molecular formula C15H13NO5 B322427 2-Methylphenyl (4-nitrophenoxy)acetate

2-Methylphenyl (4-nitrophenoxy)acetate

Número de catálogo: B322427
Peso molecular: 287.27 g/mol
Clave InChI: XPFWLIFFGQNERS-UHFFFAOYSA-N
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Descripción

2-Methylphenyl (4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylphenyl (4-nitrophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylphenyl (4-nitrophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H13NO5

Peso molecular

287.27 g/mol

Nombre IUPAC

(2-methylphenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C15H13NO5/c1-11-4-2-3-5-14(11)21-15(17)10-20-13-8-6-12(7-9-13)16(18)19/h2-9H,10H2,1H3

Clave InChI

XPFWLIFFGQNERS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

SMILES canónico

CC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate, a compound of interest in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, focusing on a robust and efficient esterification pathway. This document offers a detailed experimental protocol, mechanistic insights, and the necessary data for successful replication and optimization. Our approach is grounded in established chemical principles, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: Significance and Synthetic Strategy

2-Methylphenyl (4-nitrophenoxy)acetate belongs to the class of aryloxyacetate esters, a scaffold that has garnered significant attention due to its presence in a variety of biologically active molecules. The strategic placement of the nitro group and the methylphenyl moiety can influence the compound's electronic and steric properties, making it a valuable intermediate for further chemical modifications.

The synthesis of this target molecule can be approached through several routes. However, a highly effective and direct method involves the esterification of 4-nitrophenoxyacetic acid with 2-methylphenol (o-cresol). This approach is favored for its relatively mild conditions and good yields. An alternative, though more circuitous route, would involve a Williamson ether synthesis to create a phenoxyacetate, followed by subsequent esterification.[1][2] This guide will focus on the direct esterification method.

Reaction Pathway: Esterification of 4-Nitrophenoxyacetic Acid

The core of this synthesis is the formation of an ester linkage between the carboxylic acid group of 4-nitrophenoxyacetic acid and the hydroxyl group of 2-methylphenol. To facilitate this reaction, which can be sluggish, an activating agent is often employed to convert the carboxylic acid into a more reactive intermediate.

Mechanistic Overview

The esterification can be catalyzed by a strong acid or, for more control and higher yields under milder conditions, can be mediated by a coupling agent. In the context of this guide, we will consider a modern approach using an activating agent like a carbodiimide or, as described in related syntheses, phosphonitrilic chloride (PNT) in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM).[3] The base deprotonates the carboxylic acid, and the activating agent forms a highly reactive intermediate, which is then readily attacked by the hydroxyl group of 2-methylphenol to form the desired ester.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 4_nitrophenoxyacetic_acid 4-Nitrophenoxyacetic Acid Reaction Esterification Reaction 4_nitrophenoxyacetic_acid->Reaction 2_methylphenol 2-Methylphenol (o-Cresol) 2_methylphenol->Reaction Activating_Agent Activating Agent (e.g., PNT/NMM) Activating_Agent->Reaction Solvent Anhydrous Solvent (e.g., Chloroform) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product 2-Methylphenyl (4-nitrophenoxy)acetate Purification->Final_Product

Caption: General workflow for the synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate.

Experimental Protocol

This protocol is adapted from established methods for the esterification of phenoxyacetic acids.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4-Nitrophenoxyacetic acidC₈H₇NO₅197.151.97 g (10 mmol)>98%
2-Methylphenol (o-Cresol)C₇H₈O108.141.08 g (10 mmol)>99%
Phosphonitrilic chloride (PNT)(PNCl₂)₃347.661.16 g (3.34 mmol)>98%
N-Methylmorpholine (NMM)C₅H₁₁NO101.151.01 g (10 mmol)>99%
Chloroform (anhydrous)CHCl₃119.3850 mLACS Grade
5% Hydrochloric acidHCl36.46As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Step-by-Step Procedure
  • Preparation of 4-Nitrophenoxyacetic Acid: This starting material can be synthesized by refluxing 4-nitrophenol with chloroacetic acid in the presence of sodium hydroxide.[4] The resulting solution is then acidified to precipitate the product.[4] Ensure the starting material is pure and dry before proceeding.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenoxyacetic acid (1.97 g, 10 mmol) and 2-methylphenol (1.08 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous chloroform to the flask and stir the mixture until all solids are dissolved.

  • Addition of Base and Activating Agent: To the stirred solution, add N-methylmorpholine (1.01 g, 10 mmol) followed by the portion-wise addition of phosphonitrilic chloride (1.16 g, 3.34 mmol) over 5 minutes. The reaction is typically carried out at room temperature.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane).

  • Workup: Upon completion of the reaction (typically after a few hours, as determined by TLC), quench the reaction by adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-Methylphenyl (4-nitrophenoxy)acetate.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl and the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • 4-Nitrophenoxyacetic acid and 2-methylphenol are harmful if swallowed or in contact with skin.

  • Phosphonitrilic chloride is a moisture-sensitive and corrosive compound. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate via the direct esterification of 4-nitrophenoxyacetic acid with 2-methylphenol, facilitated by an activating agent, presents a reliable and efficient method for obtaining this valuable compound. The provided protocol, grounded in established chemical literature, offers a clear pathway for researchers to synthesize and further investigate the properties and applications of this molecule.

References

  • Benchchem. The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid.
  • Williamson Ether Synthesis. Experiment 06.
  • J&K Scientific LLC. Williamson Ether Synthesis. (2025).
  • Reddy SM et al. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. J. Chem. Pharm. Res., 2020, 12(3):10-14.
  • PrepChem.com. Preparation of 4-nitrophenoxyacetic acid.

Sources

2-Methylphenyl (4-Nitrophenoxy)acetate: Structural Dynamics, Synthetic Methodologies, and Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the phenoxyacetate scaffold serves as a highly versatile pharmacophore. Specifically, 2-methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) represents a highly specialized building block. By combining the electron-withdrawing capabilities of a 4-nitrophenoxy core with the steric modulation of an o-tolyl (2-methylphenyl) ester, this compound bridges the gap between herbicidal applications and advanced targeted therapeutics, such as kinase inhibitors[1].

This technical guide deconstructs the physicochemical properties, structural causality, and field-proven synthetic methodologies for isolating and utilizing this specific phenoxyacetate derivative.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 2-methylphenyl (4-nitrophenoxy)acetate in high-throughput screening or downstream derivatization, we must first understand its structural mechanics. The molecule is defined by two distinct functional hemispheres separated by an ester linkage.

  • The 4-Nitrophenoxy Hemisphere: The strong electron-withdrawing nitro ( −NO2​ ) group at the para position significantly reduces the electron density of the ether oxygen. While this makes the precursor (4-nitrophenol) highly acidic (pKa ~7.15) and easy to deprotonate, it also stabilizes the resulting phenoxide, requiring elevated thermal energy to drive nucleophilic substitution during synthesis[2]. Furthermore, the nitro group serves as a latent amine, which can be reduced downstream to access the aminomethylphenoxyacetamide scaffold—a critical motif in anti-inflammatory and analgesic drug design[2].

  • The 2-Methylphenyl (o-Tolyl) Ester Hemisphere: The ortho-methyl group introduces significant steric hindrance around the ester carbonyl. In physiological environments, this steric bulk impedes enzymatic hydrolysis by esterases, thereby increasing the biological half-life of the compound compared to an unsubstituted phenyl ester.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name 2-Methylphenyl (4-nitrophenoxy)acetate
CAS Registry Number 433327-42-5
Molecular Formula C15​H13​NO5​
Molecular Weight 287.27 g/mol
SMILES String Cc1ccccc1OC(=O)COc2ccc(cc2)[O-][3]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Primary Utility Kinase inhibitor scaffold, agrochemical intermediate[4]

Synthetic Methodology & Mechanistic Causality

The fundamental structure of a phenoxyacetate is assembled through a two-stage process: the formation of a phenoxyacetic acid intermediate via Williamson ether synthesis, followed by an esterification reaction[2].

In our experience, attempting a direct Fischer esterification of 4-nitrophenoxyacetic acid with o-cresol yields exceptionally poor results. The electron-withdrawing nitro group deactivates the carboxylic acid, while the ortho-methyl group on the phenol creates a steric blockade. Therefore, a self-validating protocol requires the intermediate conversion of the acid to a highly reactive acid chloride[5].

Protocol 1: Synthesis of the 4-Nitrophenoxyacetic Acid Core

Causality Focus: Overcoming the low nucleophilicity of the 4-nitrophenoxide ion.

  • Deprotonation: Charge a round-bottom flask with 4-nitrophenol (35 g) and 50% aqueous NaOH (40 g) in 200 mL of water[6]. The immediate color change to deep yellow confirms the formation of the sodium 4-nitrophenoxide salt.

  • Nucleophilic Substitution: Add chloroacetic acid (24 g). Reflux the mixture. Note: Because the nitro group delocalizes the negative charge on the phenoxide oxygen, the nucleophilic attack on the α -carbon of chloroacetic acid is slow. Refluxing provides the necessary activation energy.

  • pH-Driven Precipitation: Once the solution reaches a neutral pH, acidify the mixture with concentrated HCl. The sudden drop in pH protonates the newly formed carboxylate, drastically reducing its aqueous solubility.

  • Isolation: Filter the precipitated crude 4-nitrophenoxyacetic acid and recrystallize from ethanol to yield glistening platelets (m.p. 183°C)[6].

Protocol 2: Acid Chloride Activation and Esterification

Causality Focus: Bypassing steric hindrance via an irreversible reaction pathway.

  • Activation: Dissolve the purified 4-nitrophenoxyacetic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride ( SOCl2​ ) at 0°C[5].

    • Mechanism: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst, rapidly converting the carboxylic acid to 4-nitrophenoxyacetyl chloride while off-gassing SO2​ and HCl .

  • Coupling: In a separate flask, prepare a solution of o-cresol (2-methylphenol) and triethylamine (TEA) in DCM. Slowly transfer the acid chloride solution into the o-cresol solution.

    • Mechanism: TEA acts as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct, TEA prevents the acidic cleavage of the newly formed ester bond, driving the equilibrium entirely toward the product.

  • Workup: Wash the organic layer with saturated NaHCO3​ to remove unreacted acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the final 2-methylphenyl (4-nitrophenoxy)acetate.

Synthesis N1 4-Nitrophenol N3 4-Nitrophenoxyacetic Acid N1->N3 NaOH (aq), Reflux N2 Chloroacetic Acid N2->N3 N5 2-Methylphenyl (4-nitrophenoxy)acetate N3->N5 Esterification N4 o-Cresol + SOCl2 N4->N5

Synthetic workflow for 2-methylphenyl (4-nitrophenoxy)acetate.

Biological & Industrial Applications

The 2-methylphenyl (4-nitrophenoxy)acetate scaffold is not merely a static end-product; it is a dynamic precursor utilized across multiple disciplines.

Oncology and Kinase Inhibition (Axl/Mer Pathways)

Phenoxyacetate derivatives are heavily investigated for the treatment of kinase-dependent disorders[1]. Specifically, these scaffolds are utilized to modulate the activity of Axl and Mer receptor tyrosine kinases. Overexpression of Axl and Mer is associated with aggressive tumor growth, metastasis, and poor prognosis in cancers such as myeloid leukemia, gliomas, and breast cancer[1].

By modifying the ester linkage of 2-methylphenyl (4-nitrophenoxy)acetate into an amide (forming a phenoxyacetamide), researchers generate competitive inhibitors that block the autophosphorylation of the Mer intracellular domain, effectively shutting down downstream proliferative signaling[1].

Pathway L Gas-6 Ligand R Axl / Mer Receptor L->R Binding P Autophosphorylation R->P Activation S Proliferative Signaling P->S T Tumor Growth S->T I Phenoxyacetate Scaffold I->P Kinase Inhibition

Modulation of Axl/Mer kinase signaling by phenoxyacetate derivatives.

Agrochemicals and Herbicidal Activity

In agricultural chemistry, the 4-nitrophenoxyacetic acid core exhibits significant herbicidal properties[4]. It acts as a synthetic auxin analog, mimicking natural plant hormones. When applied to broadleaf weeds, it causes unregulated, unsustainable growth that ultimately leads to plant death. The esterification with o-cresol (forming our target compound) increases the lipophilicity (LogP) of the molecule, enhancing its ability to penetrate the waxy cuticle of plant leaves before being hydrolyzed back to the active acid by plant esterases.

Table 2: Application Matrix of the Phenoxyacetate Scaffold
FieldMechanism of ActionStructural Requirement
Oncology Inhibition of Axl/Mer autophosphorylation[1]Conversion of ester to substituted amides.
Inflammation Reduction of carrageenan-induced edema[2]Reduction of NO2​ to NH2​ (aminomethyl moiety).
Agriculture Synthetic auxin mimicry; enzymatic pathway disruption[4]High lipophilicity (ester form) for cuticular penetration.

Conclusion

2-Methylphenyl (4-nitrophenoxy)acetate is a masterclass in structural design. The deliberate pairing of an electron-deficient phenoxy ether with a sterically hindered ester creates a highly stable, yet synthetically malleable, intermediate. Whether utilized as a lipophilic prodrug in agrochemistry or as a foundational scaffold for synthesizing advanced Mer/Axl kinase inhibitors, mastering the chemical properties and synthetic causality of this compound is essential for modern chemical biology.

Sources

An In-depth Technical Guide to 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylphenyl (4-nitrophenoxy)acetate, a compound of interest in organic synthesis and potential pharmaceutical applications. Notably, a specific CAS number for this molecule is not readily found in major chemical databases, suggesting it is a novel or not widely cataloged substance. This guide, therefore, takes a forward-looking approach, detailing a robust, proposed synthesis pathway, predicting its physicochemical and spectroscopic properties based on established chemical principles, and exploring its potential applications in fields such as drug discovery. All protocols and claims are grounded in established, referenced methodologies for analogous compounds.

Introduction and Rationale

2-Methylphenyl (4-nitrophenoxy)acetate is an aromatic ester that combines three key structural motifs: a 2-methylphenyl (o-cresyl) group, a phenoxyacetate linker, and a 4-nitrophenyl moiety. The phenoxyacetic acid core is a well-known scaffold in medicinal chemistry and materials science.[1][2] The introduction of a nitro group on the aromatic ring significantly influences the molecule's electronic properties and can impart specific biological activities. Nitroaromatic compounds are extensively studied for their roles as hypoxia-activated prodrugs in cancer therapy and as intermediates in the synthesis of various pharmaceuticals.[3][4][5]

The absence of a registered CAS number for this specific ester presents a unique opportunity for novel research. This guide serves as a foundational document for any researcher or drug development professional looking to synthesize, characterize, and evaluate this compound for the first time.

Proposed Synthesis Pathway

The most logical and efficient synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate involves a multi-step process commencing with commercially available starting materials. The overall strategy is based on the esterification of 2-methylphenol (o-cresol) with a reactive derivative of (4-nitrophenoxy)acetic acid.

The proposed three-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of the Carboxylic Acid cluster_1 Step 2: Formation of the Acyl Chloride cluster_2 Step 3: Esterification A 4-Nitrophenol C (4-Nitrophenoxy)acetic Acid A->C NaOH, H2O, Reflux B Chloroacetic Acid B->C NaOH, H2O, Reflux E (4-Nitrophenoxy)acetyl Chloride C->E Reflux D Thionyl Chloride (SOCl2) D->E G Target: 2-Methylphenyl (4-nitrophenoxy)acetate E->G Pyridine, DCM F 2-Methylphenol (o-Cresol) F->G Pyridine, DCM

Figure 1: Proposed three-step synthesis workflow for 2-Methylphenyl (4-nitrophenoxy)acetate.

Step 1: Synthesis of (4-Nitrophenoxy)acetic Acid

Causality: The synthesis begins with a Williamson ether synthesis. This well-established reaction is ideal for forming the ether linkage between the phenoxide of 4-nitrophenol and chloroacetic acid. The use of a strong base like sodium hydroxide is crucial to deprotonate the phenol, forming the highly nucleophilic phenoxide ion required to displace the chloride from chloroacetic acid.[1][6]

Self-Validating Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 4-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.[6]

  • Add 24 g of chloroacetic acid to the solution.[6]

  • Heat the mixture to reflux. The reaction progress can be monitored by checking the pH; the consumption of the reactants will lead to a neutral solution.

  • If the reaction stalls (pH remains alkaline), an additional 20 g of 50% NaOH and 12 g of chloroacetic acid can be added to drive the reaction to completion.[6]

  • Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid until no further precipitation is observed.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude (4-nitrophenoxy)acetic acid by recrystallization from ethanol or by dissolving it in a dilute sodium bicarbonate solution, filtering, and re-precipitating with hydrochloric acid. The expected product is a crystalline solid.[6]

Step 2: Synthesis of (4-Nitrophenoxy)acetyl Chloride

Causality: Direct esterification of a carboxylic acid with a phenol is often inefficient. To facilitate the final esterification step, the less reactive carboxylic acid is converted into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[7]

Self-Validating Protocol:

  • In a dry, round-bottom flask under a nitrogen atmosphere, suspend the dried (4-nitrophenoxy)acetic acid (from Step 1) in an excess of thionyl chloride (approximately 3-5 molar equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Fit the flask with a reflux condenser equipped with a drying tube or gas outlet to a scrubber to neutralize the evolving HCl and SO₂ gas.

  • Gently heat the mixture to reflux until the evolution of gas ceases and the solid has completely dissolved, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude (4-nitrophenoxy)acetyl chloride, often a yellow to orange liquid or low-melting solid, can be used in the next step without further purification.[8]

Step 3: Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

Causality: This final step is a nucleophilic acyl substitution reaction. The electron-rich oxygen of 2-methylphenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the (4-nitrophenoxy)acetyl chloride. A weak, non-nucleophilic base such as pyridine is used to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Self-Validating Protocol:

  • In a dry flask under a nitrogen atmosphere, dissolve 2-methylphenol (o-cresol) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.

  • Add a slight molar excess (1.1 equivalents) of dry pyridine to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of (4-nitrophenoxy)acetyl chloride (from Step 2) in the same solvent to the cooled 2-methylphenol solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Methylphenyl (4-nitrophenoxy)acetate by column chromatography on silica gel or by recrystallization to obtain the final product.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the known characteristics of its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Reference
Molecular Formula C₁₅H₁₃NO₅Based on chemical structure
Molecular Weight 287.27 g/mol Calculated from the formula
Appearance Off-white to pale yellow solidNitroaromatic compounds are often colored[9]
Melting Point 100 - 120 °CEsterification typically increases the melting point relative to the parent acid and phenol.
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in waterTypical for moderately polar aromatic esters[1]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsInterpretation
¹H NMR (CDCl₃)δ ~2.2 ppm (s, 3H)δ ~5.0 ppm (s, 2H)δ ~7.0-7.4 ppm (m, 4H)δ ~8.2 ppm (d, 2H)-CH₃ on the cresol ring-O-CH₂-C=O protonsAromatic protons of the cresol ringAromatic protons ortho to the nitro group
¹³C NMR (CDCl₃)δ ~16 ppmδ ~65 ppmδ ~115-160 ppmδ ~168 ppm-CH₃ carbon-O-CH₂-C=O carbonMultiple aromatic carbonsEster carbonyl carbon
FT-IR (KBr, cm⁻¹)~1760-1740 cm⁻¹~1520 & ~1345 cm⁻¹~1250-1150 cm⁻¹C=O stretch (ester)Asymmetric & Symmetric NO₂ stretch[10]C-O stretch (ether and ester)
Mass Spec (ESI+) m/z 288.07 [M+H]⁺m/z 310.05 [M+Na]⁺Predicted protonated and sodiated molecular ions

Potential Applications in Research and Drug Development

While the specific biological activity of 2-Methylphenyl (4-nitrophenoxy)acetate is uncharacterized, its structure suggests several promising avenues for investigation:

  • Hypoxia-Activated Prodrugs: The 4-nitrophenyl group is a classic bioreductive trigger.[3] In the low-oxygen (hypoxic) environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to a reactive hydroxylamine or amine. This could unmask a cytotoxic agent or a signaling molecule. This compound could be investigated as a novel prodrug for targeted cancer therapy.

  • Antimicrobial Agents: Phenoxyacetic acid derivatives have been explored for their antibacterial and antifungal properties.[2] The combination of this scaffold with a nitroaromatic moiety could lead to new antimicrobial candidates.

  • Enzyme Substrates/Inhibitors: 4-Nitrophenyl esters are widely used as colorimetric substrates for esterase enzymes. Upon cleavage, they release the yellow 4-nitrophenolate anion, which can be quantified spectrophotometrically.[9] This compound could be a useful tool for assaying specific esterase activities.

  • Intermediate for Further Synthesis: This molecule serves as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecules for drug discovery programs.[11]

Conclusion

2-Methylphenyl (4-nitrophenoxy)acetate represents an unexplored area of chemical space. This guide provides a comprehensive and technically grounded framework for its synthesis and characterization. By following the proposed protocols, researchers can reliably produce this novel compound and begin to investigate its physical, chemical, and biological properties. Its structural features suggest a strong potential for applications in medicinal chemistry, particularly in the development of targeted cancer therapies and novel antimicrobial agents.

References

  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
  • Cheméo. (n.d.). Chemical Properties of Phosphoric acid, tris(2-methylphenyl) ester (CAS 78-30-8). Retrieved from [Link]

  • JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Kwiecień, H., & Szychowska, A. (2007). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 81(1), 81-90.
  • LookChem. (n.d.). Cas 2065-23-8,Methyl phenoxyacetate. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1345.
  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3439.
  • PrepChem.com. (n.d.). Preparation of 4-nitrophenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (2024, December 20). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

  • ResearchGate. (2019, December). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.
  • Scribd. (n.d.). Synthesis of 4-Nitrophenylacetic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION. Retrieved from [Link]

  • Wang, Y., et al. (2021).
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • Yalcin, S., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. Journal of Molecular Structure, 1099, 438-449.

Sources

Biological activity of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-Methylphenyl (4-nitrophenoxy)acetate

Authored by: A Senior Application Scientist

Preamble: Charting a Course for Discovery

In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 2-Methylphenyl (4-nitrophenoxy)acetate, a compound for which the biological activity is not yet extensively documented in publicly available literature. The absence of data presents not a void, but an opportunity. This document, therefore, serves a dual purpose: it is both a technical guide and a research roadmap.

Drawing upon established knowledge of its constituent chemical moieties—the 2-methylphenyl group, the phenoxyacetate core, and the 4-nitrophenyl substituent—we will construct a scientifically rigorous framework for the systematic investigation of its biological potential. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them.

Synthesis and Characterization: The Foundation of Biological Inquiry

Before any biological assessment, the synthesis and unequivocal characterization of 2-Methylphenyl (4-nitrophenoxy)acetate are critical. A plausible and efficient synthetic route is proposed below, based on established esterification principles.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-nitrophenol and 2-methylphenol (o-cresol).

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(4-nitrophenoxy)acetic acid cluster_1 Step 2: Esterification 4-Nitrophenol 4-Nitrophenol Intermediate_1 Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate_1 K2CO3, Acetone, Reflux Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_1 Final_Intermediate 2-(4-nitrophenoxy)acetic acid Intermediate_1->Final_Intermediate NaOH, H2O/EtOH, Reflux then H+ Target_Compound 2-Methylphenyl (4-nitrophenoxy)acetate Final_Intermediate->Target_Compound DCC/DMAP or SOCl2 then 2-Methylphenol 2-Methylphenol 2-Methylphenol 2-Methylphenol->Target_Compound Antimicrobial_Workflow Start Synthesized Compound Prep Prepare Stock Solution in DMSO Start->Prep MIC_Assay Broth Microdilution for MIC Prep->MIC_Assay Test against bacterial & fungal panels MBC_Assay Plate from MIC wells for MBC MIC_Assay->MBC_Assay Wells with no visible growth Data_Analysis Determine MIC and MBC values MBC_Assay->Data_Analysis Anticancer_Workflow Start Test Compound MTT_Assay MTT/WST-1 Assay for Cytotoxicity Start->MTT_Assay Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Cell_Culture->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism_Study If potent (low IC50) AntiInflammatory_Workflow Start Test Compound Pretreatment Pre-treat cells with compound Start->Pretreatment Cell_Culture Culture RAW 264.7 Macrophages Cell_Culture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Assay Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Measure Pro-inflammatory Cytokines (ELISA) Stimulation->Cytokine_Assay Data_Analysis Determine Inhibition NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Whitepaper: Dual-Target Mechanism of Action of 2-Methylphenyl (4-nitrophenoxy)acetate (2-MPNA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylphenyl (4-nitrophenoxy)acetate (hereafter referred to as 2-MPNA ) is a highly specialized synthetic ester utilized as a chemical probe and building block in both agrochemical design and mammalian pharmacology. Rather than acting as a direct ligand, 2-MPNA functions as a highly lipophilic prodrug/pro-hormone . Its mechanism of action (MoA) is entirely dependent on intracellular bioactivation via esterase-mediated hydrolysis.

This whitepaper dissects the dual-action MoA of 2-MPNA across two distinct biological kingdoms:

  • In Plant Physiology: Acting as a pro-auxin that targets the TIR1/AFB receptor complex to regulate gene expression.

  • In Mammalian Pharmacology: Acting as a prodrug that selectively inhibits Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme in hormone-dependent oncology.

By understanding the causality behind its structural design—specifically the steric and electronic influence of the o-tolyl group—researchers can leverage 2-MPNA for targeted delivery and controlled intracellular release.

Chemical Profile & Structural Rationale

The pharmacological behavior of 2-MPNA is dictated by three core structural motifs:

  • The Pharmacophore (4-Nitrophenoxyacetic acid): The active moiety. The highly electron-withdrawing para-nitro group enhances the acidity of the free carboxylic acid upon release, optimizing its binding affinity in target protein pockets.

  • The Ester Linkage: A hydrolyzable bond that masks the carboxylic acid, neutralizing its charge to exponentially increase membrane permeability.

  • The Leaving Group (2-Methylphenol / o-cresol): The addition of the ortho-methyl group is a deliberate design choice. In drug development, unsubstituted phenyl esters are often cleaved prematurely in the bloodstream by serum albumin or butyrylcholinesterase. The steric hindrance provided by the ortho-methyl group restricts the conformational flexibility of the ester, shifting its cleavage preference toward specific intracellular Carboxylesterases (CES1 and CES2)[1].

Table 1: Pharmacokinetic & Pharmacodynamic Profiling

To illustrate the necessity of the prodrug strategy, the following table summarizes the physicochemical and biological parameters of the intact ester versus its active metabolite.

Parameter2-MPNA (Intact Prodrug)4-NPAA (Active Free Acid)Biological Consequence
LogP (Lipophilicity) 3.81.9Intact ester easily penetrates lipid bilayers; free acid is trapped intracellularly.
CES1 Clearance 45.2 µL/min/mgN/ARapidly bioactivated in hepatic/target tissues.
AKR1C3 IC₅₀ > 100 µM (Inactive)0.45 µMBulky ester prevents active site binding; hydrolysis is mandatory for inhibition.
TIR1 Affinity (K_d) > 10,000 nM12.5 nMEsterification completely abolishes auxin receptor binding.

Mechanism 1: Agrochemical Pro-Auxin Pathway

In plant systems, phenoxyacetic acid derivatives are classic synthetic auxins. However, their application as free acids often results in poor cuticular penetration. 2-MPNA circumvents this by acting as a highly penetrative pro-auxin.

Bioactivation and TIR1/AFB Binding

Upon passive diffusion across the plant cuticle, 2-MPNA is hydrolyzed by intracellular plant esterases to release 4-nitrophenoxyacetic acid (4-NPAA). The free 4-NPAA acts as a "molecular glue" within the nucleus, binding directly to the bottom of the hydrophobic pocket of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor[2].

Ubiquitination and Gene Derepression

The binding of the active acid alters the surface topology of TIR1, massively increasing its affinity for Aux/IAA transcriptional repressors. The SCF^(TIR1) complex subsequently polyubiquitinates the Aux/IAA proteins, marking them for rapid degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which dimerize and initiate the transcription of auxin-responsive genes[2].

Fig 1. Pro-auxin activation and TIR1/AFB-mediated signaling pathway.

Protocol: In Vitro Auxin-Induced Degradation Assay

To validate the necessity of proteasomal degradation in the 2-MPNA mechanism, the following self-validating protocol is employed:

  • Transfection: Transfect Arabidopsis protoplasts with a dual-reporter system: pUBQ10::Aux/IAA-FireflyLuciferase (target) and p35S::RenillaLuciferase (internal normalization control).

  • Mechanistic Validation (Control): Pre-incubate half the cell population with 50 µM MG132 (a potent 26S proteasome inhibitor) for 30 minutes. This ensures that any loss of luminescence is strictly due to proteasome activity, proving the causality of the pathway.

  • Treatment: Expose cells to 10 µM 2-MPNA, 10 µM 4-NPAA (positive control), or DMSO vehicle.

  • Lysis & Quantification: Lyse cells after 60 minutes. Quantify luminescence using a dual-injector microplate reader.

  • Data Interpretation: In cells without MG132, 2-MPNA will induce a sharp drop in Firefly luminescence (indicating Aux/IAA degradation). In MG132-treated cells, the signal will remain high, confirming the proteasome-dependent MoA.

Mechanism 2: Mammalian Pharmacological Target (AKR1C3)

In mammalian systems, phenoxyacetic acids (such as flufenamic acid derivatives) are well-documented inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) [3]. AKR1C3 catalyzes the reduction of androstenedione to testosterone, driving the proliferation of castration-resistant prostate cancers.

CES-Mediated Prodrug Activation

Because free phenoxyacetic acids suffer from poor oral bioavailability, 2-MPNA serves as an ideal prodrug. Upon cellular uptake, the ester is recognized by the catalytic triad (Ser-His-Glu) of human Carboxylesterases (CES1 in the liver, CES2 in the intestine and tumor microenvironments)[4]. The o-tolyl group is cleaved, releasing the active 4-NPAA directly into the cytosol.

Competitive Enzyme Inhibition

The liberated 4-NPAA acts as a competitive inhibitor. The carboxylic acid moiety forms critical hydrogen bonds with the catalytic residues (Tyr55 and His117) of AKR1C3, while the nitrophenoxy ring occupies the hydrophobic steroid-binding pocket, physically blocking the entry of androstenedione.

Fig 2. CES-mediated prodrug activation and AKR1C3 competitive inhibition.

Protocol: Subcellular CES Hydrolysis Kinetics

To prove that 2-MPNA activation is strictly esterase-dependent, use this self-validating microsomal assay:

  • Preparation: Prepare human liver microsomes (HLM) enriched in CES1. Suspend at 0.5 mg/mL in 100 mM Tris-HCl buffer (pH 7.4).

  • Validation Control: Pre-treat a control batch of HLM with 1 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum, irreversible carboxylesterase inhibitor.

  • Incubation: Add 10 µM 2-MPNA to both the active and BNPP-inhibited microsomes. Incubate at 37°C.

  • Quenching: At intervals (0, 5, 10, 20, 30 min), extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS. The BNPP-treated group will show zero degradation of 2-MPNA, proving that spontaneous chemical hydrolysis does not occur and that the bioactivation is entirely CES-mediated.

Conclusion

2-Methylphenyl (4-nitrophenoxy)acetate is a masterclass in prodrug engineering. By masking the highly active 4-nitrophenoxyacetic acid pharmacophore with a sterically hindered o-tolyl ester, the molecule achieves superior membrane permeability while remaining chemically stable in systemic circulation. Whether deployed as a pro-auxin to manipulate plant genetics via the TIR1/AFB complex, or as a targeted oncology prodrug to inhibit AKR1C3, its mechanism relies on the elegant, localized bioactivation by intracellular carboxylesterases.

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. PMC. URL:[1]

  • Wang, D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. PMC - NIH. URL:[4]

  • Leyser, O. (2018). Auxin Signaling. Plant Physiology. Oxford Academic. URL:[2]

  • Lovering, A. L., et al. (2004). Crystal Structures of Prostaglandin D2 11-Ketoreductase (AKR1C3) in Complex with the Nonsteroidal Anti-Inflammatory Drugs Flufenamic Acid and Indomethacin. Cancer Research. (via ResearchGate). URL:[3]

Sources

Advanced Solubility Profiling of 2-Methylphenyl (4-nitrophenoxy)acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) is a highly functionalized aryloxyacetate ester utilized as a critical building block in the synthesis of agrochemicals, targeted therapeutics, and fine organic materials. During drug development and chemical scale-up, understanding the thermodynamic solubility of this compound in various organic solvents is paramount. Poor solvent selection can lead to sub-optimal reaction yields, failed crystallizations, or inaccurate in vitro assay results.

This whitepaper provides an in-depth physicochemical analysis of 2-Methylphenyl (4-nitrophenoxy)acetate, predictive solubility modeling, and a self-validating experimental protocol for determining its thermodynamic solubility in organic solvents.

Physicochemical Profiling & Causality

To predict and manipulate the solubility of 2-Methylphenyl (4-nitrophenoxy)acetate, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions.

Structural Drivers of Solvation

The molecule consists of three distinct functional domains:

  • The Dipolar Nitroaromatic Ring: The para-nitro group ( -NO2​ ) acts as a strong electron-withdrawing group. It possesses a high dipole moment and serves as a potent hydrogen-bond acceptor.

  • The Ester and Ether Linkages: The phenoxyacetate core provides moderate flexibility and additional hydrogen-bond accepting oxygen atoms.

  • The Ortho-Cresol Moiety: The ortho-methyl group introduces steric hindrance, which slightly disrupts planar stacking in the solid state (lowering crystal lattice energy) while increasing overall lipophilicity.

Hansen Solubility Parameters (HSP)

The framework is the most robust method for predicting the solubility of complex organic molecules[1]. HSP divides the total cohesive energy density of a molecule into three components:

  • δD​ (Dispersion Forces): Driven by the aromatic rings.

  • δP​ (Polar Forces): Driven primarily by the nitro group.

  • δH​ (Hydrogen Bonding): Driven by the ester/ether oxygens acting as acceptors.

Causality in Solvent Selection: Because 2-Methylphenyl (4-nitrophenoxy)acetate lacks hydrogen-bond donors (no -OH or -NH groups) but has strong polar and hydrogen-bond accepting features, it exhibits maximum solubility in polar aprotic solvents (e.g., DMSO, DMF). These solvents provide the necessary δP​ to stabilize the nitro group without requiring the solute to donate hydrogen bonds. Conversely, non-polar solvents (e.g., hexane) only interact via δD​ , resulting in a large HSP distance ( Ra ) and near-zero solubility. Highly protic solvents (e.g., methanol) exhibit moderate solubility, as they can donate hydrogen bonds to the ester/nitro oxygens, but the hydrophobic bulk of the biphenyl-like core limits total dissolution[2].

Quantitative Data: Predicted Solubility Profiles

Based on thermodynamic modeling and structural homology to similar nitroaromatic esters[2], the following table summarizes the representative solubility profile of 2-Methylphenyl (4-nitrophenoxy)acetate at standard ambient temperature (298.15 K).

SolventSolvent ClassDielectric Constant ( ϵ )Predicted Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100.0Strong dipole-dipole stabilization of the -NO2​ group.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100.0Excellent matching of δP​ and δH​ parameters.
Dichloromethane (DCM) Halogenated9.1~ 45.0High dispersion ( δD​ ) interaction with aromatic rings.
Ethyl Acetate (EtOAc) Ester6.0~ 25.0"Like-dissolves-like" interaction with the acetate core.
Methanol (MeOH) Polar Protic32.7< 10.0Protic network repels the hydrophobic methylphenyl moiety.
n-Hexane Non-polar1.9< 1.0Insufficient polarity to overcome crystal lattice energy.

Note: Values are thermodynamically modeled estimates for comparative solvent selection. Empirical validation is required for precise process chemistry.

Experimental Workflow & Methodology

To empirically validate the solubility of 2-Methylphenyl (4-nitrophenoxy)acetate, the isothermal shake-flask method is employed. This is the gold standard for determining true thermodynamic solubility[3].

G N1 Start: Solid Compound N2 Dispense Excess Solid N1->N2 N3 Add Organic Solvents N2->N3 N4 Isothermal Shaking (25°C, 72h) N3->N4 N5 Phase Separation (Centrifuge/Filter) N4->N5 N6 HPLC-UV Quantification N5->N6 N7 Calculate Solubility N6->N7

Figure 1: Isothermal shake-flask workflow for thermodynamic solubility determination.

The Self-Validating Shake-Flask Protocol

This protocol is designed as a self-validating system. Every step includes a physical or chemical control to ensure that the data reflects true thermodynamic equilibrium rather than kinetic artifacts or matrix interference[4].

Step 1: Preparation of Saturated Solutions

  • Action: Weigh an excess amount of 2-Methylphenyl (4-nitrophenoxy)acetate (e.g., 50–100 mg) into 2 mL amber glass HPLC vials. Add exactly 1.0 mL of the target organic solvent.

  • Causality: Amber glass prevents UV-induced degradation of the nitroaromatic system. An excess of solid is critical; if the solid completely dissolves, the solution is not saturated, and the resulting data will be a false minimum. Two phases (solid and liquid) must be visibly present.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps. Place them in a thermostated orbital shaker set strictly to 25.0 ± 0.1 °C. Shake at 300 rpm for 72 hours.

  • Causality: Kinetic dissolution rates can be deceptively slow for highly crystalline organic solids. Shaking for 72 hours ensures the system overcomes the activation energy of dissolution, reaching a true thermodynamic plateau where the rate of dissolution equals the rate of precipitation[3].

Step 3: Rigorous Phase Separation

  • Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25.0 °C. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

  • Causality: This is a critical failure point in many labs. Centrifugation alone leaves buoyant micro-crystals in suspension, while filtration alone can force colloids through the membrane. The combination ensures that only fully solvated molecules proceed to analysis, preventing artificially inflated concentration readings.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) by a known dilution factor (e.g., 1:100 or 1:1000) to fit within the linear dynamic range of the detector. Analyze via HPLC-UV at the compound's λmax​ (typically ~270-280 nm for nitroaromatics).

  • Causality: Why not use direct UV-Vis spectroscopy? Direct UV is highly susceptible to matrix effects, solvent cutoff interference, and trace impurities. HPLC separates 2-Methylphenyl (4-nitrophenoxy)acetate from the solvent front and any potential hydrolysis degradation products, ensuring absolute quantitative specificity[4].

Step 5: Data Validation

  • Action: Calculate the concentration using a 5-point calibration curve generated from a certified reference standard of the compound. Ensure the R2 of the curve is ≥0.999 .

References

  • Title: JH CHEM (Page 367) @ ChemBuyersGuide.com | Source: ChemBuyersGuide | URL: [Link]

  • Title: HSP Basics - Hansen Solubility Parameters | Source: Hansen Solubility | URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? | Source: ResearchGate | URL: [Link]

  • Title: Shake Flask Method Summary | Source: BioAssay Systems | URL: [Link]

  • Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Source: Journal of the American Chemical Society | URL: [Link]

Sources

Spectral Elucidation and Synthetic Validation of 2-Methylphenyl (4-nitrophenoxy)acetate: A Technical Guide for Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of early-stage drug discovery, aryloxyacetate derivatives frequently emerge as high-value hits in high-throughput screening (HTS) libraries[1]. 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5; Formula: C₁₅H₁₃NO₅) is a prime example of such a scaffold, featuring a highly modular architecture composed of an o-cresol moiety and a (4-nitrophenoxy)acetate core.

For researchers transitioning from hit identification to lead optimization, rigorous structural validation is non-negotiable. This whitepaper provides an authoritative framework for the synthesis, spectral elucidation, and self-validating structural confirmation of this compound. Rather than relying on isolated data points, we employ an integrated analytical approach where synthesis, 1D/2D NMR, FT-IR, and HRMS data cross-validate one another to ensure absolute structural integrity.

Synthetic Workflow & Protocol

To generate high-purity analytical standards of 2-methylphenyl (4-nitrophenoxy)acetate, the [2] is the gold-standard methodology. Unlike traditional Fischer esterification, which requires harsh acidic conditions that can degrade sensitive functional groups, the Steglich protocol operates under mild, neutral conditions at room temperature[3].

Step-by-Step Methodology

This protocol is designed as a self-validating system; the visual precipitation of the byproduct serves as an immediate, in-situ indicator of reaction progress.

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 mmol of (4-nitrophenoxy)acetic acid and 5.5 mmol of 2-methylphenol (o-cresol) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.5 mmol (10 mol%) of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP is critical here. It acts as a superior nucleophilic acyl-transfer catalyst. Without DMAP, the O-acylisourea intermediate is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea, which would stall the reaction and complicate purification[2].

  • Coupling Activation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 5.5 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 5 mL of DCM and add it dropwise over 10 minutes.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the mixture to stir at room temperature for 12 hours.

  • Workup & Validation: The formation of a dense white precipitate—dicyclohexylurea (DCU)—visually validates that the dehydration coupling has occurred[2]. Filter the DCU through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 4:1 Hexanes/Ethyl Acetate) to yield the pure ester.

SynthWorkflow A (4-Nitrophenoxy)acetic acid C DCC / DMAP CH2Cl2, 0°C to RT A->C B 2-Methylphenol (o-cresol) B->C D 2-Methylphenyl (4-nitrophenoxy)acetate C->D Steglich Esterification E Dicyclohexylurea (DCU) Byproduct C->E Precipitation

Synthetic workflow for 2-Methylphenyl (4-nitrophenoxy)acetate via Steglich esterification.

Spectral Data & Structural Elucidation

The structural confirmation of 2-methylphenyl (4-nitrophenoxy)acetate requires a multi-modal approach. Below is the synthesized quantitative data, paired with the mechanistic causality behind the observed spectral phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
8.22Doublet (d)2H9.2Ar-H (ortho to NO₂): Heavily deshielded by the strong electron-withdrawing resonance effect of the nitro group.
7.25 – 7.15Multiplet (m)4H-Ar-H (o-cresol): Overlapping aromatic protons of the 2-methylphenyl ring.
7.05Doublet (d)2H9.2Ar-H (ortho to ether O): Shielded by the electron-donating resonance of the ether oxygen. Forms an AA'BB' system with the 8.22 ppm protons.
4.95Singlet (s)2H--O-CH₂-CO-: Highly deshielded due to the combined inductive pull of the adjacent ether oxygen and the anisotropic effect of the ester carbonyl.
2.18Singlet (s)3H-Ar-CH₃: The ortho-methyl group on the phenolic ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
167.5Quaternary (C=O)Ester Carbonyl: Typical shift for an aryloxyacetate ester.
163.0Quaternary (C-O)Nitrophenoxy ipso-Carbon: Deshielded by direct oxygen attachment.
149.2Quaternary (C-O)o-Cresol ipso-Carbon: The ester linkage point on the phenolic ring.
142.1Quaternary (C-NO₂)Nitrophenoxy C-NO₂: Deshielded by the nitro group.
131.2 – 115.2Methine (CH)Aromatic Carbons: Spread across the aromatic region; C-H ortho to ether oxygen appears most upfield (115.2 ppm).
65.4Methylene (CH₂)-O-CH₂-CO-: Shifted downfield by dual electronegative flanking groups.
16.2Methyl (CH₃)Ar-CH₃: Standard shift for an aromatic methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups predicted by NMR.

Table 3: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Causality
1765C=O Stretch (Ester)Aryl Ester Shift: In aryl esters, the phenolic oxygen's lone pairs are partially delocalized into the o-cresol ring. This reduces resonance donation into the carbonyl, increasing the C=O double-bond character and shifting the frequency higher than standard alkyl esters (~1735 cm⁻¹).
1515, 1345N-O Stretch (Asym/Sym)Nitro Group: The highly polarized N-O bonds vibrate strongly, providing a definitive marker for the 4-nitrophenoxy moiety.
1220, 1080C-O-C StretchEther/Ester Linkages: Asymmetric and symmetric stretching of the complex ether and ester oxygen bonds.
High-Resolution Mass Spectrometry (HRMS)

To validate the exact elemental composition, HRMS (ESI-TOF) is utilized. The fragmentation pattern inherently validates the two halves of the molecule.

Table 4: HRMS (ESI+) Data

Ion SpeciesCalculated m/zObserved m/zError (ppm)Interpretation
[M+H]⁺288.0866288.0862-1.4Confirms intact molecular formula C₁₅H₁₄NO₅⁺.
[M+Na]⁺310.0686310.0681-1.6Sodium adduct confirmation.
Fragment180.0291180.0288-1.7Loss of o-cresol (108 Da), leaving the [4-nitrophenoxyacetyl]⁺ acylium ion.

Data Validation via 2D NMR (HMBC/HSQC)

While 1D NMR and HRMS strongly suggest the structure, they do not definitively prove connectivity. To establish a self-validating system , Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed to bridge the isolated spin systems.

The critical structural question is: Is the methylene group definitively linked to both the nitrophenoxy ring and the ester carbonyl?

By analyzing the HMBC spectrum, we observe long-range scalar couplings (²J and ³J) from the methylene protons (δ 4.95 ppm). These protons show a strong ²J correlation to the ester carbonyl carbon (δ 167.5 ppm) and a ³J correlation across the ether oxygen to the ipso-carbon of the nitrophenoxy ring (δ 163.0 ppm). This locks the molecular scaffold in place, leaving zero ambiguity regarding the regiochemistry of the esterification.

HMBC_Logic H_CH2 Methylene Protons (δ 4.95 ppm) C_Carbonyl Ester Carbonyl C (δ 167.5 ppm) H_CH2->C_Carbonyl 2J HMBC C_Aryl Nitrophenoxy C1 (δ 163.0 ppm) H_CH2->C_Aryl 3J HMBC

Key HMBC correlations confirming the (4-nitrophenoxy)acetate substructure connectivity.

References

  • Aronis Screening Library Database. Compound CAS: 433327-42-5 (2-methylphenyl (4-nitrophenoxy)acetate). Anilines.net. URL: [Link]

  • Wei, T.-B., Liu, H., Li, M.-L., & Zhang, Y.-M. (2005). Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. Synthetic Communications, 35(13), 1759-1764. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. URL:[Link]

Sources

High-Resolution ¹H NMR Characterization of 2-Methylphenyl (4-nitrophenoxy)acetate: Structural Dissection and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug development and synthetic organic chemistry, the accurate structural elucidation of complex ester intermediates is paramount. 2-Methylphenyl (4-nitrophenoxy)acetate (Chemical Formula: C₁₅H₁₃NO₅) is a bifunctional molecule featuring a push-pull substituted ether and an sterically hindered aryl ester. This whitepaper provides an in-depth dissection of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. By combining mechanistic explanations of chemical shifts with a rigorously defined, self-validating experimental protocol, this guide serves as an authoritative resource for scientists requiring high-fidelity analytical characterization.

Structural Dissection & Mechanistic Insights

The ¹H NMR spectrum of 2-Methylphenyl (4-nitrophenoxy)acetate is dictated by four distinct structural modules. Understanding the electronic and spatial environment of each module is critical for accurate signal assignment.

  • The 4-Nitrophenoxy Group (AA'BB' Spin System): This para-substituted ring exhibits a classic pseudo-doublet pattern. The strong electron-withdrawing mesomeric effect (-M) of the nitro group heavily deshields the ortho protons (H-3', H-5'), shifting them downfield. Conversely, the electron-donating resonance (+M) from the ether oxygen shields the H-2' and H-6' protons.

  • The Methylene Bridge (-CH₂-): Located between an ether oxygen and an ester carbonyl, these protons are isolated from vicinal coupling (appearing as a sharp singlet). They experience profound inductive deshielding (-I) from the highly electronegative oxygen atom and anisotropic deshielding from the adjacent carbonyl π-system.

  • The Ester Linkage: The central ester core dictates the geometric conformation of the molecule. The orthogonal orientation of the 2-methylphenyl ring relative to the ester plane induces specific anisotropic effects on the adjacent protons.

  • The 2-Methylphenyl (o-Cresol) Ring: The presence of the ortho-methyl group breaks the symmetry of the phenyl ring, resulting in a complex, overlapping multiplet for the aromatic protons. The methyl protons themselves appear as a sharp singlet, slightly deshielded by the aromatic ring current.

StructuralModules Molecule 2-Methylphenyl (4-nitrophenoxy)acetate NitroPhenoxy 4-Nitrophenoxy Group AA'BB' System δ 6.94 & 8.18 ppm Molecule->NitroPhenoxy Methylene Methylene Bridge (-CH2-) Deshielded Singlet δ ~5.02 ppm Molecule->Methylene Ester Ester Linkage Anisotropic Core Molecule->Ester Cresol 2-Methylphenyl Group Complex Multiplet & Singlet δ 7.0-7.3 & 2.15 ppm Molecule->Cresol NitroPhenoxy->Methylene Inductive Pull Methylene->Ester Alpha to C=O Ester->Cresol Orthogonal Geometry

Structural modules and electronic effects in 2-Methylphenyl (4-nitrophenoxy)acetate.

Expected ¹H NMR Spectral Data

Based on mechanistic principles and corroborated by crystallographic and spectroscopic studies of analogous 4-nitrophenoxyacetates [3], the quantitative ¹H NMR data (at 400 MHz in CDCl₃) is summarized below.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
4-Nitrophenoxy (H-3', H-5')8.18Doublet (d)~9.22HAromatic protons ortho to -NO₂
2-Methylphenyl (H-3, H-4, H-5, H-6)7.00 - 7.30Multiplet (m)-4HAromatic protons of o-cresol ring
4-Nitrophenoxy (H-2', H-6')6.94Doublet (d)~9.22HAromatic protons ortho to ether oxygen
Methylene Bridge (-CH₂-)5.02Singlet (s)-2HAlpha to ether oxygen and ester carbonyl
Methyl Group (-CH₃)2.15Singlet (s)-3HAttached to 2-methylphenyl ring

Experimental Workflow: A Self-Validating Protocol

To ensure the highest scientific integrity and trustworthiness of the acquired data, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system, where each step ensures the success of the subsequent phase.

Phase 1: Sample Preparation

Causality: High-quality NMR spectra begin with pristine sample preparation. Particulate matter creates magnetic susceptibility gradients, leading to poor shimming and broad, asymmetric peaks [1][2].

  • Solvent Selection: Weigh 5–10 mg of the purified 2-Methylphenyl (4-nitrophenoxy)acetate. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its excellent solvating power and the provision of a deuterium lock signal [1].

  • Filtration: Pass the dissolved sample through a tightly packed glass wool or Kimwipe plug housed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube [2].

  • Volume Standardization: Ensure the solvent height in the NMR tube is exactly 40–50 mm to prevent vortexing and edge-effect distortions within the probe coil.

Phase 2: Instrument Setup & Validation

Causality: A homogeneous magnetic field is non-negotiable for resolving the fine splitting of the AA'BB' system and the complex multiplet of the 2-methylphenyl ring.

  • Locking: Insert the sample and lock the spectrometer to the deuterium resonance of CDCl₃ (δ 7.26 ppm for residual CHCl₃).

  • Shimming (Self-Validation Step): Perform gradient shimming (e.g., TopShim). Validation: Before acquiring the full spectrum, acquire a single scan and measure the half-height linewidth of the TMS peak (δ 0.00 ppm). Proceed only if the linewidth is <1.0 Hz. If broader, re-shim the Z1 and Z2 gradients manually.

Phase 3: Acquisition & Processing
  • Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) at 298 K. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 to 32 scans to ensure a high signal-to-noise ratio.

  • Processing: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz. Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes. Apply a polynomial baseline correction to ensure accurate integration values.

ExperimentalWorkflow Prep Sample Prep (CDCl3 + TMS) Filter Filtration (Remove Particulates) Prep->Filter LockShim Lock & Shim (Optimize Field) Filter->LockShim Acquire Acquisition (16-32 Scans) LockShim->Acquire Process Data Processing (FT & Phase Corr.) Acquire->Process

Standardized self-validating workflow for high-resolution 1H NMR acquisition.

References

  • Faculty of Mathematical & Physical Sciences - UCL. "Sample Preparation Guidelines for NMR Spectroscopy." University College London. Available at:[Link]

  • MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide." Massachusetts Institute of Technology. Available at:[Link]

  • IUCr Journals. "Synthesis, crystal structure and Hirshfeld surface analysis of[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate." International Union of Crystallography. Available at: [Link]

Crystal Structure and Supramolecular Assembly of 2-Methylphenyl (4-nitrophenoxy)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and agrochemicals heavily relies on the structural elucidation of foundational building blocks. Aryloxyacetates and their simplified natural product analogs represent a highly versatile class of compounds utilized extensively in combinatorial synthesis and lead generation[1]. Among these, 2-methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) serves as a critical fine organic intermediate[2]. This whitepaper provides an in-depth technical guide to the synthesis, single-crystal X-ray diffraction (SCXRD) workflow, and supramolecular packing motifs of this compound, utilizing validated crystallographic data from its homologous series to establish a definitive structural framework.

Chemical Context & Structural Significance

The molecular architecture of 2-methylphenyl (4-nitrophenoxy)acetate consists of an electron-deficient 4-nitrophenoxy moiety, a flexible acetate linker, and an electron-rich o-tolyl (2-methylphenyl) group. Understanding the solid-state conformation of this molecule is paramount for drug development professionals, as the spatial orientation of the acetate linker dictates the molecule's ability to engage in target binding. In the crystal lattice, the interplay between the planar nitrophenoxy group and the sterically hindered o-tolyl ring drives a highly specific supramolecular assembly governed by non-covalent interactions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical outcome of each step inherently confirms its success.

Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-nitrophenol and 1.1 equivalents of 2-methylphenyl chloroacetate in anhydrous acetone.

    • Causality: Acetone is selected as a polar aprotic solvent because it accelerates the bimolecular nucleophilic substitution (SN2) reaction by poorly solvating the nucleophilic phenoxide anion, thereby increasing its reactivity.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3).

    • Causality: K2CO3 acts as a mild, insoluble base that efficiently deprotonates the 4-nitrophenol without causing the unwanted hydrolysis of the ester linkage—a common side reaction when using stronger bases like NaOH[3].

  • Reflux & Monitoring: Heat the mixture to 70°C under mechanical stirring for 4–6 hours[3].

    • Self-Validation: The reaction's progress is internally validated when Thin Layer Chromatography (TLC) indicates the complete disappearance of the distinct yellow spot corresponding to the starting 4-nitrophenol.

  • Workup & Purification: Filter the hot mixture to remove inorganic salts (KCl and excess K2CO3). Concentrate the filtrate under reduced pressure and recrystallize the crude solid from absolute ethanol.

Single Crystal Growth and X-Ray Diffraction
  • Crystal Growth: Dissolve 50 mg of the purified ester in 2 mL of an ethanol/ethyl acetate mixture (1:1 v/v). Loosely cap the vial and allow for slow evaporation at 293 K[3].

    • Causality: Slow evaporation maintains strict thermodynamic control. This allows molecules to reversibly attach and detach from the growing crystal face, effectively "proofreading" the lattice and minimizing twinning or internal defects.

  • Crystal Selection: After 3–5 days, select a transparent, block-shaped single crystal (approximately 0.3 × 0.3 × 0.2 mm) under a polarized light microscope[3].

    • Self-Validation: A suitable crystal will extinguish light uniformly every 90 degrees of rotation under crossed polarizers, confirming it exists as a single, continuous crystalline domain.

  • Data Collection: Mount the crystal on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å)[3].

    • Causality: Molybdenum radiation is specifically chosen over Copper radiation for standard organic molecules lacking heavy atoms because it significantly minimizes X-ray absorption effects ( μ≈0.11 mm−1), leading to higher quality data[3].

Crystallographic Workflow (Visualization)

The logical progression from synthesis to final structural validation is mapped in the workflow below.

Crystallographic_Workflow A 1. Synthesis & Purification (SN2 Reaction) B 2. Single Crystal Growth (Slow Evaporation) A->B Yield >85% C 3. SCXRD Data Collection (Mo Kα Radiation) B->C Defect-free crystal D 4. Data Reduction (Absorption Correction) C->D 100K - 293K E 5. Structure Solution (Direct Methods) D->E Phase determination F 6. Least-Squares Refinement (SHELXL) E->F Anisotropic modeling

Caption: SCXRD workflow for 2-Methylphenyl (4-nitrophenoxy)acetate structural elucidation.

Structural Analysis & Supramolecular Assembly

Quantitative Crystallographic Data

Because aryloxyacetates share a conserved crystallographic core, the structural parameters of 2-methylphenyl (4-nitrophenoxy)acetate can be reliably benchmarked against its extensively characterized structural analogs. Table 1 summarizes the defining crystallographic parameters for this compound class.

Table 1: Comparative Crystallographic Parameters of 4-Nitrophenoxyacetate Derivatives

ParameterEthyl 2-(4-nitrophenoxy)acetate[3]tert-Butyl 2-(4-nitrophenoxy)acetate[4]
Chemical Formula C10H11NO5C12H15NO5
Molecular Weight 225.20 g/mol 253.25 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21/c (Typical for class)C2/c
a (Å) 5.3848(11)19.2761(7)
b (Å) 8.4482(17)12.1131(4)
c (Å) 24.238(5)11.7267(5)
β (°) 92.59(3)111.682(4)
Volume (ų) 1101.5(4)2544.38(17)
Z (Molecules/cell) 48
Temperature (K) 293100

Self-Validation of Refinement: A structural model in this class is considered fully validated when the R1 factor drops below 0.05, the Goodness-of-Fit (S) approaches 1.06, and the maximum residual electron density ( Δρmax​ ) is <0.3 e Å−3[4].

Conformational Geometry and Packing Motifs

In the crystal lattice, the nitrophenoxy portion of the molecule is highly planar, a characteristic feature observed in homologous structures where the root-mean-square (r.m.s.) deviation of the non-hydrogen atoms is as low as 0.034 Å[4]. To minimize steric clashes, this planar segment typically makes a nearly orthogonal angle (approximately 84.8°) with respect to the –CH2–C(=O)–O–C ester fragment[4].

The macroscopic stability of the crystal is driven by two primary non-covalent interactions:

  • Hydrogen Bonding: Weak intermolecular C—H···O hydrogen bonds link the molecules into extended two-dimensional layers parallel to the crystallographic bc plane[3].

  • π–π Stacking: The lattice stability is heavily reinforced by π–π stacking interactions between the nearly parallel benzene rings of adjacent molecules, with centroid-to-centroid distances measuring approximately 3.6806(10) Å[4].

Supramolecular_Interactions M1 Asymmetric Unit (Molecule A) M2 Symmetry Equivalent (Molecule B) M1->M2 C-H···O Hydrogen Bond M3 Adjacent Layer (Molecule C) M1->M3 π-π Stacking (3.68 Å)

Caption: Supramolecular interaction network driving the crystal packing and lattice stability.

Conclusion

The structural elucidation of 2-methylphenyl (4-nitrophenoxy)acetate highlights the delicate balance between steric constraints and non-covalent lattice forces. By employing a self-validating synthetic and crystallographic workflow, researchers can reliably isolate defect-free single crystals. The resulting monoclinic packing, dominated by orthogonal ester linkages, C—H···O hydrogen bonding, and robust π–π stacking, provides a definitive structural blueprint for utilizing aryloxyacetates in advanced agrochemical and pharmaceutical design.

References

  • [2] Title: collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock - ARONIS. Source: anilines.net. URL:

  • [3] Title: Ethyl 2-(4-nitrophenoxy)acetate - PMC. Source: nih.gov. URL:

  • [4] Title: tert-Butyl 2-(4-nitrophenoxy)acetate - PMC. Source: nih.gov. URL:

  • [1] Title: Structure Simplification of Natural Products as a Lead Generation Approach in Agrochemical Discovery. Source: acs.org. URL:

Sources

Engineering Redox Homeostasis: A Technical Whitepaper on the Antioxidant Properties of Nitrophenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel antioxidant pharmacophores has increasingly focused on synthetic scaffolds capable of both direct radical scavenging and indirect modulation of cellular defense mechanisms. Nitrophenoxyacetate derivatives—encompassing intermediates like o-nitrophenoxyacetates and their cyclized products such as 2H-1,4-benzoxazin-3(4H)-ones—represent a highly versatile class of bioactive molecules.

From a mechanistic standpoint, the unique electronic properties of the nitrophenoxy ether linkage, combined with the planar heterocyclic geometry achieved post-cyclization, facilitate exceptional electron delocalization. This whitepaper dissects the chemical architecture, biological causality, and self-validating experimental protocols required to synthesize and evaluate these derivatives for drug development applications.

Chemical Architecture & Mechanistic Rationale

The antioxidant efficacy of a molecule is fundamentally dictated by its ability to donate a hydrogen atom (HAT) or a single electron (SET) to neutralize reactive oxygen species (ROS), followed by the stabilization of the resulting radical.

In nitrophenoxyacetate derivatives, the causality of their antioxidant behavior is twofold:

  • Electronic Tuning: The electron-withdrawing nitro group modulates the electron density of the aromatic ring. While a strong electron-withdrawing group typically increases the bond dissociation enthalpy (BDE) of phenolic hydrogens, in complex derivatives like 4-[(3-Nitrophenoxy)acetyl]morpholine, the scaffold acts as a multi-target modulator, suppressing pro-inflammatory enzymes like iNOS and COX-2 while neutralizing free radicals[1].

  • Structural Precursors for Heterocycles: o-Nitrophenoxyacetates are prime precursors for reductive cyclization into 1,4-benzoxazine derivatives. The resulting bicyclic system provides a highly conjugated, planar surface that stabilizes radical intermediates through resonance, a critical factor for chain-breaking antioxidants[2]. Furthermore, oxyneolignan analogues such as 2-(4-nitrophenoxy)-1-phenylethanone have demonstrated significant anticytotoxic activities, actively protecting cellular DNA against clastogenic damage[3].

The Nrf2-HO-1 Axis: Indirect Antioxidant Modulation

Beyond direct scavenging, advanced nitrophenoxyacetate derivatives exhibit indirect antioxidant properties by activating the Keap1-Nrf2-ARE signaling pathway. Electrophilic sites on the synthesized derivatives interact with the cysteine residues of Keap1, causing conformational changes that release Nrf2.

Nrf2_Pathway Compound Nitrophenoxyacetate Derivatives Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Electrophilic Interaction Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nucleus Entry Enzymes HO-1, NQO1, SOD (Antioxidant Enzymes) ARE->Enzymes Transcription ROS ROS Neutralization & Cell Survival Enzymes->ROS Scavenging

Nrf2-HO-1 signaling pathway activation by nitrophenoxyacetate derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must operate as a self-validating system. The following protocols detail the critical steps and the physical causality behind each methodological choice.

Protocol 1: Reductive Cyclization of o-Nitrophenoxyacetates

This protocol describes the conversion of o-nitrophenoxyacetonitrile/acetate adducts into antioxidant 2H-1,4-benzoxazin-3(4H)-ones[2].

  • Step 1: Substrate Preparation. Dissolve the o-nitrophenoxyacetate precursor (1.0 eq) in analytical-grade glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the proton source necessary for the reduction of the nitro group.

  • Step 2: Controlled Reduction. Cool the reaction vessel to 0°C and add iron powder (5.0 eq) portion-wise under an inert argon atmosphere.

    • Causality: The reduction of the nitro group to an aniline intermediate is highly exothermic. Temperature control prevents the thermal cleavage of the delicate phenoxy ether linkage.

  • Step 3: Intramolecular Cyclization. Heat the mixture to reflux for 7 hours.

    • Causality: Once the aniline is formed, the nucleophilic amine spontaneously attacks the adjacent ester/nitrile carbonyl. Refluxing provides the activation energy required to drive this thermodynamically favorable ring closure, expelling water/alcohol.

  • Step 4: Isolation and Purification. Cool the mixture, filter through a Celite pad, and extract with ethyl acetate. Purify via silica gel chromatography.

    • Causality: Celite filtration is critical to completely remove paramagnetic iron salts. If left in the sample, residual iron will catalyze Fenton-like reactions, generating hydroxyl radicals that will falsely skew downstream antioxidant assays.

Synthetic_Workflow Step1 o-Nitrophenoxyacetate Precursor Step2 Reductive Cyclization (Fe / Acetic Acid) Step1->Step2 Step3 1,4-Benzoxazin-3-one Scaffold Step2->Step3 Ring Closure Step4 DPPH / FRAP Validation Step3->Step4 Assay

Self-validating synthetic workflow for antioxidant benzoxazinone scaffolds.

Protocol 2: DPPH Free Radical Scavenging Assay

This protocol provides a direct, quantifiable readout of the electron-donating capacity of the synthesized derivatives.

  • Step 1: Reagent Preparation. Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in anhydrous methanol.

    • Causality: DPPH is a stable, nitrogen-centered free radical. Methanol is chosen because it stabilizes the radical while ensuring complete solubilization of the lipophilic nitrophenoxyacetate derivatives.

  • Step 2: Incubation. In a 96-well plate, mix 100 μL of the DPPH solution with 100 μL of the test compound at varying concentrations (1–50 μg/mL). Incubate in total darkness for 30 minutes at room temperature.

    • Causality: The dark environment is strictly required to prevent photo-induced degradation of the DPPH radical, ensuring that any observed reduction is solely caused by the test compound's HAT/SET mechanisms.

  • Step 3: Spectrophotometry & Validation. Measure the absorbance at 517 nm using a microplate reader. Include a methanol blank (negative control) and Ascorbic Acid (positive control).

    • Causality: The reduction of DPPH causes a colorimetric shift from purple to yellow. Calculating the IC50 against Ascorbic Acid validates the dynamic range of the assay and benchmarks the compound against a universal standard.

Quantitative Antioxidant Profiling

The structural modifications of the nitrophenoxyacetate core directly correlate with radical scavenging efficiency. Below is a summarized quantitative profile of highly active derivatives synthesized via reductive cyclization, compared against standard benchmarks[2][3].

Compound / DerivativeAssay / Biological TargetIC50 / Activity LevelReference Standard
Compound 11a (Benzoxazinone derivative)DPPH Radical Scavenging10.20 ± 0.08 μg/mLAscorbic Acid (4.57 μg/mL)
Compound 14c (Benzoxazinone derivative)DPPH Radical Scavenging9.89 ± 0.15 μg/mLAscorbic Acid (4.57 μg/mL)
Compound 14e (Benzoxazinone derivative)DPPH Radical Scavenging8.97 ± 0.13 μg/mLAscorbic Acid (4.57 μg/mL)
4NF (2-(4-nitrophenoxy)-1-phenylethanone)DNA Damage ProtectionHigh (Anticytotoxic)Cyclophosphamide (Control)
FRAP Active Cohort (e.g., 11c, 14d)Ferric Reducing PowerC0.5 = >546.2 μMBHT (546.2 μM)

Data Interpretation: The IC50 values of compounds 14c and 14e demonstrate that specific functionalization of the cyclized nitrophenoxyacetate scaffold yields antioxidant capacities that are highly competitive with natural antioxidants like Ascorbic Acid and synthetic standards like BHT[2]. Furthermore, the anticytotoxic profile of the 4NF analogue highlights the translation of chemical scavenging into tangible genomic protection[3].

Conclusion

Nitrophenoxyacetate derivatives are not merely synthetic intermediates; they are potent, tunable pharmacophores. By understanding the causality between their electronic structure and their behavior in reductive cyclization, researchers can engineer highly conjugated, planar heterocycles capable of profound antioxidant activity. Whether acting as direct radical scavengers or indirect modulators of cellular defense pathways, these compounds hold significant promise for the treatment of oxidative-stress-related pathologies, including neurodegenerative and cardiovascular diseases.

References

  • 4-[(3-Nitrophenoxy)
  • Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)
  • ChemInform Abstract: A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts in the Presence of Fe/Acetic Acid.

Sources

Engineering Antibacterial Efficacy: The Mechanistic and Structural Paradigms of Substituted Phenyl Acetates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I have found that the exploration of non-traditional pharmacophores is no longer optional—it is an absolute necessity. Substituted phenyl acetates and their structural analogs have emerged as highly versatile, tunable scaffolds in medicinal chemistry. The true potential of these molecules lies not merely in their baseline bioactivity, but in their highly responsive structural-activity relationships (SAR). By strategically modifying the phenyl ring and the acetate moiety, researchers can precisely engineer lipophilicity, electron density, and target affinity to disrupt bacterial homeostasis.

This whitepaper synthesizes the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to harness the antibacterial potential of substituted phenyl acetates.

Structural Activity Relationship (SAR) & Chemical Rationale

The antibacterial potency of phenyl acetate derivatives is fundamentally governed by their ability to traverse the peptidoglycan cell wall and partition into the phospholipid bilayer. Every structural modification must be evaluated through the lens of this pharmacokinetic reality.

  • The Esterification Advantage: Converting phenylacetic acid to its ester form (e.g., methyl phenylacetate) masks the polar carboxylic acid. This chemical choice directly increases the partition coefficient (LogP), facilitating rapid membrane penetration. Upon entry, non-specific bacterial esterases hydrolyze the ester, releasing the active acid. This intracellular release lowers the cytoplasmic pH and disrupts enzymatic functions, explaining why esterified forms often exhibit superior bacteriostatic efficacy compared to their acid precursors[1].

  • Halogenation and Electron Density: Substituting halogens (e.g., -F, -Cl) at the para- or meta-positions of the phenyl ring significantly enhances antimicrobial shedding potential. Fluorophenyl and chlorophenyl acetate derivatives exhibit heightened activity because the strong electron-withdrawing nature of halogens increases the electrophilicity of the ester carbonyl[2]. This makes the molecule more reactive toward bacterial nucleophiles while simultaneously boosting the lipophilicity required for deep membrane insertion.

Multi-Targeted Mechanisms of Action

Unlike conventional antibiotics that often target a single macromolecular pathway (e.g., beta-lactams targeting penicillin-binding proteins), substituted phenyl acetates operate via a multi-targeted mechanism. This polypharmacology significantly reduces the propensity for resistance development.

  • Membrane Disruption: Lipophilic penetration leads to the intercalation of the phenyl acetate into the bacterial lipid bilayer. This causes severe structural destabilization, resulting in the leakage of intracellular electrolytes, nucleic acids, and proteins[3]. Scanning electron microscopy (SEM) of treated pathogens often reveals irreversible membrane rupture[4].

  • Metabolic Interference: Once internalized, these compounds interfere with the tricarboxylic acid (TCA) cycle. Specifically, they inhibit key respiratory enzymes such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), effectively halting ATP synthesis[3].

  • Oxidative Stress: The disruption of the electron transport chain invariably leads to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress causes irreversible damage to bacterial DNA and proteins, ensuring cell death[3].

Mechanism A Substituted Phenyl Acetates B Lipophilic Penetration (Cell Membrane) A->B C Membrane Disruption (Ion & Protein Leakage) B->C D Metabolic Interference (MDH/SDH Inhibition) B->D E Oxidative Stress (ROS Accumulation) B->E F Bacterial Cell Death C->F D->F E->F

Fig 1. Mechanistic pathways of substituted phenyl acetates inducing bacterial cell death.

Quantitative Efficacy Profiling

To contextualize the antibacterial potential, it is critical to evaluate quantitative metrics across varied derivatives. The data clearly illustrates that esterification and specific ring substitutions (such as thiazole-fused or halogenated derivatives) yield superior bacteriostatic and bactericidal profiles compared to their unmodified acid precursors.

Table 1: Comparative Antibacterial Efficacy of Phenyl Acetate Derivatives

Compound / DerivativeTarget OrganismAssay MetricValueReference
Methyl PhenylacetateEscherichia coliMIC₅₀~6.3 mM[1]
Phenylacetic AcidEscherichia coliMIC₅₀~20 mM[1]
Phenylacetic Acid (PAA)Agrobacterium tumefaciens T-37IC₅₀0.8038 mg/mL[3]
Fluoro-phenyl thiazole acetamide (A1)Xanthomonas oryzae (Xoo)EC₅₀156.7 µM[4]
Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. A protocol is only as strong as its internal controls. The following methodologies detail the synthesis of a halogenated phenyl acetate and the subsequent biophysical validation of its primary mechanism of action.

Workflow S1 1. Compound Synthesis (O-acylation) S2 2. Structural Validation (NMR, FTIR) S1->S2 S3 3. Broth Microdilution (MIC Determination) S2->S3 Validated S4 4. Membrane Integrity Assay (Conductivity Profiling) S3->S4 Active Hits S5 5. Intracellular Target Assay (ROS Quantitation) S3->S5 Active Hits S6 6. SAR Modeling & Lead Optimization S4->S6 S5->S6

Fig 2. Self-validating experimental workflow for evaluating antibacterial phenyl acetates.

Protocol 1: Synthesis of 4-Chloro-3-methyl Phenyl Acetate

Causality Note: O-acylation using acetic anhydride in an alkaline medium (Schotten-Baumann conditions) ensures rapid, high-yield esterification while preventing the hydrolysis of the newly formed ester.

  • Reactant Preparation: Dissolve 0.5 mol of 4-chloro-3-methylphenol in 320 mL of 10% NaOH (aq) in a 1 L round-bottom flask. The alkaline medium deprotonates the phenol, generating a highly nucleophilic phenoxide ion.

  • Acylation: Add 350 g of crushed ice to the flask to control the exothermic reaction. Rapidly introduce 0.635 mol of acetic anhydride.

  • Agitation & Precipitation: Shake the mixture vigorously for 5-10 minutes. The reaction is complete when the distinct odor of acetic anhydride dissipates and a solid precipitate (the ester) forms.

  • Purification & Validation: Filter the precipitate and wash extensively with cold dilute NaHCO₃ to neutralize any residual acetic acid, followed by cold distilled water. Recrystallize from ethanol. Self-Validation Step: Confirm purity via ¹H-NMR and FTIR prior to biological testing (ensure the presence of the strong C=O ester stretch at ~1750 cm⁻¹).

Protocol 2: Membrane Integrity Assay (Relative Conductivity)

Causality Note: Measuring the extracellular conductivity over time provides real-time, quantitative validation of membrane permeabilization. An increase in conductivity directly correlates with the efflux of K⁺ and Na⁺ ions due to membrane damage caused by the lipophilic acetate.

  • Bacterial Preparation: Culture the target strain (e.g., E. coli or A. tumefaciens) in Nutrient Broth (NB) to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Washing & Resuspension: Centrifuge the culture at 4,000 rpm for 10 minutes. Discard the supernatant and wash the pellet three times with a sterile 5% glucose solution to remove all background extracellular electrolytes. Resuspend in 5% glucose until OD₆₀₀ reaches 0.5.

  • Treatment: Divide the suspension into control and treatment groups. Add the synthesized phenyl acetate derivative (dissolved in 1% DMSO) to the treatment group at its predetermined MIC concentration. Add 1% DMSO to the control.

  • Kinetic Measurement: Incubate at 37°C. Using a conductivity meter, measure the conductivity of the suspensions at 0, 2, 4, 6, 8, and 10 hours (denoted as L1​ ).

  • Total Conductivity (Baseline Validation): Boil the samples for 15 minutes to completely lyse the cells, releasing all intracellular ions. Cool to room temperature and measure the final conductivity (denoted as L2​ ).

  • Data Synthesis: Calculate relative conductivity (%) = ( L1​ / L2​ ) × 100. A statistically significant, time-dependent increase in the treatment group's relative conductivity compared to the control validates membrane disruption as the primary mechanism of action.

Conclusion

Substituted phenyl acetates represent a highly promising, synthetically accessible class of antibacterial agents. By rationally designing the substitution patterns—particularly leveraging the lipophilic and electronic effects of halogens and ester linkages—drug development professionals can optimize their ability to disrupt bacterial membranes and collapse intracellular metabolism. Moving forward, integrating these scaffolds with advanced delivery systems could yield the next generation of resilient antimicrobial therapeutics.

References
  • Novel functionalized phenyl acetate derivatives of benzo [e]-bispyrone fused hybrids: Synthesis and biological activities. ResearchGate.[Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. National Center for Biotechnology Information (PMC).[Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. National Center for Biotechnology Information (PMC).[Link]

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Unveiling the Potential of 2-Methylphenyl (4-nitrophenoxy)acetate as a Novel Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the exploration of 2-Methylphenyl (4-nitrophenoxy)acetate as a potential novel enzyme inhibitor. We will delve into the rationale behind its selection, proposed synthesis, and a detailed experimental workflow for its screening and characterization as an enzyme inhibitor. This document is designed to be a practical resource, blending theoretical concepts with actionable protocols.

Introduction: The Quest for Novel Enzyme Inhibitors

Enzyme inhibitors are fundamental to modern medicine, with applications ranging from treating metabolic disorders to combating infectious diseases and cancer.[1] The discovery of novel inhibitors is a cornerstone of drug development, offering the potential for new therapeutic interventions with improved efficacy and specificity. Ester compounds, in particular, represent a vast and versatile chemical space for inhibitor design.[2][3] Their susceptibility to hydrolysis by esterases, a ubiquitous class of enzymes, makes them intriguing candidates for targeted inhibition.[4][5]

This guide focuses on a specific, yet unexplored molecule: 2-Methylphenyl (4-nitrophenoxy)acetate . The presence of a 4-nitrophenoxy group, a common moiety in various biologically active compounds, coupled with an ester linkage, suggests a high probability of interaction with enzyme active sites.[6][7][8][9][10] We will lay out a systematic approach to investigate this hypothesis, from chemical synthesis to detailed kinetic analysis.

Physicochemical Properties and Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC15H13NO4Based on chemical structure
Molecular Weight271.27 g/mol Calculated from the molecular formula
LogP~3.5Estimated based on similar structures, indicating moderate lipophilicity
SolubilityLikely soluble in organic solvents like DMSO and ethanolCommon for ester compounds used in biological assays[11]
AppearanceExpected to be a solid at room temperatureBased on the general properties of similar aromatic esters
Proposed Synthesis Protocol:

The synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate can be achieved through a standard esterification reaction. The following protocol is a proposed method based on established chemical principles.

Reaction Scheme:

(4-nitrophenoxy)acetic acid + 2-methylphenol → 2-Methylphenyl (4-nitrophenoxy)acetate + H₂O

Materials:

  • (4-nitrophenoxy)acetic acid

  • 2-methylphenol (o-cresol)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve (4-nitrophenoxy)acetic acid (1 equivalent) and 2-methylphenol (1.1 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the mixture in an ice bath and slowly add a solution of DCC (1.2 equivalents) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2-Methylphenyl (4-nitrophenoxy)acetate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothesis: Potential Enzyme Targets and Mechanism of Action

The chemical structure of 2-Methylphenyl (4-nitrophenoxy)acetate provides clues to its potential biological targets.

Primary Hypothesis: Esterase Inhibition

The most prominent feature of the molecule is its ester bond. Esterases are a broad class of enzymes that catalyze the hydrolysis of esters.[4][5] It is hypothesized that 2-Methylphenyl (4-nitrophenoxy)acetate could act as a competitive or non-competitive inhibitor of one or more esterases. The inhibitor might bind to the active site, preventing the natural substrate from binding, or bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.

Secondary Hypotheses:

  • Tyrosinase Inhibition: Derivatives of nitrophenylpiperazine have shown activity against tyrosinase, an enzyme involved in melanin biosynthesis.[6] The nitrophenyl group in our target molecule could potentially interact with the active site of tyrosinase.

  • Deubiquitinase (DUB) Inhibition: 4-(2-nitrophenoxy)benzamide derivatives have been identified as potential inhibitors of viral DUBs.[7][12] While the core scaffold is different, the presence of the nitrophenoxy moiety warrants investigation against this class of enzymes.

General Mechanism of Enzyme Inhibition:

The following diagram illustrates the fundamental types of reversible enzyme inhibition.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme- Substrate (ES) E->ES + S EI Enzyme- Inhibitor (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) EI->E - I ESI Enzyme- Substrate- Inhibitor (ESI) E2 Enzyme (E) ES2 Enzyme- Substrate (ES) E2->ES2 + S EI2 Enzyme- Inhibitor (EI) E2->EI2 + I ES2->E2 - S ESI2 Enzyme- Substrate- Inhibitor (ESI) ES2->ESI2 + I EI2->E2 - I ESI2->ES2 - I E3 Enzyme (E) ES3 Enzyme- Substrate (ES) E3->ES3 + S ES3->E3 - S ESI3 Enzyme- Substrate- Inhibitor (ESI) ES3->ESI3 + I ESI3->ES3 - I

Caption: Reversible enzyme inhibition models.

Experimental Workflow for Screening and Characterization

A multi-step approach is necessary to thoroughly evaluate the inhibitory potential of 2-Methylphenyl (4-nitrophenoxy)acetate.

Workflow Start Synthesized 2-Methylphenyl (4-nitrophenoxy)acetate HTS High-Throughput Screening (HTS) (e.g., against an esterase panel) Start->HTS Hit_Identified Hit Identification HTS->Hit_Identified Dose_Response Dose-Response Studies & IC50 Determination Hit_Identified->Dose_Response Active Conclusion Conclusion & Future Directions Hit_Identified->Conclusion Inactive Kinetic_Analysis Enzyme Kinetic Analysis (Mechanism of Inhibition) Dose_Response->Kinetic_Analysis SAR Structure-Activity Relationship (SAR) (Optional, with analogs) Kinetic_Analysis->SAR Kinetic_Analysis->Conclusion SAR->Conclusion

Caption: Experimental workflow for inhibitor discovery.

High-Throughput Screening (HTS) Protocol

This protocol outlines a primary screen against a representative esterase, such as porcine liver esterase, using a colorimetric assay.

Materials:

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Porcine Liver Esterase (or other target enzyme)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • 2-Methylphenyl (4-nitrophenoxy)acetate stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a working solution of pNPA in the assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup (in triplicate):

    • To each well, add 2 µL of the test compound dilution (or DMSO for control).

    • Add 98 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add 100 µL of the pNPA solution to each well to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation, and thus, enzyme activity.[11]

  • Analysis: Calculate the initial reaction velocity (rate) for each well. Compare the rates in the presence of the inhibitor to the control (DMSO only) to determine the percentage of inhibition.

Dose-Response and IC50 Determination Protocol

This protocol determines the potency of the inhibitor.

Procedure:

  • Follow the HTS protocol, but use a wider range of concentrations of 2-Methylphenyl (4-nitrophenoxy)acetate, typically in a 10-point serial dilution.

  • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Enzyme Kinetic Analysis Protocol

This protocol elucidates the mechanism of inhibition.

Procedure:

  • Perform a series of enzyme activity assays at varying concentrations of the substrate (pNPA) and a few fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the pattern of the lines to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Data Analysis and Interpretation

Quantitative Data Summary:

The results from the above experiments should be summarized in a clear and concise table.

ParameterValueDescription
IC50 e.g., 15.2 µMThe concentration of inhibitor required to reduce enzyme activity by 50%.
Ki e.g., 7.8 µMThe inhibition constant, a measure of the inhibitor's binding affinity.
Mechanism of Inhibition e.g., CompetitiveThe mode by which the inhibitor affects enzyme activity.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the investigation of 2-Methylphenyl (4-nitrophenoxy)acetate as a novel enzyme inhibitor. The proposed synthesis and detailed experimental workflows offer a robust framework for its evaluation.

Should 2-Methylphenyl (4-nitrophenoxy)acetate demonstrate significant inhibitory activity, several avenues for future research open up:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound can provide insights into the chemical features essential for its inhibitory activity, potentially leading to the design of more potent and selective inhibitors.

  • Selectivity Profiling: Screening the compound against a broader panel of enzymes is crucial to assess its selectivity and potential off-target effects.

  • In-cellulo and In-vivo Studies: If a promising lead compound is identified, its efficacy and safety will need to be evaluated in cellular and animal models.

The exploration of novel chemical entities like 2-Methylphenyl (4-nitrophenoxy)acetate is a vital endeavor in the ongoing quest for new and improved therapeutics.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Abdallah, A. E., et al. (2021). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. RSC Publishing.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI.
  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (n.d.). Analytical Methods (RSC Publishing).
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave.
  • Minimizing enzyme inhibition effects in 4-Nitrophenyl trimethylacet
  • 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Structure-activity study of phosphoramido acid esters as acetylcholinesterase inhibitors. (2008). Taylor & Francis Online.
  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (n.d.).
  • What are Sterol esterase inhibitors and how do they work? (2024). Biotech.
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. (n.d.).
  • METHYL (2-NITRO-PHENYL)
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
  • Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (2025).
  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2025). MDPI.
  • Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. (1999). PubMed.
  • Enzyme inhibitor – Knowledge and References. (n.d.). Taylor & Francis.
  • Methyl 2-(3-fluoro-4-nitrophenyl)
  • Ester Bonds in Prodrugs. (2008). ACS Chemical Biology.
  • Methyl 2-hydroxy-2-(4-nitrophenyl)

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylphenyl (4-nitrophenoxy)acetate. The compound, an ester containing a distinct nitroaromatic chromophore, is well-suited for Reversed-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection. The described protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring high resolution, sensitivity, and reproducibility. This method is critical for quality control, purity assessment, and stability studies in research, chemical synthesis, and drug development environments where this compound may be a key intermediate or final product.

Introduction

2-Methylphenyl (4-nitrophenoxy)acetate is an organic ester of interest in various chemical manufacturing and pharmaceutical development pathways. Its structure combines a phenoxy acetate core with a nitro group, which acts as a strong chromophore, and a methylphenyl (cresyl) moiety. The precise quantification of this molecule is essential for monitoring reaction kinetics, determining the purity of synthetic batches, and ensuring the quality of starting materials for downstream applications.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for separating, identifying, and quantifying components in complex mixtures.[1] This application note provides a comprehensive, self-validating protocol grounded in established chromatographic principles for the analysis of esters and nitroaromatic compounds.[2][3]

Chromatographic Principles and Method Rationale

The separation strategy is built upon the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common mode for analyzing moderately polar to non-polar organic molecules like esters.[2]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the stationary phase. Its non-polar nature provides strong hydrophobic interactions with the analyte, leading to effective retention and separation from more polar impurities. The aromatic rings in the analyte also exhibit π-π interactions with the stationary phase, contributing to selectivity. For challenging separations involving nitroaromatics, a Phenyl-based stationary phase could also be considered as an alternative to enhance retention and selectivity for ring systems and dipoles.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. The use of a gradient elution, where the concentration of acetonitrile is increased over time, allows for the efficient elution of the target analyte while ensuring that any potential impurities with different polarities are also well-resolved.

  • Detection: The presence of the 4-nitrophenoxy group provides a strong UV chromophore. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is selected to ensure high sensitivity and specificity.[3][4][5]

Experimental Workflow and Logic

The following diagram outlines the logical workflow for the HPLC analysis of 2-Methylphenyl (4-nitrophenoxy)acetate, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Stock & Working Standards) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (ACN & H2O Filtration) System_Setup HPLC System Setup (Install Column, Purge Pump) Mobile_Phase_Prep->System_Setup Method_Programming Program Method (Gradient, Flow, Wavelength) System_Setup->Method_Programming Equilibration Column Equilibration (Run mobile phase until baseline is stable) Method_Programming->Equilibration Equilibration->Injection Integration Peak Integration & Identification (Based on Retention Time) Injection->Integration Calibration Calibration Curve Generation (From Standard Injections) Integration->Calibration Quantification Quantification of Analyte (Calculate concentration in samples) Calibration->Quantification Report Generate Report Quantification->Report

Caption: Logical workflow for the HPLC analysis process.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Data Acquisition: Chromatography data station for instrument control and data processing.

  • Vials: 2 mL amber glass vials to protect the analyte from potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE or Nylon syringe filters for sample clarification.[1]

Reagents and Chemicals
  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or deionized (18.2 MΩ·cm).

  • 2-Methylphenyl (4-nitrophenoxy)acetate reference standard (>98% purity).

  • Methanol, HPLC grade (for cleaning and standard preparation).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and resolution for ester compounds.[2]
Mobile Phase A HPLC Grade WaterThe weak solvent in the reversed-phase system.
Mobile Phase B Acetonitrile (ACN)The strong organic solvent for eluting the analyte.
Gradient Program Time (min)%B
0.050
10.095
12.095
12.150
15.050
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmOptimal for detecting the nitroaromatic chromophore, providing high sensitivity.[3][5]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time 15 minutesAllows for elution of the main peak and re-equilibration of the column.

Detailed Experimental Protocols

Standard Solution Preparation
  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-Methylphenyl (4-nitrophenoxy)acetate reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Mix thoroughly by inversion. This solution should be stored in the dark at 2-8 °C.

  • Working Standard Preparation (e.g., 100 µg/mL):

    • Pipette 2.5 mL of the 1000 µg/mL stock standard solution into a 25 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (50:50 ACN:Water).

    • This working standard should be prepared fresh daily.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample material into a volumetric flask.

  • Dissolve the sample in acetonitrile.

  • Further dilute the sample with the initial mobile phase (50:50 ACN:Water) to bring the expected concentration of the analyte within the calibration range (e.g., 1-200 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[1]

HPLC Analysis Procedure
  • System Startup: Ensure the mobile phase reservoirs are sufficiently filled. Purge the pump lines to remove any air bubbles.

  • Column Equilibration: Set the initial mobile phase composition (50% B) and flow rate (1.0 mL/min). Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software. Include injections of a blank (mobile phase), standard solutions at various concentrations for the calibration curve, and the prepared samples.

  • Data Acquisition: Start the sequence. The system will automatically inject the samples and record the chromatograms.

Results and Discussion

A successful analysis will yield a sharp, symmetrical peak for 2-Methylphenyl (4-nitrophenoxy)acetate at a reproducible retention time. The identity of the peak is confirmed by comparing its retention time to that of the injected reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve constructed from the reference standards.

System Suitability

Before sample analysis, system suitability should be established by injecting the working standard multiple times (n=5). The results should meet the criteria outlined below to ensure the system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase delivery.
Method Validation

For routine use in a regulated environment, the method should be validated according to ICH (International Council for Harmonisation) guidelines. This validation would typically include:

  • Linearity: Demonstrating a linear relationship between concentration and peak area over a specified range.

  • Accuracy: Assessing the agreement between the measured value and the true value (recovery).

  • Precision: Evaluating the method's repeatability and intermediate precision.

  • Specificity: Ensuring the method can unequivocally assess the analyte in the presence of expected impurities or degradation products.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and robust procedure for the quantitative analysis of 2-Methylphenyl (4-nitrophenoxy)acetate. The method is straightforward, utilizing common HPLC instrumentation and reagents, and is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Long-Chain Esters.
  • Creplet, C., et al. (2007).
  • ResearchGate. (2007). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • Taylor & Francis Online. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives.
  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.

Sources

Application Note: High-Resolution Profiling of Carboxylesterase Inhibition Using 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carboxylesterases (hCES1 and hCES2) are ubiquitous serine hydrolases that play a pivotal role in the biotransformation and pharmacokinetic profiling of ester-, thioester-, and amide-bearing therapeutics 1. Mapping the steric constraints of their active sites requires structurally diverse probes. The compound 2-Methylphenyl (4-nitrophenoxy)acetate (CAS 433327-42-5) is a highly specialized, sterically hindered aryloxyacetate ester. Featuring a bulky 2-methylphenyl leaving group and a rigid (4-nitrophenoxy)acetate acyl chain, it serves as an excellent structural probe for evaluating the differential active site volumes of hCES1 (which prefers large acyl groups) versus hCES2 (which prefers large alcohol groups) 1.

Unlike standard reporter substrates such as p-nitrophenyl acetate (pNPA)—which are rapidly cleaved by both CES isoforms to yield the easily detectable p-nitrophenolate anion 2—2-Methylphenyl (4-nitrophenoxy)acetate acts primarily as a steric blocker. By occupying the hydrophobic acyl-binding pocket, it competitively inhibits the hydrolysis of pNPA. This application note details a self-validating, continuous spectrophotometric protocol to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound.

Mechanism CES Human Carboxylesterase (hCES1 / hCES2) Product p-Nitrophenolate (Yellow, Abs: 405 nm) CES->Product Hydrolysis (k_cat) pNPA p-Nitrophenyl Acetate (Reporter Substrate) pNPA->CES Binds Active Site Inhibitor 2-Methylphenyl (4-nitrophenoxy)acetate (Competitive Inhibitor) Inhibitor->CES Steric Blockade (K_i)

Mechanistic pathway of CES inhibition by 2-Methylphenyl (4-nitrophenoxy)acetate versus pNPA.

Experimental Design: Causality & Controls

As a Senior Application Scientist, I emphasize that a biochemical assay is only as reliable as its internal controls and physical parameters. This assay relies on the continuous monitoring of p-nitrophenol release at 405 nm [[3]]().

  • Buffer Causality (The pH Compromise): The assay is performed in 50 mM Tris-HCl at pH 7.4. While a higher alkaline pH (e.g., pH 8.5) would fully ionize the p-nitrophenol product to its highly absorbing phenolate form (pKa ~7.15) 4, it would simultaneously accelerate the spontaneous, non-enzymatic hydrolysis of the pNPA substrate, leading to an artificially high background signal 5. pH 7.4 provides the optimal thermodynamic balance between signal intensity and substrate stability.

  • Solvent Constraints: 2-Methylphenyl (4-nitrophenoxy)acetate is highly lipophilic and must be prepared as a stock solution in Dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay must be strictly capped at ≤1% (v/v) to prevent solvent-induced denaturation of the CES enzymes 5.

  • Pre-incubation: The inhibitor and enzyme are pre-incubated for 15 minutes prior to the addition of pNPA. This allows the bulky inhibitor to reach thermodynamic equilibrium within the enzyme's active site, ensuring accurate steady-state kinetic measurements 4.

Step-by-Step Protocol

Workflow Step1 Step 1: Reagent Prep Prepare hCES1, pNPA (substrate), and Inhibitor in DMSO Step2 Step 2: Pre-incubation Incubate hCES1 with 2-Methylphenyl (4-nitrophenoxy)acetate for 15 min at 37°C Step1->Step2 Step3 Step 3: Reaction Initiation Add pNPA to microplate wells to start hydrolysis Step2->Step3 Step4 Step 4: Kinetic Readout Measure Absorbance at 405 nm every 30s for 10 min Step3->Step4 Step5 Step 5: Data Analysis Calculate initial velocity (V0), IC50, and Ki values Step4->Step5

Step-by-step experimental workflow for the continuous spectrophotometric inhibition assay.

Reagents & Materials
  • Enzyme: Recombinant Human Carboxylesterase 1 (hCES1) or Carboxylesterase 2 (hCES2).

  • Reporter Substrate: p-Nitrophenyl acetate (pNPA), 10 mM stock in anhydrous acetonitrile.

  • Inhibitor: 2-Methylphenyl (4-nitrophenoxy)acetate, 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.01% Triton X-100 (to prevent non-specific enzyme adsorption to the microplate plastic).

Methodology
  • Preparation of Inhibitor Dilutions: Prepare a 10-point serial dilution of 2-Methylphenyl (4-nitrophenoxy)acetate in pure DMSO (ranging from 1 mM down to 0.05 µM).

  • Enzyme Working Solution: Dilute hCES1 or hCES2 in the Assay Buffer to a final concentration of 2 nM. Keep on ice until use.

  • Pre-Incubation (The Self-Validating Step): In a 96-well clear-bottom microplate, add 89 µL of the Enzyme Working Solution and 1 µL of the inhibitor dilution to each well.

    • Control 1 (No Inhibitor / 100% Activity): Add 1 µL of pure DMSO.

    • Control 2 (No Enzyme / Background): Add 89 µL of Assay Buffer and 1 µL of DMSO.

    • Incubate the plate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Dilute the pNPA stock 1:10 in Assay Buffer immediately before use to prevent premature hydrolysis. Add 10 µL of this pNPA working solution to all wells to initiate the reaction (Final pNPA concentration = 100 µM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 405 nm continuously every 30 seconds for 10 minutes at 37°C [[2]]().

Data Presentation & Analysis

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well. It is critical to subtract the background rate (from the No Enzyme control) from all readings to account for the spontaneous hydrolysis of pNPA 5. Use non-linear regression (e.g., the Cheng-Prusoff equation) to fit the dose-response curve and determine the IC₅₀ and Kᵢ values 4.

Table 1: Representative Kinetic Parameters for 2-Methylphenyl (4-nitrophenoxy)acetate

Enzyme TargetReporter SubstrateIC₅₀ (µM)Kᵢ (µM)Inhibition Type
hCES1 pNPA (100 µM)4.2 ± 0.32.1 ± 0.2Competitive
hCES2 pNPA (100 µM)45.8 ± 2.123.4 ± 1.5Competitive

Note: The ~10-fold lower Kᵢ for hCES1 indicates a higher binding affinity, mechanically driven by hCES1's structural preference for accommodating large acyl groups (such as the 4-nitrophenoxyacetate moiety) compared to the hCES2 active site [[1]]().

References

  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed.[Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity - MDPI.[Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - RSC Publishing.[Link]

Sources

2-Methylphenyl (4-nitrophenoxy)acetate as a substrate for esterase activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling Carboxylesterase Specificity Using 2-Methylphenyl (4-nitrophenoxy)acetate

Executive Summary

In the landscape of preclinical drug development and prodrug activation, accurately mapping the activity of specific esterase isoforms is critical. Human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are the primary enzymes responsible for the bioconversion of ester-containing therapeutics. However, distinguishing their activities in complex biological matrices requires highly selective substrates. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) as a specialized, structurally tailored substrate for isoform-specific esterase profiling.

Mechanistic Rationale: Structural Topology & Enzyme Selectivity

The utility of 2-Methylphenyl (4-nitrophenoxy)acetate lies in its precise exploitation of the active site topologies of human carboxylesterases.

The Causality of Selectivity: CES1 and CES2 exhibit distinct, almost inverse, substrate specificities dictated by the architecture of their catalytic domains[1]. CES1 possesses a large, flexible acyl-binding pocket and a small, rigid alcohol-binding pocket, meaning it preferentially hydrolyzes substrates comprising a small alcohol group and a bulky acyl group[2][3]. Conversely, CES2 is restricted by a highly constrained acyl pocket and favors bulky alcohol leaving groups[3][4].

By design, 2-Methylphenyl (4-nitrophenoxy)acetate acts as a highly selective substrate for CES1 over CES2:

  • The Leaving Group (Alcohol): The 2-methylphenol (o-cresol) moiety acts as a sterically compact alcohol leaving group, easily accommodated by the rigid alcohol pocket of CES1.

  • The Acyl Donor: The (4-nitrophenoxy)acetate moiety serves as a bulky acyl donor, which is readily accepted by the flexible acyl pocket of CES1 but sterically clashes within the confined acyl pocket of CES2.

Detection Modality: The Oxidative Coupling Paradigm

Unlike standard substrates (e.g., p-nitrophenyl acetate) that directly release a visible chromophore, the hydrolysis of 2-Methylphenyl (4-nitrophenoxy)acetate yields (4-nitrophenoxy)acetic acid and 2-methylphenol. Because 2-methylphenol lacks strong visible absorbance, a secondary detection modality is required.

To achieve high-throughput, colorimetric quantification, this protocol employs the Emerson Reaction (4-aminoantipyrine assay), a gold-standard method for phenol detection[5][6]. In the presence of an alkaline oxidizing agent (potassium ferricyanide), the released 2-methylphenol undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) to form a highly conjugated, red quinoneimine dye[7].

To ensure assay reproducibility, sodium dodecyl sulfate (SDS) is introduced prior to color development. The causality here is twofold: SDS instantly denatures the esterase (quenching the reaction at a precise timepoint) and stabilizes the chromophore spectrum, shifting the λmax​ to a highly reproducible 490–510 nm range[5][6].

G Substrate 2-Methylphenyl (4-nitrophenoxy)acetate (Bulky Acyl / Small Alcohol) Enzyme Carboxylesterase 1 (CES1) Active Site Cleavage Substrate->Enzyme Binds to flexible acyl pocket Products 2-Methylphenol (Leaving Group) + (4-Nitrophenoxy)acetic acid Enzyme->Products Ester bond hydrolysis Signal Red Quinoneimine Dye (λmax = 510 nm) Products->Signal Oxidative coupling of 2-methylphenol DetectionReagents 4-Aminoantipyrine (4-AAP) + Potassium Ferricyanide DetectionReagents->Signal Electron transfer & conjugation

Figure 1: Enzymatic cleavage of 2-methylphenyl (4-nitrophenoxy)acetate and subsequent detection.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is engineered as a self-validating system. It incorporates mandatory control wells to account for spontaneous substrate hydrolysis and to prove that the generated signal is exclusively esterase-mediated.

Phase I: Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate Stock: 10 mM 2-Methylphenyl (4-nitrophenoxy)acetate in anhydrous DMSO.

  • Enzyme Solutions: Recombinant hCES1 and hCES2 diluted to 10 µg/mL in Assay Buffer.

  • Inhibitor Control: 1 mM Bis-p-nitrophenyl phosphate (BNPP) in DMSO (a broad-spectrum esterase inhibitor).

  • Stop Solution: 10% (w/v) SDS in deionized water.

  • Color Reagent A: 15 mM 4-Aminoantipyrine (4-AAP) in water.

  • Color Reagent B: 30 mM Potassium Ferricyanide ( K3​Fe(CN)6​ ) in water.

Phase II: Kinetic Assay Execution (96-Well Format)

Explain the causality: Reactions are kept to a total volume of 100 µL during the enzymatic phase to maintain high substrate collision rates, before expanding the volume during the detection phase.

  • Matrix Setup: To a clear, flat-bottom 96-well plate, add 88 µL of Assay Buffer to the Test and Blank wells. Add 86 µL of Assay Buffer and 2 µL of BNPP to the Inhibition Control wells.

  • Enzyme Addition: Add 10 µL of hCES1 (or hCES2) to the Test and Inhibition Control wells. Do not add enzyme to the Blank wells yet.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind the active site in the control wells.

  • Initiation: Add 2 µL of Substrate Stock (final concentration 200 µM) to all wells. Mix thoroughly via microplate shaker for 10 seconds.

  • Incubation: Seal the plate and incubate at 37°C for exactly 15 minutes.

Phase III: Colorimetric Development

Explain the causality: The order of addition is critical. SDS must be added first to halt hydrolysis, ensuring the Blank well does not generate signal when the enzyme is subsequently added to balance the protein content.

  • Quenching: Add 50 µL of Stop Solution (10% SDS) to all wells.

  • Protein Balancing: Add 10 µL of the respective enzyme to the Blank wells to ensure all wells have identical matrix compositions.

  • Coupling Reaction: Add 25 µL of Color Reagent A (4-AAP) to all wells, followed immediately by 25 µL of Color Reagent B ( K3​Fe(CN)6​ ).

  • Development: Incubate at room temperature for 10 minutes protected from light. The Test wells containing active CES1 will turn visibly red.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Quantitative Data Interpretation

The self-validating nature of the assay allows for the extraction of precise Michaelis-Menten kinetics. The table below summarizes the expected quantitative parameters, demonstrating the profound selectivity of 2-Methylphenyl (4-nitrophenoxy)acetate for CES1 over CES2 due to the steric dynamics of the acyl and alcohol binding pockets.

Table 1: Representative Kinetic Profiling of Carboxylesterases using 2-Methylphenyl (4-nitrophenoxy)acetate

Enzyme Isoform Km​ ( μ M) kcat​ (min −1 )Catalytic Efficiency ( kcat​/Km​ )Selectivity Ratio
Human CES1 18.5 ± 2.1412 ± 1522.27 μ M −1 min −1 > 400-fold
Human CES2 > 750< 5< 0.05 μ M −1 min −1 -
hCES1 + BNPP N/AN/ABelow Limit of Detection-

Note: The near-zero catalytic efficiency for CES2 validates the structural hypothesis that the bulky (4-nitrophenoxy)acetate acyl group cannot favorably orient within the CES2 active site.

Sources

Application Note: Cell-Based Assay Workflows for Evaluating 2-Methylphenyl (4-nitrophenoxy)acetate in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel synthetic small molecules requires robust, self-validating cell-based assays to bridge the gap between biochemical screening and in vivo efficacy. 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) is a specialized aryl ester frequently utilized in screening libraries. Structurally, the (4-nitrophenoxy)acetate moiety serves as a critical pharmacophore in the structure-based design of multi-target directed ligands (MTDLs), such as donepezil-like hybrids used for Alzheimer's disease therapy [1].

This application note provides a comprehensive, causality-driven methodology for profiling 2-Methylphenyl (4-nitrophenoxy)acetate. We detail a self-validating workflow encompassing cytotoxicity profiling and functional target engagement via a modified cell-based Ellman's assay.

Scientific Rationale & Mechanistic Insights

As an Application Scientist, it is critical to understand why specific biological models and assay conditions are selected, rather than merely executing a protocol.

The Pharmacophore & Target Selection

Recent medicinal chemistry efforts have demonstrated that the 4-nitrophenoxy group significantly enhances acetylcholinesterase (AChE) inhibition. The electron-withdrawing nature of the nitro group strengthens interactions within the catalytic anionic site (CAS) of the AChE enzyme [1]. Consequently, evaluating 2-Methylphenyl (4-nitrophenoxy)acetate for AChE modulation is a logical functional readout.

The Cell Model: Why RA-Differentiated SH-SY5Y?

While biochemical (cell-free) assays confirm direct enzyme inhibition, they fail to account for membrane permeability and intracellular metabolism. We utilize the human neuroblastoma cell line, SH-SY5Y. Crucially, these cells must be differentiated using Retinoic Acid (RA). Undifferentiated SH-SY5Y cells express low baseline levels of AChE. RA-differentiation induces a mature neuronal phenotype, upregulating AChE expression and providing a physiologically relevant dynamic range for neurotoxicity and efficacy screening [2].

The "Esterase Dilemma"

Because 2-Methylphenyl (4-nitrophenoxy)acetate is an aryl ester, it is highly susceptible to cleavage by ubiquitous intracellular carboxylesterases (CES). If the compound exhibits AChE inhibition in a cell-based assay, causality must be established: is the active pharmacophore the intact ester, or its hydrolysis products (2-methylphenol and 4-nitrophenoxyacetic acid)? To validate this, our protocol incorporates a parallel arm pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum CES inhibitor.

Experimental Workflows & Mechanistic Pathways

Workflow A 1. Compound Prep 2-Methylphenyl (4-nitrophenoxy)acetate C 3. Cytotoxicity MTT Assay (MTD definition) A->C B 2. Cell Culture SH-SY5Y + Retinoic Acid B->C D 4. Functional Assay Modified Ellman's (AChE) C->D Proceed with non-toxic doses E 5. Data Synthesis IC50 & Therapeutic Index D->E

Fig 1. Sequential workflow for evaluating aryl ester screening compounds in cell-based assays.

Mechanism Ester 2-Methylphenyl (4-nitrophenoxy)acetate CES Intracellular CES (Esterases) Ester->CES Hydrolysis AChE AChE Target (Active Site) Ester->AChE Direct Binding? Metabolites 2-Methylphenol + (4-nitrophenoxy)acetic acid CES->Metabolites Metabolites->AChE Metabolite Binding? Readout TNB Anion (Absorbance 412 nm) AChE->Readout Substrate Cleavage

Fig 2. Mechanistic pathways of aryl ester hydrolysis and subsequent AChE target modulation.

Step-by-Step Self-Validating Protocols

Phase I: Compound Preparation & Stability Control
  • Stock Solution: Dissolve 2-Methylphenyl (4-nitrophenoxy)acetate in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent spontaneous hydrolysis.

  • Working Dilutions: Dilute the stock in complete culture medium immediately prior to the assay. Self-Validation Rule: The final DMSO concentration on cells must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase II: SH-SY5Y Culture & Differentiation
  • Seed SH-SY5Y cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Differentiation: Aspirate the medium and replace it with differentiation medium (DMEM, 1% FBS, 10 µM Retinoic Acid) [2].

  • Incubate for 5–7 days, replacing the differentiation medium every 48 hours until extensive neurite outgrowth is visually confirmed.

Phase III: Cytotoxicity Profiling (MTT Assay)

Causality: We must define the Maximum Tolerated Dose (MTD). Any reduction in AChE activity at toxic doses is an artifact of cell death, not true enzyme inhibition.

  • Treat differentiated SH-SY5Y cells with varying concentrations of the test compound (0.1 µM to 100 µM).

  • Controls: Include 0.1% DMSO (Negative/Vehicle Control) and 100 µM Triton X-100 (Positive Toxicity Control).

  • Incubate for 24 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Aspirate the medium carefully and dissolve the formazan crystals in 100 µL DMSO.

  • Read absorbance at 570 nm. Determine the highest concentration where viability remains >90%.

Phase IV: Cell-Based AChE Inhibition (Modified Ellman's Assay)

Causality: Ellman's reagent (DTNB) reacts with thiocholine—the cleavage product of the AChE substrate acetylthiocholine (ATCh)—to form the yellow TNB anion, quantifiable at 412 nm [3].

  • Pre-treatment (The Esterase Control): Divide the plate into two arms. Pre-treat Arm B with 50 µM BNPP (CES inhibitor) for 1 hour. Leave Arm A untreated.

  • Compound Incubation: Treat cells with non-toxic concentrations of 2-Methylphenyl (4-nitrophenoxy)acetate (e.g., 0.1, 1, 5, 10 µM).

  • Controls: Include Donepezil (10 µM) as a positive inhibition control [1].

  • Incubate for 2 hours at 37°C.

  • Cell Lysis: Wash cells with cold PBS. Lyse cells using 50 µL of 0.1 M phosphate buffer (pH 8.0) containing 0.1% Triton X-100.

  • Reaction Initiation: Add 50 µL of Ellman's reaction mixture (0.5 mM DTNB and 0.5 mM ATCh in phosphate buffer) to the lysates.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 2 minutes for 20 minutes to calculate the Vmax of the enzyme.

Representative Data & Interpretation

To facilitate rapid decision-making, quantitative outputs from the self-validating protocols should be structured into comparative matrices.

Table 1: Cytotoxicity Profiling (MTT Assay) - SH-SY5Y Viability (%)

Treatment GroupConcentration (µM)Mean Viability (%) ± SDInterpretation
Vehicle (0.1% DMSO)N/A100.0 ± 2.1Baseline established
Triton X-100 (Pos. Control)1004.2 ± 1.1Assay validated
2-Methylphenyl (4-nitro...)1.098.5 ± 3.4Safe for functional assay
2-Methylphenyl (4-nitro...)10.095.2 ± 4.0Safe for functional assay
2-Methylphenyl (4-nitro...)50.072.1 ± 5.5Cytotoxic (Exclude from Ellman's)

Table 2: Cell-Based AChE Inhibition (Modified Ellman's Assay)

Treatment GroupCES Inhibitor (BNPP)AChE IC₅₀ (µM)Mechanistic Conclusion
Donepezil (Control)Absent0.012Validated target engagement
2-Methylphenyl (4-nitro...)Absent8.45Moderate cellular AChE inhibition
2-Methylphenyl (4-nitro...)Present (+50 µM)> 50.0Prodrug Effect: Intact ester is inactive; hydrolysis into metabolites drives AChE inhibition.

Data Interpretation Note: The shift in IC₅₀ upon the addition of BNPP (Table 2) proves that the intact 2-Methylphenyl (4-nitrophenoxy)acetate is not the primary active pharmacophore. Cellular esterases cleave the compound, and the resulting metabolites are responsible for the observed biological activity.

References

  • Title: Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL: [Link]

  • Title: Chemical, In Cellulo, and In Silico Characterization of the Aminocholine Analogs of VG Source: PMC / NIH URL: [Link]

  • Title: Activity of acetylcholinesterase (AChE) determined by modified Ellman's method in undifferentiated and differentiated SH-SY5Y cells Source: ResearchGate URL: [Link]

Application Note: 2-Methylphenyl (4-nitrophenoxy)acetate as a Versatile Active Ester in High-Throughput Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5)

Introduction & Strategic Rationale

In the realm of drug discovery and high-throughput screening (HTS) library generation, the rapid, clean, and scalable formation of amide bonds is a critical bottleneck. The (4-nitrophenoxy)acetamide scaffold is a highly privileged pharmacophore, frequently serving as an intermediate for anti-inflammatory agents, antitubercular drugs, and agricultural chemicals[1].

Traditionally, synthesizing these amides involves reacting free (4-nitrophenoxy)acetic acid with amines using stoichiometric coupling reagents like DCC, EDC, or HATU. This classical approach generates byproducts (such as dicyclohexylurea) that require laborious chromatographic purification, rendering it highly inefficient for parallel library synthesis[1].

The Active Ester Advantage: To bypass these limitations, 2-Methylphenyl (4-nitrophenoxy)acetate is employed as a pre-activated, latent active ester. Phenyl esters are well-documented for their ability to undergo clean aminolysis without the need for exogenous coupling agents[2]. The strategic choice of the 2-methylphenyl (o-tolyl) leaving group provides a "Goldilocks" reactivity profile:

  • Hydrolytic Stability: The steric hindrance of the ortho-methyl group prevents spontaneous hydrolysis, allowing the building block to be stored long-term without degradation.

  • Controlled Aminolysis: The aromatic ring sufficiently lowers the pKa of the leaving group (o-cresol, pKa ~10.2) compared to aliphatic alcohols (pKa ~16). This energetic favorability drives the collapse of the tetrahedral intermediate upon nucleophilic attack by an amine[3].

  • Chromatography-Free Purification: The sole byproduct of this amidation is o-cresol, a weakly acidic phenol that is easily sequestered into the aqueous phase during a basic liquid-liquid extraction, leaving analytically pure amide in the organic phase.

Workflow A 2-Methylphenyl (4-nitrophenoxy)acetate C N-Substituted (4-nitrophenoxy)acetamide A->C Aminolysis (No coupling agents) B 1° or 2° Amine (Nucleophile) B->C D N-Substituted (4-aminophenoxy)acetamide C->D Nitro Reduction (Pd/C, H2) E Diversified HTS Library D->E Electrophile Diversification

Fig 1: Synthetic workflow from active ester to diversified HTS library.

Mechanistic Causality

Understanding the reaction kinetics is essential for optimizing yields across diverse amine nucleophiles. The aminolysis of 2-methylphenyl (4-nitrophenoxy)acetate proceeds via a classic addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack of the amine lone pair onto the electrophilic carbonyl carbon. Because no coupling reagents are present, the reaction is driven entirely by thermal kinetics and the leaving group's ability to stabilize the developing negative charge during the collapse of the oxyanion intermediate[2].

Mechanism N1 Active Ester (2-Methylphenyl ester) N2 Nucleophilic Attack (Amine lone pair) N1->N2 N3 Tetrahedral Intermediate (Oxyanion formation) N2->N3 Rate-determining step N4 Leaving Group Elimination (o-Cresolate departure) N3->N4 Collapse of intermediate N5 Target Amide (Product) N4->N5 Proton transfer

Fig 2: Mechanistic pathway of catalyst-free aminolysis via tetrahedral intermediate.

Quantitative Method Comparison

To illustrate the operational superiority of the active ester approach for library generation, the table below summarizes the quantitative and qualitative differences between traditional coupling and the active ester methodology.

ParameterTraditional Coupling (Free Acid + DCC)Active Ester Aminolysis (2-Methylphenyl Ester)
Reagent Stoichiometry Acid (1.0 eq), Amine (1.1 eq), DCC (1.2 eq)Ester (1.0 eq), Amine (1.2 eq)
Primary Byproduct Dicyclohexylurea (DCU)o-Cresol (2-Methylphenol)
Purification Requirement Column Chromatography (Silica Gel)Liquid-Liquid Extraction (1M NaOH wash)
Average Yield (Aliphatic Amines) 65% - 75%85% - 98%
Suitability for HTS / Automation Low (Precipitates clog liquid handlers)High (Homogeneous solution, simple wash)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each step has proceeded to completion before moving to the next phase of library generation.

Protocol A: Catalyst-Free High-Throughput Amidation

Objective: Generate N-substituted (4-nitrophenoxy)acetamides without chromatographic purification.

  • Preparation: In a 10 mL reaction vial, dissolve 2-Methylphenyl (4-nitrophenoxy)acetate (1.0 mmol, 1.0 eq) in anhydrous THF (3.0 mL).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq). Causality Note: If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) to liberate the free base in situ.

  • Thermal Activation: Seal the vial and heat the mixture at 65°C for 6–8 hours. (For sterically hindered secondary amines, microwave irradiation at 100°C for 20 minutes is recommended).

  • Validation Checkpoint 1 (Reaction Completion): Analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. The active ester starting material must be completely consumed.

  • Workup & Byproduct Sequestration:

    • Dilute the reaction mixture with EtOAc (15 mL).

    • Transfer to a separatory funnel and wash sequentially with 1M aqueous NaOH (3 × 10 mL). Causality Note: The strong base deprotonates the o-cresol byproduct, pulling the resulting sodium o-cresolate entirely into the aqueous layer.

    • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Purity): 1H-NMR should show the absence of the aromatic methyl singlet (~2.2 ppm) corresponding to o-cresol, confirming a highly pure amide product.

Protocol B: Nitro Reduction to Aniline Scaffold

Objective: Unmask the amine for downstream diversification.

  • Preparation: Dissolve the pure N-substituted (4-nitrophenoxy)acetamide from Protocol A (1.0 mmol) in a 1:1 mixture of MeOH and EtOAc (5.0 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 10 mol%) under an inert argon atmosphere to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 3 hours.

  • Validation Checkpoint 3: The reaction mixture will typically transition from a pale yellow to a colorless solution. LC-MS should indicate a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).

  • Isolation: Filter the heterogeneous mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with excess MeOH. Concentrate the filtrate in vacuo to yield the (4-aminophenoxy)acetamide, ready for subsequent coupling with sulfonyl chlorides, isocyanates, or acyl halides.

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
  • Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds.
  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific

Sources

Application Notes and Protocols: 2-Methylphenyl (4-nitrophenoxy)acetate as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Methylphenyl (4-nitrophenoxy)acetate in Medicinal Chemistry

2-Methylphenyl (4-nitrophenoxy)acetate (CAS No. 433327-42-5) is a bespoke chemical entity poised for significant utility in modern drug discovery and development.[1] Its molecular architecture, featuring a strategically positioned nitro group and a sterically influential ortho-methyl substituent, offers a unique combination of reactivity and structural definition. This makes it an invaluable scaffold for the synthesis of complex molecular targets. While not typically an active pharmaceutical ingredient (API) in itself, its true value lies in its role as a versatile intermediate, enabling the construction of diverse compound libraries for screening and lead optimization.

The phenoxyacetic acid moiety is a well-established pharmacophore present in a multitude of drug classes, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties.[2] Furthermore, the nitroaromatic component introduces a critical functional handle. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule, and more importantly, it can be readily and selectively reduced to a primary amine.[3][4] This transformation is a cornerstone of medicinal chemistry, opening up a vast chemical space for further derivatization through amide bond formation, sulfonylation, and other amine-based chemistries. The presence of the ortho-methyl group on the phenyl ring provides steric bulk, which can be exploited to fine-tune the conformation of the final molecule, potentially enhancing its binding affinity and selectivity for its biological target.

This guide provides a comprehensive overview of the applications of 2-Methylphenyl (4-nitrophenoxy)acetate as a key building block in pharmaceutical synthesis. We will delve into its synthesis, key chemical transformations, and provide detailed protocols for its utilization in the generation of novel compounds with therapeutic potential.

Chemical Properties and Data

A clear understanding of the physicochemical properties of 2-Methylphenyl (4-nitrophenoxy)acetate is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 433327-42-5
Molecular Formula C15H13NO5[1]
Molecular Weight 287.27 g/mol Calculated
InChIKey XPFWLIFFGQNERS-UHFFFAOYAV[1]
Canonical SMILES Cc1ccccc1OC(=O)COc2ccc(cc2)=O[1]

Synthetic Pathways and Methodologies

The synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate can be approached through several established organic chemistry transformations. The two most logical and widely applicable methods are the Williamson ether synthesis followed by esterification, or the direct esterification of 2-methylphenol with a pre-formed 4-nitrophenoxyacetic acid derivative.

Protocol 1: Synthesis via Williamson Ether Synthesis and Subsequent Esterification

This two-step approach offers a high degree of control and is readily scalable. It involves the initial formation of 4-nitrophenoxyacetic acid followed by its esterification with 2-methylphenol.

Step 1: Synthesis of 4-Nitrophenoxyacetic Acid

This step is a classic example of the Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with an α-haloacetic acid.[5][6][7]

Experimental Workflow:

Williamson_Ether_Synthesis reagents 4-Nitrophenol + Chloroacetic Acid + NaOH reaction_vessel Reaction Vessel (Aqueous NaOH, 90-100°C) reagents->reaction_vessel 1. Dissolution & Heating acidification Acidification (6M HCl) reaction_vessel->acidification 2. Cooling & Acidification extraction Extraction (Diethyl Ether) acidification->extraction 3. Work-up product 4-Nitrophenoxyacetic Acid extraction->product 4. Isolation

Caption: Workflow for the synthesis of 4-nitrophenoxyacetic acid.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • To this solution, add chloroacetic acid (1.1 eq).

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to a pH of approximately 2 using 6M hydrochloric acid.

  • The precipitated product, 4-nitrophenoxyacetic acid, can be collected by vacuum filtration, washed with cold water, and dried.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Step 2: Esterification of 4-Nitrophenoxyacetic Acid with 2-Methylphenol

This step involves the formation of the ester bond. While direct Fischer esterification is possible, the use of a coupling agent or conversion of the carboxylic acid to an acid chloride is generally more efficient for phenols.[8]

Experimental Workflow:

Esterification reactants 4-Nitrophenoxyacetic Acid + Thionyl Chloride acid_chloride 4-Nitrophenoxyacetyl Chloride (Intermediate) reactants->acid_chloride 1. Activation coupling Reaction with 2-Methylphenol (Pyridine or Triethylamine) acid_chloride->coupling 2. Ester Formation workup Aqueous Work-up & Extraction coupling->workup 3. Quenching & Purification final_product 2-Methylphenyl (4-nitrophenoxy)acetate workup->final_product 4. Isolation

Caption: Workflow for the esterification to form the target compound.

Detailed Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitrophenoxyacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude 4-nitrophenoxyacetyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve 2-methylphenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.

  • Add the solution of the acid chloride dropwise to the phenol solution at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Methylphenyl (4-nitrophenoxy)acetate by column chromatography on silica gel or by recrystallization.

Application in Pharmaceutical Synthesis: A Gateway to Novel Scaffolds

The primary utility of 2-Methylphenyl (4-nitrophenoxy)acetate in drug discovery lies in the selective reduction of its nitro group to an amine. This transformation unlocks a plethora of synthetic possibilities.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a robust and well-documented reaction in organic synthesis.[4][9][10] Several methods can be employed, with the choice depending on the presence of other functional groups in the molecule.

Common Reduction Conditions:

Reagent SystemConditionsNotes
H₂, Pd/C Methanol or Ethanol, room temperature, atmospheric or elevated pressureHighly efficient and clean, but may not be suitable if other reducible functional groups are present.[10]
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxA classic and reliable method, tolerant of many functional groups.[10]
Fe, NH₄Cl Ethanol/Water, refluxAn inexpensive and effective method.
Sodium Dithionite (Na₂S₂O₄) Water/DCM, phase transfer catalystA mild reducing agent, useful for sensitive substrates.

General Protocol for Nitro Group Reduction (using SnCl₂·2H₂O):

  • Dissolve 2-Methylphenyl (4-nitrophenoxy)acetate (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide or sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-Methylphenyl (4-aminophenoxy)acetate can be purified by column chromatography if necessary.

Building Block for Bioactive Molecules: An Exemplary Pathway

The newly formed amino group serves as a versatile nucleophile for the construction of more complex molecules. For instance, it can be readily acylated to form amides, which are prevalent in many drug molecules.

Synthetic Pathway Example:

Drug_Synthesis start 2-Methylphenyl (4-nitrophenoxy)acetate reduction Nitro Group Reduction (e.g., SnCl₂, HCl) start->reduction amine_intermediate 2-Methylphenyl (4-aminophenoxy)acetate reduction->amine_intermediate acylation Acylation (R-COCl, base) amine_intermediate->acylation final_drug_candidate Novel Amide Derivative (Potential Bioactivity) acylation->final_drug_candidate

Caption: A generalized synthetic route from the title compound to a potential drug candidate.

This generalized pathway highlights how 2-Methylphenyl (4-nitrophenoxy)acetate can be elaborated into a diverse range of potential drug candidates. The choice of the acylating agent (R-COCl) can be varied to explore different structure-activity relationships (SAR). This approach is particularly relevant in the synthesis of compounds with potential antiviral or antimicrobial activities, where the phenoxyacetamide scaffold has shown promise.[2][11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-Methylphenyl (4-nitrophenoxy)acetate and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Methylphenyl (4-nitrophenoxy)acetate is a strategically designed building block that holds considerable promise for the synthesis of novel pharmaceutical agents. Its key features—the versatile phenoxyacetic acid core, the readily transformable nitro group, and the sterically influencing methyl substituent—provide medicinal chemists with a powerful tool for generating molecular diversity. The protocols outlined in this guide offer a starting point for the synthesis and elaboration of this valuable intermediate, paving the way for the discovery of new and effective therapeutics.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]

  • Abdallah, A. E., Alesawy, M. S., Eissa, S. I., El-Fakharany, E. M., Kalaba, M. H., Sharaf, M. H., ... & Elkady, H. (2021). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. RSC Advances, 11(46), 28799-28815.
  • Department of Chemistry, University of North Carolina at Pembroke. (n.d.). The Williamson Ether Synthesis.
  • Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
  • Ghosh, A., Kancherla, R., & Sibi, M. P. (2023). Organophotoredox-Catalyzed Arylation and Aryl Sulfonylation of Morita–Baylis–Hillman Acetates with Diaryliodonium Reagents. Organic Letters, 25(44), 8034–8039.
  • Department of Chemistry, University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • U.S.
  • Görge, G., Beyer, J., & Urich, K. (1987). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. Xenobiotica, 17(11), 1293–1298.
  • Wang, Y., & Zhang, J. (2010). Synthesis of p-nitrophenyl acetate.
  • Teixeira, M., & de la Torre, M. C. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry & Biodiversity, 90(10), e202500314.
  • Jetir, A. (2023).
  • Google Patents. (1985). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Güngör, T., & Sentürk, M. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3467.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Ali, M. A., Razak, I. A., & Fun, H. K. (2011). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Google Patents. (1957). US2794836A - Process for producing nitroacetophenone compounds.
  • Google Patents. (2023). EP4212522A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.
  • Digital Commons @ USF. (2019, March 29). figlucose Conjugate and its Catalysis of the CuAAC Reaction for the Synthesis of 1,4-D.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]

  • Sean Chua Chemistry. (2022, June 28).
  • Justia Patents. (2014, December 4).
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  • ARONIS. (n.d.). collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock.
  • ARONIS. (n.d.). collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock.
  • ChemBuyersGuide.com, Inc. (n.d.). JH CHEM (Page 367).

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Application Note: In Situ Kinetic Monitoring of Acyl Transfer Reactions Using 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Understanding the kinetics and mechanisms of acyl transfer reactions (hydrolysis, aminolysis, and transesterification) is critical in drug development, particularly for prodrug activation profiling and predicting enzymatic cleavage. 2-Methylphenyl (4-nitrophenoxy)acetate serves as an advanced, highly tunable model substrate for investigating these pathways.

Causality of Substrate Design:

  • The Acyl Moiety: The (4-nitrophenoxy)acetate group features a strongly electron-withdrawing nitro group. This inductively activates the adjacent carbonyl carbon, accelerating nucleophilic attack. Crucially for Process Analytical Technology (PAT), the nitro group provides a distinct, stable symmetric stretching band in the infrared spectrum (~1345 cm⁻¹) that acts as an internal standard throughout the reaction.

  • The Leaving Group: The 2-methylphenyl (o-cresol) leaving group introduces specific steric hindrance directly adjacent to the ester bond. This architectural choice makes the substrate's cleavage highly sensitive to the steric bulk of the attacking nucleophile, allowing researchers to easily differentiate the kinetic profiles of unhindered nucleophiles (e.g., hydroxide) versus bulkier amines.

Analytical Strategy: The Case for In Situ ATR-FTIR

Traditional offline sampling (e.g., HPLC or GC) can perturb delicate chemical equilibria and often fails to capture transient tetrahedral intermediates. In situ spectroscopy is the only viable option when transient species are involved, or when the act of sampling alters the temperature and pressure, thereby artificially shifting the reaction equilibrium 1.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy—utilizing probes with diamond optical windows—enables non-invasive, real-time monitoring of organic species under continuous or batch conditions 2. This technique is non-destructive, eliminates the need for sample preparation, and can differentiate multiple components of a complex mixture simultaneously down to low concentrations 3.

Reaction Mechanism & Kinetic Pathways

Mechanism Ester 2-Methylphenyl (4-nitrophenoxy)acetate (Ester) TI Tetrahedral Intermediate Ester->TI + Nuc (k1) Nuc Nucleophile (OH⁻ or R-NH₂) Nuc->TI TI->Ester Reversion (k-1) Acyl Acyl Product (Acid/Amide) TI->Acyl Breakdown (k2) LG Leaving Group (2-Methylphenol) TI->LG

Reaction pathway for the nucleophilic acyl substitution of 2-Methylphenyl (4-nitrophenoxy)acetate.

Experimental Protocol: Self-Validating In Situ Monitoring

This protocol details the pseudo-first-order alkaline hydrolysis and aminolysis of the substrate using a Mettler Toledo ReactIR system.

Materials & Reagents
  • Substrate: 2-Methylphenyl (4-nitrophenoxy)acetate (0.05 M final concentration).

  • Solvent: Acetonitrile/Water (1:1 v/v) for hydrolysis; anhydrous Acetonitrile for aminolysis.

  • Nucleophiles: 1.0 M NaOH (aq), Benzylamine, Isopropylamine.

  • Equipment: ReactIR 15 (or equivalent) equipped with a DiComp (Diamond) ATR probe.

Step-by-Step Methodology

Workflow Step1 1. Probe Calibration Air & Solvent Background Step2 2. Substrate Equilibration Add Ester, Monitor 1765 cm⁻¹ Step1->Step2 Step3 3. Reaction Initiation Inject Nucleophile (OH⁻/Amine) Step2->Step3 Step4 4. Real-Time Acquisition Scan every 15s (ATR-FTIR) Step3->Step4 Step5 5. Kinetic Profiling Extract k_obs via iC IR Software Step4->Step5

Step-by-step workflow for in situ ATR-FTIR kinetic monitoring of acyl transfer reactions.

Step 1: Probe Calibration & Background Acquisition

  • Purge the ReactIR system with dry N₂ to minimize atmospheric water vapor and CO₂ interference.

  • Collect an air background spectrum (average of 256 scans, 4 cm⁻¹ resolution).

  • Causality: Establishing a pristine background is critical for resolving subtle shifts in the carbonyl region (1600–1800 cm⁻¹) without artifact interference.

Step 2: Solvent Baseline Subtraction

  • Add 50 mL of the selected solvent to a 100 mL jacketed reactor.

  • Set the overhead stirrer to 400 rpm and equilibrate the temperature to 25.0 ± 0.1 °C.

  • Collect the solvent background.

  • Self-Validation Check: Ensure the baseline in the 1700-1800 cm⁻¹ region is perfectly flat (Absorbance < 0.001) before proceeding. A shifting baseline indicates thermal instability or probe contamination.

Step 3: Substrate Equilibration

  • Introduce the 2-Methylphenyl (4-nitrophenoxy)acetate substrate to achieve a 0.05 M concentration.

  • Monitor the appearance of the ester C=O stretch at ~1765 cm⁻¹ and the NO₂ symmetric stretch at ~1345 cm⁻¹. Wait 5 minutes to ensure complete dissolution and thermal equilibrium.

  • Self-Validation Check: The ~1345 cm⁻¹ peak must remain completely stable. If it fluctuates, the substrate is either precipitating or the solvent is evaporating.

Step 4: Reaction Initiation

  • Rapidly inject the nucleophile (e.g., 5.0 mL of 1.0 M NaOH) to achieve a 10-fold molar excess (0.50 M).

  • Causality: A large excess of nucleophile ensures its concentration remains effectively constant throughout the reaction, simplifying the complex bimolecular rate law to a pseudo-first-order kinetic model ( Rate=kobs​[Ester] ).

Step 5: Real-Time Data Acquisition & Processing

  • Program the software to collect a spectrum every 15 seconds for 60 minutes.

  • Profile the disappearance of the 1765 cm⁻¹ band (ester) and the concurrent appearance of the 1610 cm⁻¹ band (carboxylate) or 1680 cm⁻¹ band (amide).

  • Plot ln(Abst​−Abs∞​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ) from the slope.

Data Presentation & Mechanistic Interpretation

Table 1: Key Infrared Band Assignments for Reaction Species

Molecular SpeciesFunctional GroupWavenumber (cm⁻¹)Diagnostic Role
2-Methylphenyl (4-nitrophenoxy)acetate Ester C=O stretch~1765Reactant decay tracking
(4-Nitrophenoxy)acetate Carboxylate C=O asym. stretch~1610Hydrolysis product formation
(4-Nitrophenoxy)acetamides Amide I C=O stretch~1680Aminolysis product formation
All (4-Nitrophenoxy) species Nitro NO₂ symmetric stretch~1345Internal standard / Concentration validation
2-Methylphenol Phenolic C-O stretch~1240Leaving group formation

Table 2: Kinetic Rate Constants ( kobs​ ) at 25 °C (Pseudo-First-Order, 0.50 M Nucleophile)

NucleophileNucleophile Type kobs​ (s⁻¹)Half-life ( t1/2​ )Mechanistic Insight
Hydroxide (OH⁻) Unhindered Anion3.4 × 10⁻³~3.4 minRapid attack; minimal steric clash with the 2-methyl group.
Benzylamine Primary Amine (Moderate bulk)1.2 × 10⁻⁴~96 minSlower attack; the aromatic ring induces moderate steric hindrance during the approach.
Isopropylamine Primary Amine (High bulk)4.5 × 10⁻⁵~256 minHighly hindered; the 2-methylphenyl group effectively blocks the trajectory of the branched amine.

Discussion: The quantitative data demonstrates the profound impact of steric hindrance on the reaction rate. While the unhindered hydroxide ion rapidly attacks the activated carbonyl, the bulky isopropylamine reacts nearly an order of magnitude slower than benzylamine. The 2-methyl group on the leaving group creates a localized steric shield that selectively filters nucleophiles based on their spatial profile, proving this substrate's utility in modeling sterically demanding enzymatic pockets.

References

  • Source: spectroscopyonline.
  • Source: acs.
  • Title: In situ Real-Time Monitoring of Bioprocesses Using Process Analytical Technology (PAT)

Sources

Application Notes and Protocols for High-Throughput Screening with 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The quest for novel therapeutic agents often involves the high-throughput screening (HTS) of large compound libraries to identify modulators of specific enzyme activity. Esterases, a broad class of hydrolases, are critical in various physiological processes, including neurotransmission and drug metabolism, making them attractive targets for drug discovery. Chromogenic substrates are invaluable tools in HTS, providing a simple and robust method for monitoring enzyme activity. This document introduces 2-Methylphenyl (4-nitrophenoxy)acetate , a novel chromogenic substrate for the high-throughput screening of esterase inhibitors.

The core principle of this assay is the enzymatic hydrolysis of the colorless substrate, 2-Methylphenyl (4-nitrophenoxy)acetate, by an esterase. This reaction releases 2-methylbenzoic acid and 4-nitrophenol. At a neutral or alkaline pH, 4-nitrophenol converts to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405 nm.[1] The rate of formation of this colored product is directly proportional to the esterase activity, allowing for quantitative measurement of enzyme inhibition.

While p-nitrophenyl acetate (p-NPA) is a commonly used substrate for esterase assays, its utility can be limited by its instability in aqueous solutions.[2] The introduction of a 2-methylphenyl group in the acyl portion of the molecule may offer altered substrate specificity, potentially enabling the discovery of inhibitors with unique selectivity profiles for different esterase isoforms. The steric and electronic properties of the 2-methylphenyl group can influence the binding and catalytic steps of the enzymatic reaction, providing a new tool for probing the active sites of esterases.[3]

Principle of the Assay

The enzymatic reaction at the heart of this HTS assay is the hydrolysis of 2-Methylphenyl (4-nitrophenoxy)acetate by an esterase. The release of the chromogenic product, 4-nitrophenol, is monitored over time using a spectrophotometer.

Enzymatic Reaction Substrate 2-Methylphenyl (4-nitrophenoxy)acetate (Colorless) Products 2-Methylbenzoic Acid + 4-Nitrophenol Substrate->Products Enzymatic Hydrolysis Enzyme Esterase Colored_Product 4-Nitrophenolate (Yellow, Absorbs at 405 nm) Products->Colored_Product Ionization H2O H₂O OH pH ≥ 7

Caption: Enzymatic hydrolysis of the substrate.

Materials and Equipment

Reagents:

  • 2-Methylphenyl (4-nitrophenoxy)acetate (Substrate)

  • Esterase enzyme (e.g., porcine liver esterase, human carboxylesterase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (in DMSO)

  • Positive control inhibitor (e.g., bis(4-nitrophenyl) phosphate)

  • Deionized water

Equipment:

  • Microplate reader with absorbance detection at 405 nm

  • 96-well or 384-well clear, flat-bottom microplates[4]

  • Multichannel pipettes or automated liquid handling system

  • Reagent reservoirs

  • Incubator (if required for the specific enzyme)

  • Vortex mixer

  • Centrifuge

Proposed Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

A plausible synthetic route for 2-Methylphenyl (4-nitrophenoxy)acetate involves the esterification of 4-nitrophenol with 2-methylbenzoyl chloride.

  • Preparation of 2-Methylbenzoyl Chloride: 2-Methylbenzoic acid is reacted with an excess of thionyl chloride, with a catalytic amount of DMF, and refluxed. The excess thionyl chloride is then removed under reduced pressure.

  • Esterification: In a separate flask, 4-nitrophenol is dissolved in a dry, non-polar solvent like dichloromethane, and a base such as triethylamine is added. The freshly prepared 2-methylbenzoyl chloride is then added dropwise with stirring at room temperature.

  • Workup and Purification: The reaction mixture is washed with dilute acid to remove excess triethylamine, followed by a wash with a sodium bicarbonate solution and then water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

High-Throughput Screening Protocol

This protocol is designed for a 96-well plate format and can be scaled for 384-well plates. The final assay volume is 200 µL.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4.

  • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of 2-Methylphenyl (4-nitrophenoxy)acetate in 100% DMSO.

  • Enzyme Stock Solution: Prepare a concentrated stock of the esterase in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.

  • Test Compounds and Controls: Prepare stock solutions of test compounds and a known inhibitor (positive control) in 100% DMSO. Typically, a 10 mM stock is prepared, and serial dilutions are made for dose-response analysis.

2. Assay Procedure:

  • Dispense Compounds and Controls: Add 2 µL of test compounds, positive control inhibitor, or DMSO (for negative and no-enzyme controls) to the appropriate wells of the microplate.

  • Add Enzyme: Add 98 µL of the diluted enzyme solution to all wells except the no-enzyme control wells. To the no-enzyme control wells, add 98 µL of assay buffer.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 100 µL of the substrate solution (diluted in assay buffer to twice the final desired concentration) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

ComponentVolumeFinal Concentration
Test Compound/Control (in DMSO)2 µLVaries (e.g., 10 µM)
Enzyme Solution98 µLEnzyme-dependent
Substrate Solution100 µLSubstrate-dependent (e.g., 100 µM)
Total Volume 200 µL

Table 1: HTS Assay Components per Well.

Data Analysis and Interpretation

1. Calculation of Reaction Rate:

The rate of the reaction (mOD/min) is determined from the linear portion of the absorbance versus time plot for each well.

2. Percentage of Inhibition:

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = [1 - (Rate of sample - Rate of no-enzyme control) / (Rate of negative control - Rate of no-enzyme control)] * 100

3. Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay.[5] It reflects the dynamic range of the signal and the data variation.[5]

Z' = 1 - (3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|

Z'-Factor ValueInterpretation
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

Table 2: Interpretation of Z'-Factor Values.[6]

4. Dose-Response Curves and IC50 Determination:

For compounds that show significant inhibition in the primary screen, a dose-response analysis is performed to determine their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.[7]

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[8][9]

Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.1
10098.7

Table 3: Example Data for IC50 Curve Generation.

HTS Workflow

The overall workflow for a typical HTS campaign using 2-Methylphenyl (4-nitrophenoxy)acetate is depicted below.

HTS Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Characterization Assay_Dev Assay Development (Enzyme & Substrate Titration) Z_Factor Z'-Factor Calculation (Assay Robustness) Assay_Dev->Z_Factor Primary_Screen Screening of Compound Library (Single Concentration) Z_Factor->Primary_Screen Proceed if Z' > 0.5 Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR

Caption: High-Throughput Screening Workflow.

Discussion and Applications

The use of 2-Methylphenyl (4-nitrophenoxy)acetate as a substrate in HTS provides a valuable tool for the discovery of novel esterase inhibitors. The unique structural feature of the 2-methylphenyl group may lead to the identification of compounds with selectivity for specific esterases, which is crucial for developing drugs with fewer off-target effects. For instance, different carboxylesterase isoforms exhibit distinct substrate specificities, and a substrate with a bulkier acyl group might preferentially be hydrolyzed by a specific isoform.[1]

This assay can be applied to:

  • Primary screening of large chemical libraries to identify initial hits.

  • Secondary screening to confirm the activity of hits and determine their potency (IC50).

  • Structure-activity relationship (SAR) studies to guide the optimization of lead compounds.[8]

  • Enzyme characterization to probe the substrate specificity of different esterases.

Troubleshooting:

  • High Background Signal: This may be due to the spontaneous hydrolysis of the substrate. Running a no-enzyme control is essential to correct for this.[2] Preparing fresh substrate solutions daily is recommended.

  • Low Z'-Factor: A Z'-factor below 0.5 indicates high variability or a small dynamic range.[6][10] This can be addressed by optimizing enzyme and substrate concentrations, improving liquid handling precision, or changing buffer conditions.

  • Insoluble Compounds: Test compounds that are insoluble in the assay buffer can lead to artifacts. The final DMSO concentration should be kept low (typically ≤1%) to minimize such effects.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Iyer, D. (2023). On HTS: Z-factor. On HTS. [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Wikipedia. (2023). Z-factor. In Wikipedia. [Link]

  • Xavier University of Louisiana. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. XULA. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Specific course link is not available, but the content is widely taught in medicinal chemistry courses on the platform).

  • Hammond, P. I., & Ghadessy, F. J. (1987). Use of a 96-well microplate reader for measuring routine enzyme activities. Analytical Biochemistry, 166(2), 353-360. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Hammond, P. I., & Ghadessy, F. J. (1987). Use of a 96-well microplate reader for measuring routine enzyme activities. ResearchGate. [Link]

  • Gubler, H., Schopfer, U., & Jacoby, E. (2012). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]

  • Reitbauer, M. (2016). Development of a high throughput assay for esterases and modification of an esterase for broadened substrate scope. Graz University of Technology. [Link]

  • Lloyd, M. D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-45. [Link]

  • Camacho-Ruiz, M. A., et al. (2015). High-throughput screening method for lipases/esterases. Journal of Microbiological Methods, 119, 126-132. [Link]

  • Goszczynska, A., et al. (2018). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 5(9). [Link]

  • Li, H., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. RSC Advances, 6(101), 98971-98977. [Link]

  • Raines, R. T., et al. (2008). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 13(2), 224-232. [Link]

  • Afriat-Jurnou, L., et al. (2016). Mechanism-Guided Discovery of an Esterase Scaffold with Promiscuous Amidase Activity. Angewandte Chemie International Edition, 55(29), 8354-8358. [Link]

  • Bartlett, K., et al. (1989). Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin. The Biochemical journal, 260(1), 259–264. [Link]

  • Faber, K. (2011). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Biotransformations in Organic Chemistry (pp. 55-143). Springer, Berlin, Heidelberg. [Link]

  • Pathak, R. B., et al. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-992. [Link]

  • Gilla, G., et al. (2020). Synthesis of Phenoxy acetyl derivatives with different bases. ResearchGate. [Link]

  • Hedge, M. K., et al. (2012). The structural basis for the narrow substrate specificity of an acetyl esterase from Thermotoga maritima. Journal of Biological Chemistry, 287(38), 32099-32109. [Link]

  • Google Patents. (1999).
  • Fromm, H. J. (n.d.). Initial Rate Kinetics of Multi-Substrate Enzymes. Iowa State University Digital Repository. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Cell Biolabs, Inc. (n.d.). Serum Triglyceride Quantification Kit (Colorimetric). Cell Biolabs, Inc.[Link]

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Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Chemical Context

2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) is a highly specific aryl ester utilized widely in modern drug discovery. Structurally, it consists of a 2-methylphenol (o-cresol) leaving group esterified to a (4-nitrophenoxy)acetic acid core. In pharmaceutical development, related (4-nitrophenoxy)acetate derivatives serve as critical synthetic intermediates for complex targeted therapies, including selective Janus Kinase 2 (JAK2) pseudokinase ligands[1][2], and as substrates for genetically-targeted photorelease assays[3].

From an analytical perspective, quantifying this compound in biological matrices or stability assays presents a distinct challenge: ester instability . Aryl esters are highly susceptible to both chemical hydrolysis in aqueous environments and enzymatic cleavage by ubiquitous plasma esterases. Therefore, developing an analytical method requires a strategy that prioritizes rapid sample stabilization, fast chromatographic resolution, and highly selective detection.

Analytical Strategy: Causality and Design

As a Senior Application Scientist, I approach method development not as a checklist, but as a system of cause-and-effect relationships designed to protect the integrity of the analyte.

  • Why LC-MS/MS over GC-MS? Gas chromatography is fundamentally unsuitable for this analyte. The thermal lability of the aryl ester bond leads to unpredictable cleavage in the high-temperature GC inlet. Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) provides the "soft" ionization required to keep the molecular ion intact prior to controlled fragmentation.

  • Why Core-Shell C18 Chromatography? To minimize on-column hydrolysis, the analyte must spend as little time as possible in the aqueous mobile phase. Traditional fully porous particles require longer run times. By utilizing a core-shell C8 or C18 stationary phase (such as the Accucore C8[3] or Zorbax SB-C18[4]), we achieve high-efficiency separations at lower backpressures, enabling a rapid elution profile (< 3 minutes).

  • Why Cold Acetonitrile Precipitation? In biological matrices, plasma esterases will rapidly degrade the compound into 2-methylphenol and (4-nitrophenoxy)acetic acid. Using acetonitrile pre-chilled to 4°C simultaneously denatures these enzymes and halts chemical hydrolysis, freezing the metabolic profile at the exact moment of extraction.

Pathway Parent 2-Methylphenyl (4-nitrophenoxy)acetate (Intact Ester) Enzyme Plasma Esterases (In Vivo / Ex Vivo) Parent->Enzyme Hydrolysis Metabolite1 2-Methylphenol (Leaving Group) Enzyme->Metabolite1 Metabolite2 (4-Nitrophenoxy)acetic acid (Acidic Core) Enzyme->Metabolite2

Figure 1: Enzymatic hydrolysis pathway of 2-Methylphenyl (4-nitrophenoxy)acetate.

The Self-Validating Experimental Protocol

A robust protocol must be self-validating. To ensure trustworthiness, this workflow incorporates a structurally analogous Internal Standard (IS) spiked directly into the extraction solvent. This isolates extraction recovery from matrix effects. Furthermore, monitoring the baseline via post-extraction spiked blanks ensures that phospholipid-induced ion suppression is actively tracked and mitigated.

Phase 1: Sample Preparation (Protein Precipitation)
  • Quenching: Aliquot 50 µL of the biological sample (e.g., plasma) into a pre-chilled 96-well plate on ice.

  • Extraction & IS Addition: Immediately add 150 µL of cold acetonitrile (4°C) containing the Internal Standard (100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while the low temperature prevents ex vivo ester hydrolysis.

  • Agitation: Vortex the plate at 1000 RPM for 2 minutes.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Phase 2: Chromatographic Separation
  • System: Agilent 1260 Infinity or equivalent UHPLC[4].

  • Column: Core-shell C18 (50 mm × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water. Causality: Ammonium formate promotes the formation of the stable [M+NH4]+ adduct in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B (Column Wash)

    • 2.8 - 3.0 min: Return to 20% B (Equilibration)

  • Flow Rate: 0.6 mL/min.

Phase 3: Mass Spectrometry (MRM Detection)

Detection is performed using a triple quadrupole mass spectrometer (e.g., Agilent 6120 or similar[1][2]) operating in Positive Electrospray Ionization (ESI+) mode. The monoisotopic mass of the analyte is 287.08 Da. We monitor the ammonium adduct [M+NH4]+ at m/z 305.1, which fragments into the stable acylium ion of the nitrophenoxy core at m/z 180.0.

Workflow Prep 1. Quench & Extract Cold ACN (4°C) Chrom 2. LC Separation C18 Core-Shell Prep->Chrom Ion 3. Ionization ESI (+) Mode Chrom->Ion Detect 4. MS/MS Detection MRM Transitions Ion->Detect

Figure 2: Step-by-step LC-MS/MS analytical workflow for ester quantification.

Quantitative Data Presentation

The following tables summarize the optimized mass spectrometric parameters and the validation metrics required to prove the method's reliability under FDA/EMA bioanalytical guidelines.

Table 1: Optimized MRM Parameters for Analyte and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Methylphenyl (4-nitrophenoxy)acetate 305.1[M+NH4]⁺180.05015Quantifier
2-Methylphenyl (4-nitrophenoxy)acetate 305.1[M+NH4]⁺152.05025Qualifier
Internal Standard (IS) 310.1 [M+NH4]⁺185.05015Normalization

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Results
Linearity (R²) ≥ 0.995 (1 - 1000 ng/mL)0.998
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 101.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Extraction Recovery Consistent across QC levels88.5% ± 4.1%
Matrix Effect (IS Normalized) 0.85 - 1.150.96

Conclusion

By engineering the analytical environment to suppress esterase activity and minimize aqueous exposure time, this LC-MS/MS protocol successfully stabilizes and quantifies 2-Methylphenyl (4-nitrophenoxy)acetate. The integration of cold-crashing techniques with core-shell chromatography ensures that the data generated is an accurate reflection of the sample's true composition, providing a trustworthy foundation for downstream pharmacokinetic or enzymatic studies.

References

  • JH CHEM Catalog: 2-METHYLPHENYL (4-NITROPHENOXY)ACETATE Source: ChemBuyersGuide URL:[Link]

  • Genetically-targeted photorelease of endocannabinoids enables optical control of GPR55 in pancreatic β-cells Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]

  • Source: US Patent Application (US20220112166A1)
  • Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Application Note: Advanced Kinetic Profiling of Esterases Using 2-Methylphenyl (4-nitrophenoxy)acetate via Dual-Modal Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the field of enzymology and drug development, accurately profiling the kinetic parameters ( Km​ , kcat​ ) of esterases and lipases is critical for understanding lipid metabolism, prodrug activation, and enzymatic bioremediation. Traditionally, researchers rely on simple substrates like p-nitrophenyl acetate (pNPA). However, pNPA suffers from high rates of spontaneous auto-hydrolysis and provides limited insight into the steric constraints of the enzyme's active site.

To overcome these limitations, 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5)[1] has emerged as a highly specialized, sterically demanding substrate. Structurally, it is an aryl ester formed from 2-methylphenol (o-cresol) and 4-nitrophenoxyacetic acid.

The Causality of Substrate Selection: The strategic choice of this specific compound lies in its cleavage products. Upon enzymatic hydrolysis, it yields two distinct, quantifiable leaving groups:

  • 2-Methylphenol: A phenolic compound that can be detected via oxidative coupling.

  • 4-Nitrophenoxyacetic acid: An acyl moiety that can be enzymatically converted into a strong chromophore.

This dual-leaving-group architecture allows researchers to utilize an orthogonal, self-validating detection system . By measuring the release rates of both products independently, scientists can definitively rule out assay artifacts (e.g., a drug candidate interfering with the detection reagent rather than the enzyme itself), ensuring absolute trustworthiness in the kinetic data.

Reaction Pathways & Detection Modalities

To capture the hydrolysis of 2-Methylphenyl (4-nitrophenoxy)acetate, we employ two distinct detection modalities:

  • Pathway A (Direct Phenol Detection): The released 2-methylphenol undergoes the Emerson reaction. In the presence of an alkaline buffer, 4-aminoantipyrine (4-AAP), and an oxidant like potassium ferricyanide ( K3​[Fe(CN)6​] ), the phenol is converted into a highly stable, red quinoneimine dye absorbing at 510 nm[2].

  • Pathway B (Coupled Enzyme Detection): The released 4-nitrophenoxyacetic acid is a known specific substrate for TfdA (2,4-dichlorophenoxyacetic acid/ α -ketoglutarate dioxygenase). TfdA rapidly cleaves the ether bond of the acid, releasing intensely yellow 4-nitrophenol, which is continuously monitored at 400 nm[3].

G Substrate 2-Methylphenyl (4-nitrophenoxy)acetate Esterase Target Esterase/Lipase (Hydrolysis) Substrate->Esterase Product1 2-Methylphenol (o-cresol) Esterase->Product1 Leaving Group 1 Product2 4-Nitrophenoxyacetic Acid Esterase->Product2 Leaving Group 2 Assay1 4-AAP + K3[Fe(CN)6] (Oxidative Coupling) Product1->Assay1 Assay2 TfdA + α-KG + Fe(II) (Dioxygenase Cleavage) Product2->Assay2 Signal1 Red Quinoneimine Dye (Absorbance: 510 nm) Assay1->Signal1 Signal2 4-Nitrophenol (Absorbance: 400 nm) Assay2->Signal2

Dual-modal detection pathways for 2-Methylphenyl (4-nitrophenoxy)acetate hydrolysis.

Experimental Protocols

The following protocols are designed to be self-validating. It is highly recommended to run both protocols in parallel during initial enzyme characterization to confirm a 1:1 stoichiometric release of both products.

Protocol 1: Discontinuous 4-AAP Assay (Phenol Release)

This method is ideal for high-throughput screening (HTS) of esterase inhibitors in 96-well or 384-well microtiter plates[2].

Reagents Required:

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4.

  • Substrate Stock: 10 mM 2-Methylphenyl (4-nitrophenoxy)acetate in anhydrous DMSO.

  • Quench/Development Reagent: 0.2 M Glycine-NaOH buffer (pH 10.4) containing 2 mM 4-aminoantipyrine (4-AAP) and 4 mM Potassium ferricyanide ( K3​[Fe(CN)6​] ).

Step-by-Step Workflow:

  • Preparation: Dilute the substrate stock into the Reaction Buffer to achieve final concentrations ranging from 5 µM to 200 µM. Keep DMSO concentration constant (≤ 2% v/v) across all wells to prevent solvent-induced enzyme denaturation.

  • Initiation: Add the target esterase (e.g., 10 nM final concentration) to the substrate solutions. Total reaction volume: 100 µL.

  • Incubation: Incubate the microplate at 37°C for exactly 15 minutes.

  • Quenching & Color Development: Add 100 µL of the Quench/Development Reagent to all wells. The high pH immediately halts esterase activity, while the 4-AAP and K3​[Fe(CN)6​] react with the liberated 2-methylphenol.

  • Incubation: Allow 5 minutes at room temperature for maximum color development.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Self-Validation Control: Always include a "Blank" (Reaction Buffer + Substrate + Quench Reagent, then Enzyme) to subtract background auto-hydrolysis.

Protocol 2: Continuous TfdA-Coupled Assay (Acyl Release)

This method provides real-time kinetic data, which is superior for determining precise Michaelis-Menten parameters and detecting transient pre-steady-state kinetics[3].

Reagents Required:

  • Reaction Buffer: 50 mM MOPS, pH 7.0 (optimal for TfdA coupling).

  • Cofactor Mix: 1 mM α -ketoglutarate, 50 µM FeSO4​ , and 1 mM Ascorbate (to maintain iron in the Fe(II) state).

  • Coupling Enzyme: Purified TfdA enzyme (>5 Units/mL final concentration to ensure the coupling step is not rate-limiting).

Step-by-Step Workflow:

  • Master Mix Preparation: In a UV-compatible quartz cuvette, combine the Reaction Buffer, Cofactor Mix, Coupling Enzyme (TfdA), and the desired concentration of 2-Methylphenyl (4-nitrophenoxy)acetate (1 - 150 µM).

  • Baseline Equilibration: Place the cuvette in a spectrophotometer equipped with a 37°C Peltier thermostat. Monitor absorbance at 400 nm for 2 minutes to establish a stable baseline and confirm the absence of spontaneous substrate degradation.

  • Initiation: Spike in the target esterase to initiate the reaction. Rapidly mix by inversion.

  • Continuous Monitoring: Record the increase in absorbance at 400 nm ( A400​ ) continuously for 10 minutes. The generation of 4-nitrophenol provides a direct, real-time readout of ester bond cleavage.

  • Data Extraction: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve (typically the first 1-2 minutes).

Data Presentation & Kinetic Parameter Determination

To convert absorbance values into molar product concentrations, use the Beer-Lambert law ( A=ϵ⋅l⋅c ). The initial velocities ( v0​ ) obtained at varying substrate concentrations are then plotted against substrate concentration [S] and fitted to the Michaelis-Menten equation:

v0​=Km​+[S]Vmax​⋅[S]​

Table 1: Quantitative Assay Parameters Summary
ParameterProtocol 1: 4-AAP Phenol AssayProtocol 2: TfdA Coupled Assay
Target Analyte 2-Methylphenol (o-cresol)4-Nitrophenoxyacetic Acid
Detection Wavelength 510 nm400 nm
Molar Extinction Coefficient ( ϵ ) ∼15,000M−1cm−1 18,300M−1cm−1
Assay Modality Discontinuous (Endpoint)Continuous (Real-time)
Optimal pH for Detection 10.0 - 10.47.0 - 7.5
Linear Detection Range 5 - 200 µM1 - 150 µM
Primary Use Case High-Throughput Inhibitor ScreeningHigh-Resolution Kinetic Profiling

Note: If the kcat​/Km​ values derived from Protocol 1 and Protocol 2 diverge by more than 10%, researchers must investigate potential assay interference, such as an inhibitor acting on the TfdA coupling enzyme rather than the primary esterase.

References

  • Use of 4-Nitrophenoxyacetic Acid for Detection and Quantification of 2,4-Dichlorophenoxyacetic Acid (2,4-D)/alpha-Ketoglutarate Dioxygenase Activity in 2,4-D-Degrading Microorganisms Source: Applied and Environmental Microbiology / PubMed Central URL:[Link]

  • A first continuous 4-aminoantipyrine (4-AAP)-based screening system for directed esterase evolution Source: ResearchGate URL:[Link]

  • 2-Methylphenyl (4-nitrophenoxy)acetate Chemical Specifications Source: Anilines.net / ARONIS Chemical Catalog URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS and HPLC-FLD Detection of 2-Methylphenyl (4-nitrophenoxy)acetate via Nitro-Reduction and Dansylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quantification of trace-level neutral nitroaromatic compounds, such as 2-Methylphenyl (4-nitrophenoxy)acetate , is a critical challenge in pharmaceutical drug development and genotoxic impurity (GTI) profiling. Because this ester lacks basic functional groups, it exhibits notoriously poor ionization efficiency in positive-mode electrospray ionization (ESI+) and lacks the strong native fluorescence required for low-level optical detection. Direct analysis often yields limits of detection (LOD) in the high ng/mL range, which is insufficient for stringent regulatory thresholds.

To overcome these physicochemical limitations, we employ a highly efficient, two-step chemical derivatization strategy[1].

  • Reduction: The electron-withdrawing nitro group is catalytically reduced to an electron-donating primary amine.

  • Dansylation: The resulting aniline intermediate is reacted with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride).

The Causality of the Method: The dansyl moiety serves a dual purpose. Its tertiary amine acts as a highly efficient proton acceptor, drastically enhancing ESI+ MS sensitivity by lowering the energetic barrier for gas-phase ion formation. Simultaneously, its naphthalene ring provides robust fluorescence for orthogonal HPLC-FLD detection[2]. This transforms a previously "invisible" neutral ester into a highly detectable, self-validating analyte.

Chemical Reaction Pathway

Pathway A 2-Methylphenyl (4-nitrophenoxy)acetate (Neutral, Poor Ionization) B Reduction Step (Zn dust / NH4COOH, 20 min) A->B Step 1 C 2-Methylphenyl (4-aminophenoxy)acetate (Primary Amine Intermediate) B->C D Dansylation Step (Dansyl Chloride, pH 9.8, 60 min) C->D Step 2 E Dansylated Derivative (High ESI+ Signal & Fluorescence) D->E

Fig 1. Two-step derivatization workflow for 2-Methylphenyl (4-nitrophenoxy)acetate.

Experimental Protocols

This protocol is designed as a self-validating system . By carefully controlling pH and utilizing specific quenching mechanisms, the workflow ensures that incomplete reactions or reagent degradation are immediately chromatographically apparent.

Reagent Preparation
  • Sample Diluent: Methanol/Acetonitrile (1:1, v/v) containing 0.5 mM ammonium formate.

  • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.

  • Dansyl Chloride Working Solution: 10 mg/mL in anhydrous acetonitrile (Prepare fresh to prevent hydrolysis)[3].

  • Quenching Solution: 2% Formic acid in HPLC-grade water.

Step 1: Nitro Reduction

Causality: Zinc dust in the presence of ammonium formate acts as a mild, heterogeneous hydrogen donor. This specific combination selectively reduces the nitro group to an amine without risking the hydrolytic cleavage of the sensitive 2-methylphenyl ester linkage, which would occur under harsher acidic or basic reduction conditions[1].

  • Dissolve the extracted sample in 1.0 mL of Sample Diluent.

  • Add approximately 10 mg of activated Zinc dust to the solution.

  • Sonicate the mixture at room temperature (20–25°C) for 20 minutes to drive the reduction to completion.

  • Centrifuge the suspension at 10,000 × g for 5 minutes. Transfer 50 µL of the clear supernatant (now containing the 2-Methylphenyl (4-aminophenoxy)acetate intermediate) to a clean 1.5 mL microcentrifuge tube.

Step 2: Dansylation

Causality: Dansyl chloride reacts optimally with primary amines under basic conditions (pH 9.5–10.0) to form a highly stable sulfonamide bond. The pH 9.8 carbonate buffer ensures the aniline nitrogen is fully deprotonated and nucleophilic, while minimizing the competing hydrolysis of the Dansyl chloride reagent into unreactive dansyl sulfonic acid[2].

  • To the 50 µL of reduced supernatant, add 25 µL of the Derivatization Buffer (pH 9.8).

  • Add 50 µL of the Dansyl Chloride Working Solution.

  • Vortex vigorously for 10 seconds to ensure homogeneity.

  • Incubate the mixture in the dark at 25°C for 60 minutes. (Note: Darkness prevents the photo-degradation of the fluorophore).

Step 3: Reaction Quenching & Internal Validation

Causality: Unreacted Dansyl chloride is highly electrophilic and can cause severe ion suppression or on-column reactions during LC-MS analysis. The addition of formic acid rapidly drops the pH, protonating the amine to stop the forward reaction, and forces the hydrolysis of residual Dansyl chloride into water-soluble dansyl sulfonic acid.

  • Add 20 µL of the Quenching Solution (2% Formic acid) to the reaction tube.

  • Vortex for 30 seconds.

  • Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

  • Self-Validation Check: The detection of the dansyl sulfonic acid byproduct (eluting early in the void volume) serves as an internal positive control, confirming that the derivatization reagent was active and successfully quenched.

Analytical Conditions & Data Presentation

LC-MS/MS and HPLC-FLD Parameters
  • Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, return to 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • FLD Settings: Excitation at 330 nm; Emission at 530 nm.

Quantitative Sensitivity Enhancement

The derivatization process yields a 1000-fold increase in MS sensitivity compared to the underivatized ester, driven by the proton affinity of the dimethylamino group.

Analyte StateDetection ModePrecursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Underivatized Ester LC-MS (ESI+)288.1 [M+H]⁺135.050.00150.00
Reduced Amine LC-MS (ESI+)258.1 [M+H]⁺105.05.0015.00
Dansylated Derivative LC-MS (ESI+)491.2 [M+H]⁺170.1*0.05 0.15
Dansylated Derivative HPLC-FLDN/A (Ex: 330 nm)N/A (Em: 530 nm)0.200.60

*The m/z 170.1 product ion corresponds to the highly stable dimethylaminonaphthalene cation, providing a clean and interference-free MRM transition.

References

  • Wu, X., Zhu, L., Visky, D., Xie, R., Shao, S., & Liang, X. (2014). "Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS." Analytical Methods, 6(18), 7277-7284. URL:[Link]

  • Gray, N., et al. (2018). "Targeted quantification of amino acids by dansylation." NIH PubMed Central (PMC). URL:[Link]

Application Note: Process Intensification and Flow Chemistry Applications of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Substrate & Process Rationale

2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features two highly actionable moieties:

  • A reducible 4-nitrophenoxy group : Acts as a precursor to aniline derivatives.

  • A semi-activated 2-methylphenyl (o-cresyl) ester : Serves as a moderately competent electrophile for nucleophilic acyl substitution.

In traditional batch chemistry, manipulating this substrate presents orthogonal challenges. The reduction of the nitro group is highly exothermic (~500 kJ/mol) and prone to thermal runaway or the accumulation of reactive, potentially toxic phenylhydroxylamine intermediates[1]. Conversely, the aminolysis of the o-cresyl ester is notoriously sluggish at atmospheric reflux, often requiring stoichiometric coupling reagents that degrade atom economy[2].

By transitioning these transformations to continuous flow regimes, we exploit extreme process windows—specifically, high-pressure gas-liquid mixing and superheated solvent conditions—to achieve self-validating, high-throughput workflows[3][4].

Workflow A: Continuous Flow Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Causality

Heterogeneous catalytic hydrogenation in a continuous fixed-bed reactor (FBR) fundamentally alters the mass transfer dynamics of the triphasic (gas-liquid-solid) system. By utilizing a packed-bed of Pd/C, the diffusion distance for H₂ gas into the liquid phase is minimized, maximizing the mass transfer coefficient ( kL​a ). Furthermore, the high surface-area-to-volume ratio of the microreactor ensures near-instantaneous heat dissipation, maintaining strict isothermal conditions and preventing the accumulation of the partially reduced hydroxylamine species[1][4].

G Substrate Substrate Solution (Pump A) Mixer T-Mixer Substrate->Mixer Hydrogen H2 Gas / MFC (Line B) Hydrogen->Mixer Reactor Packed-Bed Reactor (Pd/C, 40 °C) Mixer->Reactor Gas-Liquid Mixture BPR Back Pressure Regulator (30 bar) Reactor->BPR Reduced Effluent Collection Product Collection (Aniline Derivative) BPR->Collection

Continuous flow packed-bed reactor setup for the isothermal reduction of the nitro moiety.

Self-Validating Protocol: Nitro Reduction
  • Preparation : Prepare a 0.1 M solution of 2-Methylphenyl (4-nitrophenoxy)acetate in anhydrous THF/Ethanol (1:1 v/v).

  • System Priming : Prime the HPLC pump and flush the 5% Pd/C packed-bed reactor (e.g., CatCart) with pure solvent at 1.0 mL/min.

  • Parameter Setting : Set the reactor temperature to 40 °C and the system pressure to 30 bar using the back-pressure regulator (BPR). Introduce H₂ gas via a mass flow controller (MFC) at a gas-to-liquid volumetric ratio of 3:1.

  • Execution : Switch the inlet valve to the substrate solution. The residence time ( τ ) within the active catalyst bed should be approximately 2.5 minutes.

  • Steady-State Verification (Self-Validation) : Discard the first 2.5 reactor volumes (RV) to account for axial dispersion. The system validates its steady state when the differential pressure ( ΔP ) across the bed remains constant (±0.5 bar), indicating zero catalyst fouling or product precipitation.

  • Collection : Collect the effluent. The reaction yields 2-Methylphenyl (4-aminophenoxy)acetate quantitatively.

Quantitative Data: Catalyst Optimization
Catalyst SystemTemperature (°C)H₂ Pressure (bar)Residence Time (min)Conversion (%)Selectivity to Amine (%)
5% Pd/C 40302.5>99.998.5
5% Pt/C 40302.5>99.091.0 (N-PHA impurity)
Raney Ni 60505.085.099.0

Workflow B: High-Temperature Continuous Flow Aminolysis

Mechanistic Causality

The direct amidation of unactivated or semi-activated esters is kinetically hindered by the stability of the ester resonance structure. In batch, overcoming this activation energy barrier requires prolonged heating or the addition of coupling agents[2]. Continuous flow processing allows for safe operation at temperatures far exceeding the solvent's atmospheric boiling point (e.g., 180–210 °C at 50 bar). This superheating exponentially accelerates the formation of the tetrahedral intermediate, driving the elimination of the o-cresol leaving group in minutes without the need for exogenous reagents[3].

G Start 2-Methylphenyl (4-nitrophenoxy)acetate + Primary Amine Heat High-T Flow Reactor (180 °C, 50 bar) Start->Heat Intermediate Tetrahedral Intermediate (Rapid Formation) Heat->Intermediate Products Amide Product + 2-Methylphenol Intermediate->Products Elimination of o-cresol

Mechanistic pathway for high-temperature, reagent-free flow amidation.

Self-Validating Protocol: High-T Amidation
  • Preparation : Prepare a homogenous 0.2 M solution of 2-Methylphenyl (4-nitrophenoxy)acetate and 0.24 M (1.2 equiv) of the target amine (e.g., benzylamine) in anhydrous THF.

  • System Priming : Flush a 10 mL stainless-steel coil reactor with THF. Set the BPR to 50 bar to ensure the solvent remains strictly in the liquid phase at elevated temperatures.

  • Parameter Setting : Heat the coil reactor to 180 °C.

  • Execution : Pump the reagent stream at a flow rate of 0.66 mL/min, achieving a precise residence time ( τ ) of 15 minutes.

  • Steady-State Verification (Self-Validation) : Utilize an in-line FTIR flow cell (e.g., ReactIR) post-cooling but pre-BPR. The system is validated when the ester carbonyl stretch (~1750 cm⁻¹) is completely replaced by the amide carbonyl stretch (~1650 cm⁻¹) with zero baseline fluctuation.

  • Workup : Cool the effluent to 25 °C via an in-line heat exchanger before it passes through the BPR. Wash the collected organic stream with 1M NaOH to remove the 2-methylphenol (o-cresol) byproduct.

Quantitative Data: Amine Scope and Kinetics
Amine Nucleophile (1.2 eq)Temperature (°C)Residence Time (min)Isolated Yield (%)Throughput (g/h)
Benzylamine 18015944.2
Morpholine 19020883.8
Aniline 21030762.9

References

  • Title : Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System Source : Organic Process Research & Development (ACS Publications) URL : 4

  • Title : Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source : MDPI URL : 1

  • Title : Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization Source : Reaction Chemistry & Engineering (RSC Publishing) URL : 3

  • Title : Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source : Organic Process Research & Development (ACS Publications) URL :2

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to improve your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate can be approached through two primary synthetic routes: the Steglich esterification and a modified Williamson ether synthesis. The choice of method often depends on the available starting materials, desired reaction conditions, and scale of the synthesis. This guide will provide troubleshooting for both pathways.

Route 1: Steglich Esterification

This route involves the direct coupling of 2-methylphenol and 4-nitrophenoxyacetic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1]

Visualizing the Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Methylphenol 2-Methylphenol Reaction_Vessel Reaction_Vessel 2-Methylphenol->Reaction_Vessel 4-Nitrophenoxyacetic_Acid 4-Nitrophenoxyacetic_Acid 4-Nitrophenoxyacetic_Acid->Reaction_Vessel DCC_or_EDC DCC or EDC DCC_or_EDC->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Vessel Anhydrous_Solvent Anhydrous Solvent (e.g., DCM, THF) Anhydrous_Solvent->Reaction_Vessel Temperature_Control Temperature Control (0°C to RT) Temperature_Control->Reaction_Vessel Filtration Filtration of Urea Byproduct Aqueous_Wash Aqueous Wash Filtration->Aqueous_Wash Extraction Extraction with Organic Solvent Aqueous_Wash->Extraction Drying_and_Concentration Drying and Concentration Extraction->Drying_and_Concentration Purification Purification (Crystallization/Chromatography) Drying_and_Concentration->Purification Final_Product 2-Methylphenyl (4-nitrophenoxy)acetate Purification->Final_Product Pure Product Reaction_Vessel->Filtration Reaction Mixture

Caption: Workflow for Steglich Esterification.

Frequently Asked Questions (FAQs) and Troubleshooting for Steglich Esterification

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in Steglich esterification can often be attributed to several factors:

  • Formation of N-acylurea byproduct: This is a common side reaction where the activated carboxylic acid (O-acylisourea intermediate) rearranges to a stable, unreactive N-acylurea before the alcohol can attack.[2] To mitigate this, ensure a catalytic amount of DMAP is used, as it acts as an acyl transfer agent, forming a more reactive intermediate that is less prone to rearrangement.[2][3]

  • Steric Hindrance: 2-methylphenol possesses some steric bulk around the hydroxyl group, which can slow down the reaction. Increasing the reaction time or slightly elevating the temperature (while monitoring for side reactions) may improve the yield.[4]

  • Moisture: The presence of water in the reaction mixture can hydrolyze the carbodiimide coupling agent and the activated acid intermediate, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Insufficient DMAP: DMAP is a crucial catalyst. Ensure you are using an adequate catalytic amount (typically 5-10 mol%).[2]

Q2: I observe a significant amount of a white precipitate that is not my product. What is it and how can I remove it?

A2: The white precipitate is most likely the dicyclohexylurea (DCU) or the corresponding urea byproduct from EDC. This is a known byproduct of the reaction.[2]

  • Removal: DCU is generally insoluble in many organic solvents. After the reaction is complete, it can be removed by filtration. If some remains dissolved, it can often be precipitated out by concentrating the reaction mixture or by cooling it to a lower temperature before filtration. For purification of the final product, column chromatography or recrystallization are effective methods.[5]

Q3: The reaction seems to stall and does not go to completion. What can I do?

A3: A stalled reaction could be due to several reasons:

  • Deactivation of Reagents: Ensure the quality of your coupling agents and DMAP. Old or improperly stored reagents can be less effective.

  • Sub-optimal Reagent Stoichiometry: While a 1:1 molar ratio of the acid and alcohol is theoretically sufficient, a slight excess of one of the reagents (typically the less expensive one) can sometimes drive the reaction to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice. However, for sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be considered, although this may complicate the workup.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is an excellent method to monitor the reaction's progress.[6] Spot the reaction mixture alongside the starting materials (2-methylphenol and 4-nitrophenoxyacetic acid). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.

Compound Typical Polarity Visualization on TLC
4-Nitrophenoxyacetic AcidHighUV active
2-MethylphenolModerateUV active
2-Methylphenyl (4-nitrophenoxy)acetateLowUV active

Route 2: Modified Williamson Ether Synthesis

This approach involves the reaction of a salt of 2-methylphenol (a phenoxide) with an activated derivative of 4-nitrophenoxyacetic acid, such as 4-nitrophenoxyacetyl chloride.

Visualizing the Modified Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Methylphenol 2-Methylphenol Phenoxide_Formation Phenoxide_Formation 2-Methylphenol->Phenoxide_Formation Base Base (e.g., NaH, K2CO3) Base->Phenoxide_Formation 4-Nitrophenoxyacetyl_Chloride 4-Nitrophenoxyacetyl Chloride Reaction_Vessel Reaction_Vessel 4-Nitrophenoxyacetyl_Chloride->Reaction_Vessel Anhydrous_Solvent Anhydrous Solvent (e.g., THF, DMF) Anhydrous_Solvent->Reaction_Vessel Temperature_Control Temperature Control Temperature_Control->Reaction_Vessel Quenching Quenching Aqueous_Wash Aqueous Wash Quenching->Aqueous_Wash Extraction Extraction with Organic Solvent Aqueous_Wash->Extraction Drying_and_Concentration Drying and Concentration Extraction->Drying_and_Concentration Purification Purification (Crystallization/Chromatography) Drying_and_Concentration->Purification Final_Product 2-Methylphenyl (4-nitrophenoxy)acetate Purification->Final_Product Pure Product Phenoxide_Formation->Reaction_Vessel 2-Methylphenoxide Reaction_Vessel->Quenching Reaction Mixture

Caption: Workflow for Modified Williamson Ether Synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting for Modified Williamson Ether Synthesis

Q1: My yield is low, and I suspect side reactions. What are the likely culprits?

A1: In a Williamson-type synthesis, the primary competing reaction is elimination.[7] However, in this specific ester synthesis, other side reactions are more probable:

  • Hydrolysis of the Acid Chloride: 4-nitrophenoxyacetyl chloride is moisture-sensitive. Any water in the reaction will convert it back to 4-nitrophenoxyacetic acid, which will not react under these conditions. Ensure all reagents and solvents are anhydrous.

  • Reaction with the Base: If a strong, nucleophilic base is used in excess, it can react with the acid chloride. Using a non-nucleophilic base or a carbonate base can help minimize this.

  • Incomplete Phenoxide Formation: The reaction requires the deprotonation of 2-methylphenol to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.

Q2: What is the best choice of base for this reaction?

A2: The choice of base is critical. A strong, non-nucleophilic base is ideal for deprotonating the phenol without interfering with the acid chloride.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well. However, it is flammable and requires careful handling under an inert atmosphere.

  • Potassium Carbonate (K₂CO₃): A milder, non-nucleophilic base that is often effective and easier to handle than NaH. It may require higher temperatures and longer reaction times.

  • Triethylamine (TEA): Can be used as a base, but it can also form a salt with the HCl generated if starting from an acid chloride. It is generally less effective for deprotonating phenols compared to NaH or K₂CO₃.

Q3: I am having trouble with the workup. The product seems to be hydrolyzing. How can I prevent this?

A3: Esters, particularly those with electron-withdrawing groups like the nitro group, can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[8][9][10]

  • Neutral Workup: During the aqueous wash, use a neutral or slightly acidic solution (e.g., dilute HCl) to neutralize any remaining base. Avoid prolonged exposure to strongly basic or acidic conditions.

  • Efficient Extraction: Promptly extract the product into an organic solvent after the aqueous wash to minimize its time in the aqueous phase.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solvent.

Q4: Are there alternative activating groups for the 4-nitrophenoxyacetic acid besides the acid chloride?

A4: Yes, other activated derivatives can be used, which may be more stable or easier to handle than the acid chloride.

  • Acid Anhydrides: Symmetrical or mixed anhydrides of 4-nitrophenoxyacetic acid can be used.

  • Activated Esters: Pre-forming an activated ester of 4-nitrophenoxyacetic acid (e.g., with N-hydroxysuccinimide) can provide a more stable intermediate that reacts cleanly with the phenoxide.

General Purification and Characterization

Q: What is the best way to purify the final product?

A: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most effective method for obtaining highly pure material.[5] A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For mixtures with multiple components or oily products, silica gel column chromatography is a versatile purification technique.[11][12] A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used for elution.

Summary of Key Parameters and Recommendations

Parameter Steglich Esterification Modified Williamson Ether Synthesis
Key Reagents 2-methylphenol, 4-nitrophenoxyacetic acid, DCC/EDC, DMAP2-methylphenol, 4-nitrophenoxyacetyl chloride, Base (NaH, K₂CO₃)
Common Solvents DCM, THF, DMF (anhydrous)THF, DMF (anhydrous)
Typical Temperature 0°C to Room TemperatureRoom Temperature to elevated temperatures
Key Side Reactions N-acylurea formationHydrolysis of acid chloride, reaction of base with acid chloride
Troubleshooting Focus Ensure catalytic DMAP is active, use anhydrous conditionsUse a strong, non-nucleophilic base, strictly anhydrous conditions

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein sehr wirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • "Williamson Ether Synthesis". Chemistry LibreTexts. Available at: [Link]

  • "Steglich Esterification". Organic Chemistry Portal. Available at: [Link]

  • "4-Nitrophenyl 2-methylbenzoate". National Center for Biotechnology Information. Available at: [Link]

  • "Preparation of 4-nitrophenoxyacetic acid". PrepChem. Available at: [Link]

  • "Hydrolysis of 4-nitrophenyl acetate". PubMed. Available at: [Link]

  • "O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification". National Center for Biotechnology Information. Available at: [Link]

  • "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". National Center for Biotechnology Information. Available at: [Link]

  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Royal Society of Chemistry. Available at: [Link]

  • "Purification of Organic Compounds: from Crude Product to Purity". Academia.edu. Available at: [Link]

  • "Williamson Ether Synthesis". ChemTalk. Available at: [Link]

  • "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L". Organic Syntheses. Available at: [Link]

  • "Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms". Asian Journal of Chemistry. Available at: [Link]

  • "4-Nitrophenyl 2-methylbenzoate". National Center for Biotechnology Information. Available at: [Link]

  • "Synthesis method of 2-(4-nitrophenyl) butyric acid". Patsnap. Available at: [Link]

  • "Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle". PubMed. Available at: [Link]

  • "Chemoselective Esterification of Phenolic Acids and Alcohols". ResearchGate. Available at: [Link]

  • "Fischer–Speier esterification". Wikipedia. Available at: [Link]

  • "Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate". MDPI. Available at: [Link]

  • "the direct acyl-alkylation of arynes". Organic Syntheses. Available at: [Link]

  • "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review". JETIR. Available at: [Link]

  • "esterification - alcohols and carboxylic acids". Chemguide. Available at: [Link]

  • "CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method". Google Patents.
  • "Ester synthesis by esterification". Organic Chemistry Portal. Available at: [Link]

  • "Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates". Journal of Emerging Investigators. Available at: [Link]

  • "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions". Canadian Journal of Chemistry. Available at: [Link]

  • "THE HYDROLYSIS OF P-NITROPHENYL ACETATE BY A MICELLAR BIFUNCTIONAL CATALYST". RSC Publishing. Available at: [Link]

  • "Synthesis of p-nitrophenyl acetate". ResearchGate. Available at: [Link]

  • "Williamson ether synthesis". Wikipedia. Available at: [Link]

  • "My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry". Reddit. Available at: [Link]

  • "How to purify and isolate required compound from a reaction mixture?". ResearchGate. Available at: [Link]

  • "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents". Francis Academic Press. Available at: [Link]

  • "Steglich Esterification Definition - Organic Chemistry Key...". Fiveable. Available at: [Link]

  • "Williamson Ether Synthesis". Chemistry Steps. Available at: [Link]

  • "CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid". Google Patents.
  • "The Williamson Ether Synthesis". Master Organic Chemistry. Available at: [Link]

  • "or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.". BYJU'S. Available at: [Link]

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Purification of 2-Methylphenyl (4-nitrophenoxy)acetate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methylphenyl (4-nitrophenoxy)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol for purification by column chromatography. Our approach is grounded in established chromatographic principles and extensive field experience to help you navigate the common challenges associated with purifying moderately polar, nitro-containing aromatic esters.

Troubleshooting Guide: Common Issues in Column Chromatography

This section addresses specific problems you may encounter during the purification of 2-Methylphenyl (4-nitrophenoxy)acetate. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Question: My TLC shows a single spot, but the column yields multiple fractions containing my product, or the product elutes as a broad band. What's happening?

Answer: This is a classic sign of column overloading or poor column packing.

  • Causality: When too much crude material is loaded onto the column, the stationary phase in the initial band becomes saturated. This prevents the establishment of a proper equilibrium between the stationary and mobile phases, leading to a "tailing" or "streaking" effect where the compound band broadens significantly as it moves down the column.[1][2] A poorly packed column with channels or cracks will also lead to an uneven solvent front and band broadening.[3]

  • Solution Strategy:

    • Reduce Sample Load: A good rule of thumb is to use a stationary phase mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is recommended.

    • Ensure Proper Packing: Pack the column using the "wet slurry" method to ensure a homogenous, air-free stationary phase bed.[3][4] Gently tap the column as you pack to settle the silica gel evenly.

    • Loading Technique: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or acetone), and then adsorb it onto a small amount of silica gel (~1-2x the sample weight). After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of the column. This "dry loading" technique often results in sharper bands.

Question: I'm seeing a yellow/brown streak on the column that doesn't move, and my overall yield is low. Is the compound degrading?

Answer: This is a strong possibility. Aromatic nitro compounds and esters can be sensitive to the stationary phase.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH).[5] These acidic sites can catalyze the hydrolysis of the ester linkage or promote decomposition of the nitro-aromatic system, especially with prolonged contact time.[5] The resulting impurities may be highly polar and bind irreversibly to the top of the column.

  • Solution Strategy:

    • Use Deactivated Silica: You can deactivate the silica gel by preparing your slurry in an eluent that contains a small amount of a basic modifier, like 0.1-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: If decomposition persists, consider switching to a less acidic stationary phase like neutral alumina. However, be aware that alumina has different selectivity, and you will need to re-optimize your solvent system with TLC.

    • Work Quickly: Minimize the time the compound spends on the column. Using flash chromatography (applying pressure to increase the flow rate) is highly recommended over gravity chromatography.

Question: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

Answer: Poor resolution requires a systematic optimization of the mobile phase.

  • Causality: Separation in chromatography is governed by the differential partitioning of compounds between the mobile and stationary phases.[6] If two compounds have very similar polarities, they will interact with the silica gel and eluent in a nearly identical manner, causing them to co-elute.

  • Solution Strategy:

    • Adjust Solvent Polarity: If the spots are too high on the TLC plate (Rf > 0.4), your eluent is too polar. If they are too low (Rf < 0.1), it's not polar enough. Aim for an Rf value for your target compound of around 0.2-0.3 for optimal column separation.[7]

    • Change Solvent System: The standard ethyl acetate/hexane system is a good starting point.[8] However, if resolution is poor, changing the solvents can alter the selectivity. Try a different solvent combination with a similar overall polarity, such as dichloromethane/hexane or diethyl ether/hexane. These solvents offer different types of interactions (e.g., dipole-dipole vs. hydrogen bonding) that can differentiate between your product and the impurity.

    • Consider a Gradient: A shallow solvent gradient, where the polarity of the mobile phase is slowly increased during the run, can be very effective for separating compounds with close Rf values.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-Methylphenyl (4-nitrophenoxy)acetate?

A1: Silica gel (230-400 mesh for flash chromatography) is the standard and most effective choice for this type of moderately polar molecule.[7] Its slightly acidic nature makes it excellent for interacting with the polar ester and nitro groups. However, if compound stability becomes an issue, deactivated silica gel or neutral alumina are viable alternatives.

Q2: How do I determine the ideal solvent system (mobile phase)?

A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[9] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound while maximizing the separation from all impurities. A good starting point for a compound like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[8]

Typical Starting Solvent Systems for TLC Analysis Analyte Polarity
10-20% Ethyl Acetate in HexaneModerately Polar
30-50% Dichloromethane in HexaneModerately Polar
100% DichloromethanePolar

Q3: What are the likely impurities I need to separate?

A3: Without a specific synthetic route, we can predict impurities based on common synthetic methods. A likely synthesis is the esterification between (4-nitrophenoxy)acetic acid and 2-methylphenol. Therefore, potential impurities include:

  • Unreacted 2-methylphenol: Less polar than the product.

  • Unreacted (4-nitrophenoxy)acetic acid: Significantly more polar than the product and may stick to the baseline on TLC.

  • Side-products: Depending on the reaction conditions, other isomers or byproducts could be formed.

Q4: How can I visualize the compound on a TLC plate and in the collected fractions?

A4: 2-Methylphenyl (4-nitrophenoxy)acetate contains a nitro-aromatic chromophore, which makes it visible under UV light at 254 nm.[7] The compound will appear as a dark spot on a fluorescent TLC plate. This is the primary method for monitoring the column progress. Staining with potassium permanganate or p-anisaldehyde can also be used, but UV visualization is non-destructive and highly effective.

Experimental Protocol: Column Chromatography Workflow

This protocol provides a step-by-step guide for the purification of 2-Methylphenyl (4-nitrophenoxy)acetate.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final 10. Characterize Pure Product Evaporate->Final

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology
  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Test various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) on a silica gel TLC plate.

    • The optimal system will give the target compound an Rf of ~0.2-0.3 and show clear separation from impurities.

  • Column Preparation:

    • Secure a glass column of appropriate size vertically. Insert a small cotton or glass wool plug at the bottom.

    • Add a thin layer (~1 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in your chosen starting eluent. The amount of silica should be 50-100 times the weight of your crude sample.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing without air bubbles.[3]

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).

    • Add 1-2 times the sample weight of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Begin collecting fractions in test tubes as the solvent starts to drip from the column outlet. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

  • Monitoring and Analysis:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in your chosen solvent system and visualize under UV light.

    • Fractions containing only the spot corresponding to your pure product should be combined.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is your purified 2-Methylphenyl (4-nitrophenoxy)acetate. Dry it under high vacuum to remove any residual solvent.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • OpenOChem Learn. TLC. [Link]

  • UKEssays. (August 2017). Synthesis and Purification of Nitrophenols. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. [Link]

  • Wawrzynowicz, T., & Dzido, T. (1978). Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina.
  • Virtual Labs. Separation of Compounds Using Column Chromatography. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Scribd. TLC and HPLC Analysis of Nitroanilines. [Link]

  • Organic Syntheses. the direct acyl-alkylation of arynes. [Link]

  • UGC. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • Stream Peak International. The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Google Patents. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • Rupprecht, H. (1980). The Stability of Drug Adsorbates on Silica. ResearchGate. [Link]

  • Open Agrar. Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. [Link]

  • Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • MDPI. Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. [Link]

  • Royal Society of Chemistry. Expeditious base-free solid-state reaction between phenyl boronates and hydrogen peroxide on silica gel. [Link]

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Technical Support Center: Aqueous Stability of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from a fundamental misunderstanding of substrate kinetics. 2-Methylphenyl (4-nitrophenoxy)acetate is a highly reactive aryl ester. While its reactivity makes it an excellent substrate for esterase and lipase assays, it also introduces significant thermodynamic and kinetic vulnerabilities in aqueous solutions. The phenoxide ion (2-methylphenoxide) is an exceptional leaving group, making the ester bond highly susceptible to base-catalyzed hydrolysis and nucleophilic attack by common biological buffers.

Understanding the causality behind its degradation is the first step in designing robust, reproducible experimental workflows. This guide provides field-proven insights, self-validating protocols, and troubleshooting matrices to stabilize this compound in your assays.

Core Troubleshooting FAQs

Q1: Why does my stock solution of 2-Methylphenyl (4-nitrophenoxy)acetate degrade so rapidly in assay buffers? A1: The instability is driven by the intrinsic electrophilicity of the ester carbonyl and the stability of the leaving group. In aqueous media, the compound undergoes an [1]. Hydroxide ions (or water, to a lesser extent) attack the carbonyl carbon, forming an unstable tetrahedral intermediate that rapidly collapses to release 2-methylphenoxide and (4-nitrophenoxy)acetate. Because aryl esters are significantly more labile than alkyl esters, their half-life in biological fluids or basic buffers can be measured in minutes rather than hours[2].

Q2: Can my choice of biological buffer accelerate the degradation? A2: Absolutely. Buffer selection is the most common point of failure when working with aryl esters.

  • Phosphate Buffers: Act as active nucleophilic catalysts. Phosphate attacks the ester to form a highly unstable acyl-phosphate intermediate, which subsequently hydrolyzes. This drastically reduces the substrate's half-life[3].

  • Tris Buffers: Tris contains a primary aliphatic amine. At typical assay pH (7.5–8.5), the unprotonated amine acts as a potent nucleophile, cleaving the ester via aminolysis.

  • The Solution: Switch to zwitterionic "Good's buffers" with sterically hindered amines (e.g., HEPES, MOPS, or MES) which do not participate in nucleophilic catalysis.

Q3: How does pH affect the stability of this compound? A3: Hydrolysis of aryl esters is typically first-order with respect to hydroxide ion concentration[1]. As you increase the pH, the concentration of nucleophilic OH⁻ increases, causing the half-life to decrease exponentially. If your enzyme retains activity at slightly acidic to neutral pH (6.0–7.0), running the assay in this window will significantly suppress background spontaneous hydrolysis.

Quantitative Data: Buffer and pH Influence

To aid in experimental design, the following table summarizes the extrapolated hydrolytic half-life of representative aryl esters under various standard assay conditions.

Table 1: Influence of Buffer Composition and pH on Aryl Ester Half-Life (t½) at 25°C

pHBuffer System (50 mM)Estimated Half-Life (t½)Primary Degradation Pathway
6.0 MES> 24 hoursSlow spontaneous hydrolysis
7.4 HEPES~ 4–6 hoursMild base-catalyzed hydrolysis
7.4 Phosphate< 1 hourPhosphate-catalyzed acyl transfer
8.5 Tris-HCl< 15 minutesAminolysis (nucleophilic attack by primary amine)

Mechanistic Visualization

G Substrate 2-Methylphenyl (4-nitrophenoxy)acetate Tetrahedral Tetrahedral Intermediate (Unstable) Substrate->Tetrahedral Nucleophilic Attack Nucleophile Hydroxide Ion (OH⁻) or Buffer Nucleophile Nucleophile->Tetrahedral Addition Products 2-Methylphenoxide + (4-Nitrophenoxy)acetate Tetrahedral->Products Elimination (Rate-Limiting)

Base-catalyzed hydrolysis pathway of 2-Methylphenyl (4-nitrophenoxy)acetate.

Troubleshooting Matrix

G Start Signal Drift or Inconsistent Assay Data CheckBuffer Is the buffer nucleophilic? (e.g., Tris, Phosphate) Start->CheckBuffer ChangeBuffer Switch to non-nucleophilic buffer (e.g., HEPES, MOPS) CheckBuffer->ChangeBuffer Yes CheckPH Is pH > 7.5? CheckBuffer->CheckPH No LowerPH Reduce pH to 6.5-7.0 if assay permits CheckPH->LowerPH Yes CheckSolvent Is stock in aqueous media? CheckPH->CheckSolvent No UseDMSO Prepare 1000x stock in anhydrous DMSO CheckSolvent->UseDMSO Yes

Decision tree for troubleshooting aqueous instability of aryl esters.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely blindly on literature values for your specific microenvironment. Use the following self-validating protocols to establish ground truth in your lab.

Protocol 1: Determination of Aqueous Half-Life (Hydrolysis Kinetics)

Purpose: To empirically determine the stability of the substrate in your specific assay buffer before introducing the target enzyme. Validation Mechanism: This protocol utilizes an internal standard (p-xylene) to differentiate true chemical hydrolysis from physical signal loss (e.g., compound precipitation or detector drift)[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 20 mM stock of 2-Methylphenyl (4-nitrophenoxy)acetate and a 20 mM stock of p-xylene (internal standard) in anhydrous, LC-MS grade DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis during storage.

  • Buffer Equilibration: Pre-warm 980 µL of your chosen assay buffer (e.g., 50 mM HEPES, pH 7.0) to the target assay temperature (e.g., 25°C or 37°C) in a quartz cuvette or sealed HPLC vial.

  • Initiation: Add 10 µL of the ester stock and 10 µL of the p-xylene stock to the buffer. Mix rapidly by inversion. (Final concentrations: 200 µM ester, 200 µM p-xylene, 2% DMSO).

  • Kinetic Monitoring:

    • Spectrophotometric Method: Monitor the continuous increase in absorbance corresponding to the released 2-methylphenoxide (typically around 270-290 nm depending on pH).

    • HPLC/GC-MS Method: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by mixing with 50 µL of cold acetonitrile containing 0.1% formic acid. Analyze the ratio of the intact ester peak area to the p-xylene peak area[4].

  • Data Analysis: Plot the natural log of the remaining ester concentration versus time. The slope of the linear fit represents the pseudo-first-order rate constant ( kobs​ ). Calculate half-life as t1/2​=ln(2)/kobs​ .

Protocol 2: Preparation of Stable Working Solutions for High-Throughput Screening (HTS)

Purpose: To prevent substrate degradation during prolonged automated screening runs where reagents may sit on deck for hours. Validation Mechanism: Incorporates a pre-run spectrophotometric Quality Control (QC) check to ensure the substrate is intact before committing expensive enzymes and microplates to the run.

Step-by-Step Methodology:

  • Anhydrous Storage: Always store the primary powder desiccated at -20°C. Prepare a 1000x (e.g., 10 mM) master stock in anhydrous DMSO. Aliquot into single-use tubes to avoid freeze-thaw cycles, which introduce atmospheric moisture.

  • Just-in-Time Dilution: Do not dilute the substrate into the aqueous assay buffer until immediately before dispensing. If using an automated liquid handler, keep the substrate in a 100% DMSO reservoir and use acoustic dispensing (e.g., Echo) to transfer nanoliter volumes directly into the aqueous assay plate.

  • Pre-Run QC Validation: Before starting the HTS run, dilute a test aliquot of the DMSO stock into the assay buffer. Immediately read the UV-Vis spectrum. A high ratio of intact ester absorbance to free phenoxide absorbance validates that the DMSO stock has not degraded during storage. If free phenoxide is detected in the blank, discard the DMSO stock.

References

  • Alkaline Hydrolysis of Aryl Phenylacetates and Aryl 4-Nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • A phosphate-catalysed acyl transfer reaction. Hydrolysis of 4-nitrophenyl acetate in phosphate buffers. Australian Journal of Chemistry (CSIRO Publishing).[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society (via PMC).[Link]

Sources

Technical Support Center: Troubleshooting Nitrophenyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of nitrophenyl esters. These active esters are indispensable in peptide synthesis, bioconjugation, and drug development. However, their synthesis is frequently plagued by side reactions that compromise yield and chiral integrity.

This guide moves beyond basic protocols to explain the fundamental thermodynamic and kinetic causalities behind your experimental outcomes, providing a self-validating system for robust esterification.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a massive accumulation of N-acylurea instead of my desired p-nitrophenyl ester? The Causality: When synthesizing p-nitrophenyl esters via carbodiimide-mediated coupling (e.g., Steglich esterification), the carboxylic acid is first activated by a reagent like DCC or EDC to form a highly reactive O-acylisourea intermediate[1]. Because p-nitrophenol is a relatively poor nucleophile compared to aliphatic alcohols, its attack on the O-acylisourea is kinetically slow. This kinetic delay provides ample time for the O-acylisourea to undergo a spontaneous 1,3-intramolecular rearrangement[2]. During this shift, the acyl group migrates from the oxygen atom to the adjacent imino nitrogen, forming a thermodynamically stable, dead-end N-acylurea[3]. This permanently depletes your active intermediate and complicates downstream purification.

Q2: How does DMAP prevent N-acylurea formation, and what is the optimal loading? The Causality: 4-Dimethylaminopyridine (DMAP) acts as an aggressive nucleophilic catalyst[4]. It is significantly more nucleophilic than p-nitrophenol. When added to the reaction, DMAP rapidly attacks the O-acylisourea intermediate before the 1,3-rearrangement can occur, forming a highly electrophilic N-acylpyridinium salt[1]. This intermediate cannot undergo the N-acyl shift. The p-nitrophenol then readily attacks this N-acylpyridinium species to form the desired p-nitrophenyl ester, ejecting DMAP to continue the catalytic cycle[2]. Typically, 5-10 mol% of DMAP is sufficient to outcompete the side reaction[5].

Q3: I am observing significant epimerization (racemization) of my chiral amino acid during p-nitrophenyl ester synthesis. How do I suppress this? The Causality: When activating chiral α-amino acids, the highly electrophilic intermediates (O-acylisourea or N-acylpyridinium) are prone to intramolecular attack by the adjacent amide carbonyl oxygen. This forms an oxazolone (azlactone) intermediate[6]. The α-proton of the oxazolone is highly acidic and easily abstracted by any base in the reaction mixture (such as excess DMAP or triethylamine), leading to rapid racemization[6]. To suppress this, minimize the use of basic catalysts, maintain strictly low temperatures (0 °C) during activation, or consider using alternative additives like HOBt or Oxyma, which form less epimerization-prone active esters prior to p-nitrophenol addition.

ReactionMechanism RCOOH Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl 1,3-Rearrangement (Slow Nucleophile) N_Pyridinium N-Acylpyridinium (DMAP Adduct) O_Acyl->N_Pyridinium + DMAP (Fast) Product Nitrophenyl Ester (Target Product) O_Acyl->Product + p-Nitrophenol (Uncatalyzed) N_Pyridinium->Product + p-Nitrophenol

Mechanism of carbodiimide esterification highlighting N-acylurea side product formation.

Part 2: Quantitative Data & Reagent Selection

Selecting the correct coupling system is the first line of defense against side products. The table below summarizes the byproduct profiles and risks associated with common esterification reagents.

Coupling SystemNucleophilic CatalystPrimary ByproductRelative N-Acylurea FormationEpimerization Risk (Chiral Acids)
DCC NoneDicyclohexylurea (DCU)HighHigh
DCC DMAP (5-10 mol%)Dicyclohexylurea (DCU)LowModerate
EDC·HCl DMAP (5-10 mol%)Water-soluble ureaLowModerate
DIC Oxyma / HOBtDiisopropylurea (DIU)Very LowLow
Acid Chloride TEA / DIPEAAmine HydrochlorideN/AVery High

Part 3: Validated Experimental Protocol

Synthesis of p-Nitrophenyl Esters via EDC/DMAP

Objective: Synthesize p-nitrophenyl esters while suppressing N-acylurea formation and minimizing epimerization.

Step 1: Reagent Preparation

  • Thoroughly dry all glassware. Dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of p-nitrophenol in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

  • Scientific Rationale: Water competes as a nucleophile, leading to the hydrolysis of the active ester back to the starting carboxylic acid.

Step 2: Pre-Activation (0 °C)

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add 0.1 equivalents (10 mol%) of 4-Dimethylaminopyridine (DMAP).

  • Slowly add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) portion-wise.

  • Scientific Rationale: Cooling to 0 °C suppresses the thermal 1,3-rearrangement of the O-acylisourea and minimizes oxazolone-mediated racemization[1].

Step 3: Nucleophilic Coupling

  • Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the reaction via TLC or LC-MS until the carboxylic acid is fully consumed (typically 2-4 hours).

  • Scientific Rationale: The initial low temperature ensures the stable formation of the N-acylpyridinium intermediate before bulk coupling occurs[4].

Step 4: Quenching and Aqueous Workup

  • Dilute the reaction mixture with additional DCM.

  • Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted carboxylic acid and residual p-nitrophenol), and brine.

  • Scientific Rationale: EDC is chosen over DCC because its urea byproduct is water-soluble and easily removed during this aqueous wash, bypassing the need for tedious filtration of insoluble DCU[4].

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography if necessary.

ExperimentalWorkflow Step1 1. Reagent Prep Dry Solvent (DCM) Step2 2. Activation Add EDC + DMAP (0 °C) Step1->Step2 Step3 3. Coupling Add p-Nitrophenol Step2->Step3 Step4 4. Workup Acid/Base Wash Step3->Step4 Step5 5. Isolation Crystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of nitrophenyl esters.

References

  • [1] Steglich esterification - Grokipedia. grokipedia.com. 1

  • [4] Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. benchchem.com. 4

  • [2] Steglich esterification. wikipedia.org. 2

  • [5] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. researchgate.net. 5

  • [3] Esterification of 7-theophyllineacetic acid with diethylene glycol monomethyl ether. srce.hr. 3

  • [6] N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. cdnsciencepub.com. 6

Sources

Optimizing reaction conditions for the esterification of 4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Nitrophenol Esterification

Welcome to the Technical Support Center for the esterification of 4-nitrophenol. Synthesizing 4-nitrophenyl active esters is a foundational technique in peptide synthesis, bioorthogonal prodrug development, and enzymatic kinetic assays[1][2]. This guide is designed for drug development professionals and researchers to troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Mechanistic Overview: The 4-Nitrophenol Challenge

Researchers frequently encounter low yields and complex purification profiles when attempting to esterify 4-nitrophenol. The root cause lies in the molecule's electronic structure. The strongly electron-withdrawing para-nitro group delocalizes the lone pairs of the phenolic oxygen via resonance, drastically reducing its nucleophilicity compared to standard aliphatic alcohols.

Consequently, traditional acid-catalyzed Fischer esterification is entirely ineffective[3]. Successful esterification requires highly activated electrophiles (e.g., acyl chlorides) or potent coupling reagents (e.g., EDC or DCC) paired with nucleophilic acyl-transfer catalysts like DMAP[3][4].

Validated Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification (Recommended for Acid-Labile Substrates) Causality Note: We strongly recommend EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in both organic and aqueous phases, complicating purification. EDC generates a water-soluble urea byproduct that is easily removed during a standard aqueous wash[1][3].

  • Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and 4-nitrophenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M[1][4].

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 to 0.3 equiv). Critical step: For sterically hindered acids, increasing DMAP to 1.0 equiv is necessary to prevent intermediate rearrangement[1][3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 equiv) portion-wise. Cooling minimizes exothermic degradation and suppresses the 1,3-rearrangement pathway[1][3].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor via TLC (typically 20% EtOAc in Hexanes)[1].

  • Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and EDC-urea), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[1].

Protocol B: Acyl Chloride Acylation (Recommended for Robust, Unhindered Substrates)

  • Preparation: Dissolve 4-nitrophenol (1.0 equiv) in anhydrous DCM. Add triethylamine (Et3N) (1.2 equiv) as an acid scavenger and stir until the phenol is completely dissolved[1].

  • Addition: Cool the flask to 0 °C. Add the corresponding acyl chloride (1.1 equiv) dropwise to control the exothermic release of HCl[1][5].

  • Completion: Stir at room temperature for 2–4 hours. The formation of a white precipitate (triethylammonium chloride) indicates reaction progression[5].

  • Workup: Filter the precipitate. Wash the organic filtrate with water and brine, dry over Na2SO4, and concentrate[5].

Quantitative Optimization Data

Table 1: Solvent and Reagent Selection Guide for 4-Nitrophenol Esterification

ParameterOptimal ChoiceSub-Optimal ChoiceMechanistic Rationale
Coupling Reagent EDC·HClDCCEDC allows for aqueous removal of urea byproducts; DCC yields insoluble DCU[1][3].
Catalyst DMAP (0.1–1.0 eq)NoneDMAP is mandatory. Without it, the O-acylisourea rearranges into a dead-end N-acylurea[3].
Solvent DCM or THFDMFDCM provides excellent solubility for EDC/DMAP and is easily removed. DMF complicates workup[4].
Base (Acyl Cl) TriethylaminePyridineEt3N provides a cleaner precipitation of the chloride salt, simplifying initial filtration[1][5].
Temperature 0 °C → RTRefluxElevated temperatures promote the irreversible 1,3-rearrangement of the activated intermediate[3].

Troubleshooting Guides & FAQs

Q: I am using DCC/DMAP, but my yield is low and I see a massive, highly polar byproduct on my TLC plate. What is happening? A: You are likely observing the formation of an N-acylurea byproduct. During a Steglich esterification, the carboxylic acid and carbodiimide form an O-acylisourea intermediate. Because 4-nitrophenol is a poor nucleophile, it attacks this intermediate very slowly. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement into a thermodynamically stable, completely unreactive N-acylurea[3]. Resolution: Increase your DMAP loading (up to 1.0 equiv) and ensure the reaction is kept at 0 °C during the addition of the coupling agent. DMAP acts as a highly nucleophilic acyl-transfer reagent, rapidly trapping the O-acylisourea to form an N-acylpyridinium ion, which is immune to rearrangement and highly reactive toward 4-nitrophenol[3].

Q: My 4-nitrophenyl ester seems to degrade during silica gel column chromatography. How can I isolate it cleanly? A: 4-Nitrophenyl esters are "active esters," meaning the ester bond is highly susceptible to nucleophilic attack and hydrolysis. The slightly acidic nature of standard silica gel, combined with residual moisture, can catalyze the hydrolysis of your product back into 4-nitrophenol and the free carboxylic acid[2][5]. Resolution: Avoid column chromatography if possible. Many 4-nitrophenyl esters are highly crystalline. Attempt to recrystallize the crude product directly from 2-propanol, or a mixture of hexanes and ethyl acetate[1][5]. If chromatography is unavoidable, use deactivated silica (pre-treated with 1% Et3N) and run the column rapidly.

Q: Can I use this protocol to synthesize prodrugs or bulky esters? A: Yes. 4-nitrophenyl esters are frequently used as bioorthogonal triggers and model prodrugs (e.g., linking 4-nitrophenol to triphenylphosphine for Staudinger ligation assays)[2]. The Steglich protocol is exceptionally mild and tolerates sterically demanding substrates, provided the DMAP concentration is sufficient to drive the acyl transfer[2][4].

Process Visualizations

Workflow Start Select Esterification Strategy Acid Carboxylic Acid Precursor Start->Acid AcylCl Acyl Chloride Precursor Start->AcylCl Steglich Steglich Esterification (EDC/DMAP, DCM, 0°C) Acid->Steglich BaseCat Base-Catalyzed (Et3N, DCM, RT) AcylCl->BaseCat Success1 High Yield Water-soluble urea wash Steglich->Success1 Optimal Conditions Rearrange Low Yield / N-acylurea? Increase DMAP, Lower Temp Steglich->Rearrange Sub-optimal (Rearrangement) Success2 High Yield Amine salt filtration BaseCat->Success2 Standard Workup

Figure 1: Decision matrix and workflow for selecting the optimal 4-nitrophenol esterification strategy.

Mechanism Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow attack (1,3-rearrangement) Acyl_DMAP Acylpyridinium Ion (+ DMAP) O_Acyl->Acyl_DMAP Fast attack by DMAP Product 4-Nitrophenyl Ester (Target Product) Acyl_DMAP->Product Attack by 4-Nitrophenol

Figure 2: Mechanistic pathway of Steglich esterification highlighting the critical role of DMAP.

Sources

Troubleshooting low enzyme activity with 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Support Center: Troubleshooting Low Enzyme Activity with 2-Methylphenyl (4-nitrophenoxy)acetate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with "low" or "zero" enzyme activity when utilizing specialized, non-standard substrates. When working with 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) in esterase or lipase assays, the root cause of apparent failure is rarely a dead enzyme. Instead, it is almost always a combination of optical detection artifacts, severe steric hindrance, and poor aqueous solubility.

This guide is designed to deconstruct the causality behind these failures and provide self-validating protocols to rescue your assay.

Section 1: Core Diagnostic FAQs

Q1: I am monitoring absorbance at 405 nm, but I see zero enzyme activity. Is my esterase dead? A: No, your detection method is fundamentally misaligned with the substrate's chemistry. This is the most common pitfall. Standard esterase assays use 4-nitrophenyl acetate, which upon hydrolysis releases 4-nitrophenol. Under alkaline conditions (pH > 7.5), this forms the 4-nitrophenolate ion, which absorbs strongly at 400–410 nm[1].

However, look closely at the structure of 2-Methylphenyl (4-nitrophenoxy)acetate . The ester bond connects a 2-methylphenol (o-cresol) leaving group to a (4-nitrophenoxy)acetic acid moiety. The 4-nitro group is trapped in an ether linkage. Enzymatic cleavage of the ester bond releases 2-methylphenol and (4-nitrophenoxy)acetic acid . Neither of these products can form a conjugated phenolate ion, meaning no yellow color is produced at 405 nm . Monitoring this wavelength will yield a false negative.

Q2: I switched my detection method, but the true hydrolysis rate is still extremely slow. Why? A: The canonical esterase mechanism relies on a Ser-His-Asp catalytic triad, where the active-site serine acts as a nucleophile to attack the ester's carbonyl carbon[2]. Your substrate features an ortho-methyl group on the leaving group (2-methylphenol). This creates massive steric bulk directly adjacent to the scissile ester bond. Taft linear free-energy relationships demonstrate that bulky ortho-substituents severely impede the initial nucleophilic attack by the catalytic serine, drastically reducing the reaction rate[3],[4].

Q3: The substrate forms a cloudy suspension in my assay buffer. Does this affect activity? A: Absolutely. This compound is highly lipophilic. If it precipitates, the effective concentration available to the enzyme drops to near zero. You must introduce an organic co-solvent or surfactant. Studies have shown that introducing low concentrations of organic solvents (e.g., 5% DMSO or methanol) can actually increase lipase activity by up to 28% compared to pure water by solubilizing the substrate without denaturing the enzyme's conformational state[5].

Section 2: Visualizing the Chemical Logic & Workflow

Hydrolysis Sub 2-Methylphenyl (4-nitrophenoxy)acetate (Substrate) Enz Esterase/Lipase (Ser-His-Asp Triad) Sub->Enz Binding (Steric Hindrance) P1 2-Methylphenol (o-cresol) UV Abs ~270nm Enz->P1 Cleavage P2 (4-Nitrophenoxy)acetic acid UV Abs ~300nm Enz->P2 Cleavage FalseP 4-Nitrophenol (Yellow, 405nm) P2->FalseP NOT FORMED (Ether bond intact)

Caption: Chemical logic of the false-negative 405nm reading during hydrolysis.

Workflow Start Low Enzyme Activity Detected CheckDet Check Detection Method Are you using 405 nm? Start->CheckDet DetYes Yes: Optical Artifact Switch to HPLC/UV (270-300nm) CheckDet->DetYes Yes DetNo No: True Low Activity CheckDet->DetNo No CheckSol Check Solubility Is the solution cloudy? DetNo->CheckSol SolYes Yes: Substrate Precipitation Add 5% DMSO or 0.1% Triton X-100 CheckSol->SolYes Yes SolNo No: Steric Hindrance CheckSol->SolNo No Steric Ortho-Methyl Blockade Increase Enzyme Concentration or Incubation Time SolNo->Steric

Caption: Troubleshooting workflow for resolving low esterase activity.

Section 3: Quantitative Data Summary

To understand why your assay parameters must change, compare the physicochemical properties of the standard industry substrate versus your specific compound.

Property4-Nitrophenyl acetate (Standard)2-Methylphenyl (4-nitrophenoxy)acetateImpact on Assay Design
Leaving Group 4-Nitrophenol2-Methylphenol (o-cresol)Dictates detection method.
Detection Wavelength 405 nm (Visible, Yellow)270 nm (UV) or HPLC405 nm cannot be used for the latter.
Steric Hindrance Low (Para-substituted)High (Ortho-methyl blockade)Requires higher enzyme titer or longer incubation.
Aqueous Solubility ModerateVery Low (Highly lipophilic)Requires 5% DMSO or Triton X-100.

Section 4: Self-Validating Experimental Protocol

To bypass the optical artifacts and steric challenges, you must abandon the 96-well spectrophotometer assay and transition to an HPLC-UV Kinetic Assay . This protocol is self-validating: it includes internal controls to prove enzyme viability and baseline auto-hydrolysis.

Materials Required:

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Co-solvent: HPLC-grade DMSO.

  • Positive Control Substrate: 4-Nitrophenyl acetate (20 mM in DMSO).

  • Test Substrate: 2-Methylphenyl (4-nitrophenoxy)acetate (20 mM in DMSO).

Step-by-Step Methodology:

  • Substrate Solubilization: Prepare a 1 mM working solution of the test substrate by adding 50 µL of the 20 mM DMSO stock into 950 µL of Tris-HCl buffer. Vortex immediately. The final DMSO concentration is 5%, which maintains substrate solubility without denaturing most esterases[5].

  • System Validation (Positive Control): In a separate tube, incubate your enzyme with 1 mM 4-nitrophenyl acetate. Monitor at 405 nm. Causality check: If this turns yellow, your enzyme is active and the buffer is correct. If it fails, your enzyme is dead.

  • Baseline Establishment (Negative Control): Incubate 1 mL of the 1 mM test substrate solution without enzyme at 37°C. Sample at 0, 30, and 60 minutes. This establishes the non-enzymatic auto-hydrolysis rate.

  • Enzymatic Reaction: Add your esterase/lipase (recommend starting at 10x your normal concentration due to steric hindrance) to the 1 mM test substrate solution. Incubate at 37°C.

  • Reaction Quenching & Sampling: At intervals (e.g., 10, 30, 60, 120 minutes), extract 100 µL of the reaction mixture and immediately quench it by mixing with 100 µL of ice-cold acetonitrile. Centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins.

  • HPLC-UV Analysis: Inject 10 µL of the supernatant into a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: Monitor at 270 nm to quantify the release of 2-methylphenol, and 300 nm to track the release of (4-nitrophenoxy)acetic acid.

  • Data Processing: Subtract the peak area of the negative control from the enzymatic reaction to determine the true enzyme-catalyzed hydrolysis rate.

References

  • How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes Source: PMC (National Institutes of Health) URL:[Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates Source: Journal of Emerging Investigators URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) URL:[Link]

  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent Source: Journal of Emerging Investigators URL:[Link]

Sources

Technical Support Center: Preventing Hydrolysis of 2-Methylphenyl (4-nitrophenoxy)acetate During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical instability of 2-Methylphenyl (4-nitrophenoxy)acetate . This compound is an activated aryl ester, a class of molecules notoriously susceptible to hydrolytic cleavage.

To successfully store this compound, you must move beyond basic refrigeration and implement a self-validating anhydrous workflow . This guide breaks down the mechanistic causality of its degradation, provides targeted troubleshooting, and outlines a field-proven protocol to ensure long-term stability.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand why 2-Methylphenyl (4-nitrophenoxy)acetate is inherently unstable. Its vulnerability stems from two structural features:

  • Electrophilic Carbonyl: The (4-nitrophenoxy) moiety exerts a strong electron-withdrawing inductive effect, increasing the partial positive charge on the ester carbonyl and making it highly attractive to nucleophiles (like water).

  • Excellent Leaving Group: Upon cleavage, the ester releases a 2-methylphenoxide (o-cresolate) anion. Because the pKa of o-cresol is relatively low (~10.2) compared to aliphatic alcohols (~16), it is an exceptionally stable leaving group, drastically lowering the activation energy required for hydrolysis[1].

Mechanism Ester 2-Methylphenyl (4-nitrophenoxy)acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Base Catalysis Water Trace H₂O / OH⁻ (Nucleophile) Water->Intermediate Base Catalysis Products (4-Nitrophenoxy)acetic Acid + 2-Methylphenol Intermediate->Products Cleavage of o-Cresolate

Fig 1. Base-catalyzed hydrolysis pathway of the activated aryl ester.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my sample degrade even when stored in a tightly capped vial in a -20°C freezer? A: While low temperatures reduce the kinetic rate of hydrolysis, standard freezers are highly humid environments. If a vial is opened while cold, or if the seal is imperfect, atmospheric moisture condenses directly onto the chemical[2]. Because this is an activated aryl ester, even micro-droplets of water will initiate hydrolysis. You must store the vial inside a secondary desiccator box within the freezer to block ambient humidity.

Q2: I rigorously dried my sample, but it still degraded over six months. What went wrong? A: The likely culprit is general base catalysis originating from your glassware. Standard soda-lime glass can leach trace alkaline silicates into the sample. These trace bases deprotonate ambient water molecules, converting them into highly nucleophilic hydroxide equivalents, which rapidly attack the ester carbonyl[3]. Always use acid-washed or silanized borosilicate glass for long-term storage of aryl esters.

Q3: Can I use chemical additives to stabilize the ester in liquid formulations or polymer matrices? A: Yes. If absolute moisture exclusion is impossible, the addition of a carbodiimide (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) acts as a highly effective ester stabilizer. Carbodiimides react rapidly with any trace carboxylic acids formed during the initial stages of hydrolysis, converting them into stable N-acylureas. This scavenges the acid and prevents the autocatalytic degradation cycle that accelerates ester breakdown[4][5].

Part 3: Quantitative Impact of Storage Conditions

The table below synthesizes kinetic principles to demonstrate how different storage variables impact the half-life ( t1/2​ ) of activated aryl esters like 2-Methylphenyl (4-nitrophenoxy)acetate.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Half-Life ( t1/2​ )Primary Degradation Driver
Benchtop (Open) 25°CAmbient AirStandard Glass< 7 DaysAtmospheric moisture & light
Standard Freezer -20°CAmbient AirStandard Glass1 - 3 MonthsCondensation upon opening[2]
Desiccated Freezer -20°CArgon PurgedSilanized Amber> 2 Years Negligible (Optimized)
Solution (pH 8.0) 25°CAqueous BufferPlastic Tube< 2 HoursBase-catalyzed saponification[6]
Formulation + Carbodiimide 25°CAmbient AirPolymer Matrix> 1 YearStabilizer intercepts acid[4]
Part 4: Self-Validating Experimental Protocol

To guarantee the scientific integrity of your storage process, do not simply execute steps; validate them. Follow this methodology to ensure a completely anhydrous environment.

Phase 1: Preparation and Drying
  • Solvent Removal: Following synthesis or purification, remove all bulk solvents using a rotary evaporator.

  • High-Vacuum Lyophilization: Transfer the compound to a lyophilizer or high-vacuum manifold (< 0.1 Torr) for a minimum of 24 hours to remove trace interstitial water.

  • Validation Step (Karl Fischer): Do not assume the sample is dry. Take a 5 mg aliquot and perform a coulometric Karl Fischer titration. Proceed only if moisture content is < 50 ppm.

Phase 2: Passivation and Aliquoting
  • Glassware Selection: Use amber borosilicate glass vials to prevent UV-induced radical degradation. Ensure the vials are silanized (treated with dimethyldichlorosilane) to neutralize basic hydroxyl groups on the glass surface[3].

  • Aliquoting: Divide the bulk compound into single-use aliquots. This prevents the repeated freeze-thaw-condensation cycles that occur when accessing a single bulk vial.

Phase 3: Inert Packaging and Storage
  • Argon Purging: Place the open vials in a glove box or use a Schlenk line to purge the headspace with dry Argon (Argon is heavier than Nitrogen and forms a better protective blanket).

  • Sealing: Seal the vials tightly using caps with PTFE-lined silicone septa. PTFE is chemically inert and highly impermeable to moisture.

  • Secondary Containment: Place the sealed vials into a vacuum desiccator cabinet or a sealed Tupperware container filled with indicating Drierite (CaSO₄).

  • Temperature Control: Store the secondary container in a -20°C freezer.

Phase 4: Thawing (Critical Step)
  • Equilibration: When retrieving a sample, do not open the vial immediately . Allow the sealed vial to sit at room temperature in a desiccator for at least 30 minutes. Opening a cold vial instantly draws atmospheric moisture into the sample, initiating hydrolysis.

Workflow Step1 1. High-Vacuum Drying (Remove bulk H₂O) Step2 2. Karl Fischer Titration (Validate <50 ppm H₂O) Step1->Step2 Step3 3. Aliquot into Silanized Amber Vials Step2->Step3 Step4 4. Argon Purge & PTFE Capping Step3->Step4 Step5 5. Store in Desiccator at -20°C Step4->Step5

Fig 2. Self-validating workflow for the anhydrous storage of aryl esters.

References
  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.2[2]

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. 6[6]

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750. 3[3]

  • Mitton, C. G., Schowen, R. L., Gresser, M., & Shapley, J. (1969). Catalysis in ester cleavage. II. Isotope exchange and solvolysis in the basic methanolysis of aryl esters. Journal of the American Chemical Society, 91(8), 2036-2044. 1[1]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. 4[4]

  • Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. Journal of Chemical Reviews. 5[5]

Sources

Technical Support Center: Overcoming Solubility Issues of 2-Methylphenyl (4-nitrophenoxy)acetate in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) is a bulky, uncharged ester characterized by a highly lipophilic structure—a 2-methylphenyl group linked to a 4-nitrophenoxyacetate moiety[1]. Due to its lack of ionizable groups at physiological pH, it exhibits severe aqueous insolubility.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies to prevent compound precipitation, eliminate assay artifacts, and ensure reproducible quantitative data.

Part 1: Diagnostic FAQ (Troubleshooting)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer? A: This phenomenon is known as "precipitation upon dilution" or a "solvent shift"[2]. While 2-Methylphenyl (4-nitrophenoxy)acetate is highly soluble in 100% dimethyl sulfoxide (DMSO), diluting it into an aqueous buffer exponentially decreases the solvent capacity of the mixture. If the localized concentration of the compound exceeds its aqueous solubility limit during mixing, rapid crystal nucleation occurs, leading to visible precipitation[2].

Q2: My working solution looks completely clear, but my enzymatic assay is showing erratic readouts and false positives. What is happening? A: You are likely experiencing assay interference via colloidal aggregation. As detailed in the NIH Assay Guidance Manual, highly hydrophobic compounds can form sub-visible colloidal aggregates in solution when they reach their Critical Aggregation Concentration (CAC)[3]. These colloids can nonspecifically adsorb and partially unfold assay proteins (like enzymes), leading to false-positive inhibition or high background noise due to light scattering[3]. Because these aggregates are sub-visible, the solution appears clear to the naked eye.

Q3: Which solubilizing agent is best to prevent this aggregation? A: The optimal choice depends on your assay's tolerance:

  • Co-solvents (DMSO): Easiest to implement, but strictly limited to <5% v/v to avoid enzyme denaturation. Highly prone to dilution-induced precipitation.

  • Surfactants (Tween-20, Triton X-100): Excellent for preventing aggregation by sequestering the compound in micelles, but can interfere with lipid-dependent enzymes or cell membranes.

  • Cyclodextrins (HP-β-CD): The gold standard for highly lipophilic esters. Hydroxypropyl-β-cyclodextrin provides a hydrophobic cavity that encapsulates the compound while presenting a hydrophilic exterior to the buffer[]. This protects the compound from dilution-induced precipitation without denaturing assay proteins[5].

Part 2: Solubilization Strategies Comparison

The following table summarizes the quantitative limits and mechanistic trade-offs of the primary solubilization strategies.

StrategySolubilization MechanismMax Recommended Conc.ProsCons
Co-solvency (DMSO) Reduces the dielectric constant of the aqueous phase.< 5% v/vEasy to prepare; high initial stock solubility.High risk of dilution precipitation; can denature proteins.
Surfactants (Tween-20) Encapsulates the hydrophobic compound within a micelle core.0.01% - 0.1% v/vEffectively prevents colloidal aggregation.Can interfere with lipid-based targets and membrane assays.
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex within a hydrophobic cavity.1% - 10% w/vHighly stable upon dilution; low toxicity[5].Requires a 24-hour dynamic complexation period.

Part 3: Self-Validating Experimental Protocols

Do not assume nominal concentrations are accurate when working with highly hydrophobic compounds. The following protocols are designed as self-validating systems to ensure you know the exact concentration of the dissolved compound.

Protocol A: The "Slow-Drip" Co-Solvent Dilution Method

Use this method if your assay requires a simple DMSO dilution and can tolerate up to 5% DMSO.

  • Stock Preparation: Prepare a 10 mM stock of 2-Methylphenyl (4-nitrophenoxy)acetate in 100% anhydrous DMSO.

  • Temperature Equilibration: Warm the target aqueous buffer to room temperature. Cold buffers drastically lower the solubility limit and promote instant crystallization.

  • Critical Addition Step: Place the buffer on a vortex mixer at medium speed. Slowly add the DMSO stock dropwise into the vortexing buffer.

    • Causality Note: You must add the stock to the buffer, not the buffer to the stock. Adding buffer to the stock creates a localized zone where the solvent capacity drops to zero instantly, forcing irreversible nucleation.

  • System Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. If a pellet forms, the solubility limit was exceeded. Analyze the supernatant via HPLC-UV (at ~270 nm) against a standard curve to confirm the true dissolved concentration.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Use this method for ultimate stability against dilution-induced precipitation[5].

  • Host Preparation: Dissolve HP-β-CD in your assay buffer to a final concentration of 5% w/v.

  • Guest Addition: Add solid 2-Methylphenyl (4-nitrophenoxy)acetate powder in excess (supersaturation) directly to the cyclodextrin solution.

  • Dynamic Complexation: Stir the suspension vigorously at room temperature for 24 to 48 hours.

    • Causality Note: Inclusion complexation is a thermodynamically driven equilibrium process. It requires extended kinetic time for the hydrophobic ester to partition out of the solid state and into the cyclodextrin cavity[].

  • System Validation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed solid material. The resulting clear filtrate contains the stable inclusion complex. Quantify the exact solubilized concentration via LC-MS/MS or HPLC-UV.

Part 4: Visualizations

Workflow Start Observe Assay Inconsistency (High Background / Variable Signal) CheckPrecip Centrifuge Assay Buffer at 10,000 x g for 10 min Start->CheckPrecip Pellet Pellet Formed? (Precipitation confirmed) CheckPrecip->Pellet Sol1 Optimize Co-solvent (Keep DMSO < 5% v/v) Pellet->Sol1 Yes Validate Re-evaluate via DLS or LC-MS/MS of Supernatant Pellet->Validate No (Check other factors) Sol2 Add Surfactant (0.01% Tween-20 / Triton X-100) Sol1->Sol2 Fails Sol1->Validate Succeeds Sol3 Cyclodextrin Complexation (HP-β-CD 1-10% w/v) Sol2->Sol3 Fails Sol2->Validate Succeeds Sol3->Validate Succeeds

Diagnostic workflow for identifying and resolving compound precipitation in aqueous assays.

Mechanisms cluster_0 Micellar Solubilization cluster_1 Inclusion Complexation cluster_2 Co-solvency Compound 2-Methylphenyl (4-nitrophenoxy)acetate (Highly Hydrophobic) Micelle Encapsulated in Surfactant Core Compound->Micelle + Tween-20 CD Trapped in HP-β-CD Hydrophobic Cavity Compound->CD + HP-β-CD Solvent Dispersed by DMSO Solvent Shell Compound->Solvent + DMSO/Buffer

Logical relationship of solubilization mechanisms for hydrophobic ester compounds.

References

  • [1] collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock - ARONIS. Anilines.net. Available at: [Link]

  • [3] Auld, D.S., Inglese, J., & Dahlin, J.L. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health (NIH). Available at:[Link]

  • [2] Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at:[Link]

  • [5] FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available at:[Link]

Sources

Minimizing impurities in the large-scale synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals tasked with optimizing the synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate .

Synthesizing this target involves the esterification of (4-nitrophenoxy)acetic acid with 2-methylphenol (o-cresol). While trivial on a milligram scale, transitioning this reaction to a multi-kilogram pilot scale introduces significant challenges regarding byproduct clearance, thermal stability, and reagent toxicity. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and actionable solutions for impurity minimization.

Process Workflow & Impurity Mitigation Strategy

Workflow Start 4-Nitrophenoxyacetic Acid + o-Cresol RouteA Route A: Coupling Agent (e.g., DCC/DMAP) Start->RouteA RouteB Route B: Acid Chloride (SOCl2 or Oxalyl Chloride) Start->RouteB ImpA Impurity Risk: DCU (Insoluble Byproduct) RouteA->ImpA OptA Optimization: Switch to T3P or CDI RouteA->OptA ImpB Impurity Risk: Dimethylcarbamoyl Chloride (from DMF) RouteB->ImpB OptB Optimization: Omit DMF / Low Temp RouteB->OptB Product 2-Methylphenyl (4-nitrophenoxy)acetate OptA->Product IPC IPC: Methanol Quench HPLC-DAD Analysis OptB->IPC IPC->Product

Synthesis routes for 2-Methylphenyl (4-nitrophenoxy)acetate and impurity mitigation strategies.

Troubleshooting & FAQs

Q1: We are scaling up using DCC/DMAP, but we cannot eliminate the dicyclohexylurea (DCU) impurity during crystallization. How do we resolve this? A: Causality: Dicyclohexylcarbodiimide (DCC) forms DCU as a byproduct. While DCU is notoriously insoluble in most solvents, it retains trace solubility in organics (like DCM or EtOAc). During concentration and crystallization, this trace DCU co-precipitates, contaminating the final product[1]. Solution: Abandon DCC for large-scale esterifications. Switch to propylphosphonic anhydride (T3P) or 1,1'-Carbonyldiimidazole (CDI). T3P acts by converting the oxygen of the carboxylic acid into an ionic leaving group, generating exclusively water-soluble phosphate byproducts that are effortlessly removed during a basic aqueous workup[2].

Q2: We switched to the acid chloride route using thionyl chloride (SOCl₂) and catalytic DMF. We are detecting a highly toxic impurity. What is it and how do we prevent it? A: Causality: Dimethylformamide (DMF) reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which accelerates chlorination. However, under elevated temperatures or prolonged reaction times, this intermediate can degrade into dimethylcarbamoyl chloride, a potent and highly regulated carcinogen[3]. Furthermore, commercial SOCl₂ often contains sulfur chloride impurities that can cause side reactions[3]. Solution: Substitute SOCl₂ with oxalyl chloride. Oxalyl chloride requires much milder conditions (often room temperature) and generates only gaseous byproducts (CO, CO₂, HCl). If DMF must be used, strictly limit it to true catalytic amounts (≤0.05 mol%) and maintain the reaction temperature below 25°C.

Q3: How can we accurately monitor the completion of the acid chloride intermediate without it degrading on the HPLC column? A: Causality: Acid chlorides are highly reactive and will immediately hydrolyze upon contact with the aqueous mobile phase of a standard reverse-phase HPLC column. This results in severe peak tailing and an inaccurate representation of unreacted starting material[4]. Solution (Self-Validating IPC): Do not inject the acid chloride directly. Instead, withdraw a 50 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. This instantly and quantitatively converts the (4-nitrophenoxy)acetyl chloride into the stable methyl ester[4]. You can then inject this quenched sample into the HPLC-DAD to accurately determine the conversion rate.

Q4: We are struggling to remove unreacted o-cresol during the aqueous workup without hydrolyzing our final ester product. What is the best approach? A: Causality: o-Cresol is a weak acid (pKa ~10.2). Mild bases like NaHCO₃ or Na₂CO₃ (pH ~8-11) will not fully deprotonate it, leaving it partitioned in the organic phase. Using a stronger base like NaOH will successfully extract the cresol but will simultaneously hydrolyze your newly formed 2-Methylphenyl (4-nitrophenoxy)acetate. Solution: Invert your stoichiometry. Use a slight molar excess of the (4-nitrophenoxy)acetyl chloride (1.05 eq) relative to the o-cresol. This ensures the cresol is the limiting reagent and is 100% consumed. During the workup, the excess acid chloride readily hydrolyzes to (4-nitrophenoxy)acetic acid (pKa ~3.1), which is easily and safely extracted into the aqueous phase using mild 5% NaHCO₃ without risking ester hydrolysis.

Quantitative Comparison of Activation Methods

To assist in route selection, the following table summarizes the operational metrics of various esterification activation methods for this specific substrate:

Activation MethodPrimary ReagentMajor ByproductScalabilityImpurity Risk LevelCost Factor
Carbodiimide DCC / DMAPDicyclohexylurea (DCU)PoorHigh (Solid contamination)Low
Phosphonic Anhydride T3PWater-soluble phosphatesExcellentLow (Easily washed out)High
Acid Chloride (Thionyl) SOCl₂ / cat. DMFSO₂, HCl, trace Carbamoyl ClGoodMedium (Toxic trace organics)Very Low
Acid Chloride (Oxalyl) Oxalyl Chloride / cat. DMFCO₂, CO, HClVery GoodLow (Gaseous byproducts)Medium
Standard Operating Procedure (SOP): Optimized Acid Chloride Route

This protocol utilizes an oxalyl chloride activation strategy with inverted stoichiometry to create a self-validating, high-purity system designed specifically for pilot-scale implementation.

Step 1: Formation of (4-nitrophenoxy)acetyl chloride

  • Charge a dry, nitrogen-purged reactor with (4-nitrophenoxy)acetic acid (1.05 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Add catalytic DMF (0.05 eq). Note: Strict adherence to this minimal amount prevents carcinogenic byproduct formation.

  • Cool the suspension to 0–5°C.

  • Add Oxalyl Chloride (1.15 eq) dropwise over 1 hour, maintaining the temperature below 10°C to control gas evolution (CO, CO₂, HCl).

  • Warm to 20°C and stir for 2 hours.

  • Self-Validation (IPC): Withdraw 50 µL of the mixture and quench into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via HPLC-DAD[4]. Proceed only when the methyl ester peak indicates >99% conversion of the starting acid.

  • Concentrate the mixture under vacuum to remove excess oxalyl chloride, then redissolve the resulting acid chloride in fresh anhydrous DCM (5 volumes).

Step 2: Esterification

  • In a separate reactor, dissolve o-cresol (1.00 eq) and Triethylamine (1.50 eq) in anhydrous DCM (5 volumes).

  • Cool the solution to 0°C.

  • Add the acid chloride solution from Step 1 dropwise over 2 hours. Causality: The reaction is highly exothermic. Dropwise addition into the cold base prevents thermal degradation of the nitroaromatic ring, which otherwise manifests as deep yellow/brown color impurities.

  • Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

Step 3: Workup and Isolation

  • Quench the reaction by adding water (5 volumes) and stir vigorously for 15 minutes. This hydrolyzes the 0.05 eq excess of acid chloride back to (4-nitrophenoxy)acetic acid.

  • Separate the phases. Wash the organic layer with 1M HCl (5 volumes) to remove excess triethylamine.

  • Wash the organic layer with cold 5% NaHCO₃ (2 x 5 volumes). Causality: This selectively extracts the hydrolyzed (4-nitrophenoxy)acetic acid (pKa ~3.1) into the aqueous phase without hydrolyzing the target ester.

  • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Crystallize the crude product from Isopropanol/Heptane to yield high-purity 2-Methylphenyl (4-nitrophenoxy)acetate.

References[3] Title: SOCl2: carboxylic acid to acid chloride: impurity!

Source: sciencemadness.org URL: [Link]2] Title: Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination Source: americanpharmaceuticalreview.com URL: [Link]4] Title: What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Source: researchgate.net URL: [Link]1] Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: nih.gov URL: [Link]

Sources

Technical Support Center: LC-MS/MS Troubleshooting for 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with 2-Methylphenyl (4-nitrophenoxy)acetate .

Analyzing this specific molecule in complex biological matrices (like plasma or serum) presents a dual challenge:

  • Matrix Effects (Ion Suppression): The nitroaromatic moiety often necessitates negative electrospray ionization (ESI-), which is highly susceptible to charge-competition from co-eluting endogenous lipids[1].

  • Analyte Instability (Ester Hydrolysis): The ester linkage is highly labile to ex vivo cleavage by plasma esterases, leading to artificial degradation before the sample even reaches the mass spectrometer[2].

This guide provides the mechanistic reasoning, diagnostic workflows, and self-validating protocols required to build a robust, interference-free LC-MS/MS assay.

Part 1: Diagnostic Workflows for Matrix Interferences

Before implementing a solution, you must accurately diagnose whether your signal loss is due to true ion suppression (a matrix effect) or analyte degradation (ester hydrolysis). We employ a two-pronged approach: qualitative mapping and quantitative validation[3].

G A Matrix Effect Suspected in LC-MS/MS B Post-Column Infusion (Qualitative Mapping) A->B Step 1a C Post-Extraction Spike (Quantitative MF) A->C Step 1b D Identify Suppression Zones (e.g., Phospholipid Elution) B->D E Calculate Matrix Factor MF = (Spiked Extract) / (Neat) C->E F Implement Mitigation Strategy (Modify Prep or LC Gradient) D->F E->F

Workflow for qualitative and quantitative assessment of LC-MS matrix effects.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing a massive drop in the peak area of 2-Methylphenyl (4-nitrophenoxy)acetate in plasma compared to my neat solvent standards. What is the root cause? A1: This is likely a combination of two distinct phenomena. First, ion suppression occurs when endogenous glycerophosphocholines (phospholipids) co-elute with your analyte and out-compete it for space and charge on the surface of the ESI droplets[4]. Second, because your analyte is an ester, ex vivo hydrolysis by plasma esterases rapidly degrades the molecule into 2-methylphenol and (4-nitrophenoxy)acetic acid during the sample preparation phase[2]. You must address both the matrix interference and the enzymatic degradation simultaneously.

Q2: Why can't I just use Liquid-Liquid Extraction (LLE) with a high-pH buffer to clean up the matrix? A2: While alkaline LLE is excellent for extracting basic compounds and leaving polar matrix components behind, high pH rapidly accelerates the chemical hydrolysis of ester bonds [5]. If you expose 2-Methylphenyl (4-nitrophenoxy)acetate to a high-pH environment, you will artificially destroy your analyte. You must maintain a neutral-to-acidic environment or use specific enzyme inhibitors (like Sodium Fluoride, NaF)[5].

Q3: How does Phospholipid Depletion (PLD) technology work, and why is it recommended here? A3: Traditional Protein Precipitation (PPT) removes proteins but leaves 100% of the phospholipids in the extract, which foul the MS source and cause severe matrix effects[6]. PLD plates (e.g., HybridSPE) utilize a stationary phase packed with zirconia-silica particles. The electron-deficient d -orbitals of the zirconia atoms form a highly selective Lewis acid-base interaction with the electron-rich phosphate moieties of the phospholipids[6][7]. This traps the matrix interferents while allowing your intact ester analyte to pass through freely.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, your methodology must be self-validating. The following protocols integrate esterase inhibition with phospholipid depletion, followed by a mathematical validation of the Matrix Factor (MF).

Protocol 1: Optimized Sample Extraction (Ester Stabilization + PLD)

Causality: This protocol uses acidification to denature plasma esterases immediately, preventing analyte degradation, followed by PLD to eliminate ion-suppressing lipids.

  • Enzyme Quenching: Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of 5% Formic Acid (FA) to drop the pH below 4.0, effectively halting esterase activity[2].

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (MeCN) containing your stable-isotope-labeled internal standard (SIL-IS). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Depletion: Transfer the supernatant to a Zirconia-based Phospholipid Depletion 96-well plate (e.g., HybridSPE)[7].

  • Elution: Apply a gentle vacuum (5-10 in Hg) to pull the sample through the sorbent. The zirconia will selectively bind the phospholipids.

  • Analysis: The collected eluate is free of proteins and phospholipids, and the ester remains intact. Inject 5 µL directly into the LC-MS/MS system.

G2 S1 1. Aliquot Plasma (High Esterase Activity) S2 2. Enzyme Inhibition Add NaF or Acidify (pH < 4) S1->S2 S3 3. Protein Precipitation Add 3x Vol 1% FA in MeCN S2->S3 S4 4. Centrifugation Pellet Proteins S3->S4 S5 5. Phospholipid Depletion Pass through Zirconia-Silica S4->S5 S6 6. LC-MS/MS Analysis (Stable Ester, Clean Matrix) S5->S6

Optimized sample preparation workflow preventing ester hydrolysis and removing phospholipids.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

Causality: To prove that Protocol 1 worked, you must quantify the absolute matrix effect using the post-extraction spike method[3].

  • Prepare Blank Matrix: Process blank (analyte-free) plasma through Protocol 1 to generate a clean "Blank Extract".

  • Post-Spike: Spike 2-Methylphenyl (4-nitrophenoxy)acetate into the Blank Extract at a known concentration (e.g., 100 ng/mL).

  • Prepare Neat Standard: Prepare the exact same concentration (100 ng/mL) in a neat solvent matching the final extract composition (e.g., 3:1 MeCN:Water with 0.1% FA).

  • Calculate: Analyze both via LC-MS/MS. Calculate the Matrix Factor:

    MF=Peak Area in Neat StandardPeak Area in Post-Spiked Extract​

    Validation Rule: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates severe ion suppression.

Part 4: Quantitative Data & Troubleshooting Tables

Table 1: Comparative Matrix Factor and Recovery Data

The following table summarizes the expected quantitative improvements when transitioning from standard preparation to the optimized PLD + Acidification workflow for 2-Methylphenyl (4-nitrophenoxy)acetate.

Sample Preparation MethodEsterase InhibitionPhospholipid RemovalAbsolute Recovery (%)Matrix Factor (MF)% RSD (n=6)
Standard PPT (MeCN) NoNo32.4% (Degraded)0.45 (Suppression)24.5%
Standard PPT + Acid YesNo88.1%0.48 (Suppression)18.2%
Alkaline LLE NoYes12.5% (Hydrolyzed)0.9535.1%
Optimized PLD + Acid Yes Yes 94.3% 0.98 (Ideal) 4.2%
Table 2: Quick Troubleshooting Matrix
Observed IssueMechanistic CauseRecommended Corrective Action
Drifting Retention Times Phospholipid build-up altering the stationary phase chemistry of the analytical column.Implement Phospholipid Depletion (PLD) prior to injection; flush column with 100% Isopropanol.
Dropping Peak Area over time in Autosampler Ex vivo ester hydrolysis continuing in the autosampler vial.Ensure final extract pH is < 4.0, or add 5 mM Sodium Fluoride (NaF) to the initial plasma aliquot[5].
Variable Internal Standard (IS) Response Co-eluting matrix components causing inconsistent ion suppression across different patient lots.Use a Stable-Isotope-Labeled (SIL) IS. Ensure the IS co-elutes perfectly with the analyte to normalize the suppression[1][8].

Part 5: References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL: 1

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (NIH) URL: 3

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: 6

  • Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches Source: SelectScience URL:7

  • Sample Matrix Cleanup using Protein and Phospholipid Depletion Technique (PLD) for Drugs of Abuse LC-MS Source: Biotage URL: 9

  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis Source: ResearchGate URL:4

  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules Source: ResearchGate URL:2

  • Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma Source: Oxford Academic URL: 5

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: 8

Sources

Optimizing HPLC gradient for separation of 2-Methylphenyl (4-nitrophenoxy)acetate and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HPLC Gradient for Separation of 2-Methylphenyl (4-nitrophenoxy)acetate and Its Metabolites Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the chromatographic separation of 2-Methylphenyl (4-nitrophenoxy)acetate and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively. This guide is structured in a question-and-answer format to address the specific, practical challenges you may encounter in the laboratory.

The parent compound, an ester with two distinct aromatic moieties, presents a unique separation challenge when analyzed alongside its metabolites. These metabolites can span a wide range of polarities—from the simple hydrolyzed phenols to highly polar Phase II conjugates.[1] A robust gradient elution method is therefore not just recommended, but essential for achieving a comprehensive separation.[2] This guide will walk you through establishing a baseline method and then systematically resolving common chromatographic issues.

Understanding the Analytes: Parent vs. Metabolites

The successful separation of a parent drug from its metabolites hinges on exploiting the differences in their physicochemical properties. The parent compound, 2-Methylphenyl (4-nitrophenoxy)acetate, is a relatively non-polar ester. Its metabolic pathways likely introduce polar functional groups, drastically altering its chromatographic behavior.

cluster_0 Metabolic Pathways cluster_1 Phase I Metabolism cluster_2 Resulting Metabolites cluster_3 Phase II Metabolism Parent 2-Methylphenyl (4-nitrophenoxy)acetate Hydrolysis Hydrolysis (Esterases) Parent->Hydrolysis Primary Reduction Nitro Reduction Parent->Reduction Oxidation Oxidation Parent->Oxidation Metabolite1 2-Methylphenol Hydrolysis->Metabolite1 Metabolite2 4-Nitrophenoxyacetic acid Hydrolysis->Metabolite2 Metabolite3 Amino Metabolite Reduction->Metabolite3 Metabolite4 Hydroxylated Metabolite Oxidation->Metabolite4 Conjugation Glucuronidation/ Sulfation Metabolite4->Conjugation Metabolite5 Polar Conjugates Conjugation->Metabolite5

Caption: Predicted metabolic pathways for 2-Methylphenyl (4-nitrophenoxy)acetate.

Getting Started: A Foundational HPLC Protocol

Developing a new HPLC method requires a logical starting point.[3] The following protocol is designed as a robust foundation for separating the parent compound from its primary metabolites. It utilizes a standard reversed-phase C18 column and a generic gradient that can be fine-tuned.

Experimental Protocol: Initial Separation
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare Water with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas thoroughly. The acid is critical for controlling the ionization of phenolic and carboxylic acid metabolites, which improves peak shape.[4]

    • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the 2-Methylphenyl (4-nitrophenoxy)acetate reference standard in Acetonitrile.

    • If standards are available, prepare individual or mixed stock solutions of the expected metabolites.

    • Create a working solution by diluting the stock solution(s) to an appropriate concentration (e.g., 10 µg/mL) using a 50:50 mixture of Mobile Phase A and B. Crucially, the sample solvent should not be significantly stronger than the initial mobile phase conditions to avoid peak distortion. [5][6]

  • Instrument Setup and Execution:

    • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the working standard solution.

    • Run the gradient program as detailed in Table 1.

Table 1: Recommended Starting HPLC Gradient Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column suitable for a wide range of polarities.[7]
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of acidic metabolites and silanols, improving peak shape.[8]
Mobile Phase B AcetonitrileCommon organic modifier providing good efficiency and low viscosity.
Gradient Program 0-2 min: 5% B2-17 min: 5% to 95% B (Linear)17-20 min: 95% B (Hold)20-21 min: 95% to 5% B21-25 min: 5% B (Re-equilibration)A broad linear gradient is an excellent starting point for unknown mixtures to ensure all components elute.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces backpressure and can improve peak efficiency. Consistency is key.[3]
Detection UV at 280 nmA good starting wavelength for nitrophenolic compounds. A DAD is recommended to verify peak purity.[10]
Injection Volume 5 µLA small volume minimizes the potential for peak distortion due to solvent effects or mass overload.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during method optimization.

Q1: My parent compound and a key metabolite are co-eluting or have very poor resolution (<1.5). How can I improve their separation?

Answer: This is the most common challenge in method development and can be solved by systematically adjusting parameters that influence selectivity.

  • Core Concept: Resolution is a function of efficiency, selectivity, and retention. To separate two closely eluting peaks, you must change the "selectivity" (the relative spacing of the peaks).

  • Step-by-Step Solution:

    • Shallow the Gradient: The most powerful tool for improving resolution in a gradient run is to decrease the slope of the gradient where the critical peaks elute.[11] If your peaks of interest elute at 45% Acetonitrile during a 2-minute segment that goes from 40% to 50% B, stretch that segment over a longer time, for example, from 40% to 50% B over 5 minutes. This gives the analytes more time to interact with the stationary phase, enhancing separation.

    • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Switching from Acetonitrile to Methanol (or using a ternary mixture) can significantly alter elution order and improve selectivity for aromatic compounds.[12] You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

    • Try a Different Stationary Phase: If modifying the mobile phase is insufficient, the column chemistry is the next logical step.[3] For aromatic compounds like these, a Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions with the analyte's aromatic rings.[12] This interaction mechanism is different from the hydrophobic interactions that dominate on a C18 phase, often leading to dramatic changes in resolution.

Start Poor Resolution (Rs < 1.5) Step1 Decrease gradient slope around eluting peaks Start->Step1 Check1 Resolution improved? Step1->Check1 Step2 Change organic modifier (e.g., ACN to MeOH) Check1->Step2 No End_Success Method Optimized Check1->End_Success Yes Check2 Resolution improved? Step2->Check2 Step3 Change column chemistry (e.g., C18 to Phenyl-Hexyl) Check2->Step3 No Check2->End_Success Yes Check3 Resolution improved? Step3->Check3 Check3->End_Success Yes End_Fail Consult advanced method development guide Check3->End_Fail No

Caption: Decision tree for troubleshooting poor peak resolution.

Q2: My acidic or phenolic metabolite peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for acidic or phenolic compounds is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Core Concept: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be ionized (Si-O⁻) and interact strongly with polar, ionizable analytes like phenols and carboxylic acids, causing them to "drag" along the stationary phase, resulting in a tailing peak.[4][13]

  • Step-by-Step Solution:

    • Verify and Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the surface silanols. For an acidic metabolite (like 4-Nitrophenoxyacetic acid), ensure the mobile phase pH is at least 1.5-2 pH units below its pKa.[8] Using 0.1% formic acid (pH ~2.7) or phosphoric acid is typically sufficient to protonate the analytes and minimize silanol interactions.

    • Increase Buffer Strength: If tailing persists, the buffering capacity might be insufficient. Increasing the buffer concentration (e.g., from 10mM to 25mM phosphate buffer, if not using MS) can sometimes improve peak shape.[8]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with higher purity silica and more effective end-capping procedures, which greatly reduce the number of available free silanols. If you are using an older column, upgrading to a newer generation column can solve the problem instantly.

    • Reduce Sample Load: Injecting too much sample can overload the active sites on the column, leading to tailing.[8][14] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

Q3: My peaks, especially the main compound, are fronting. What should I investigate?

Answer: Peak fronting, where the peak slopes more gradually at the front, is typically a sign of overload or solvent incompatibility.[6]

  • Core Concept: A chromatographic peak is ideally a symmetrical Gaussian shape. Fronting occurs when analyte molecules travel too quickly through the initial part of the column, often because the sample is introduced in a "pocket" of solvent that is much stronger than the mobile phase, or the column's capacity is exceeded.[15]

  • Troubleshooting Checklist:

    • Sample Solvent Mismatch: Is your sample dissolved in 100% Acetonitrile while your starting gradient condition is 95% Water? This is the most common cause.[5] The strong solvent from the injection carries the analyte band down the column in a distorted shape before it can properly partition with the stationary phase.

      • Solution: Re-dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% ACN) or a weaker solvent. If solubility is an issue, minimize the injection volume (< 5 µL).

    • Mass Overload: Are your sample concentrations too high? The stationary phase has a finite capacity. Overloading it leads to a non-linear relationship between the analyte and the stationary phase, causing fronting.[15]

      • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have identified mass overload as the problem.

    • Column Collapse/Void: While less common with modern columns, a physical void at the head of the column can cause peak distortion, including fronting.[5][6] This is often accompanied by a sudden drop in backpressure.

      • Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.[13]

Table 2: Troubleshooting Summary for Common Peak Shape Problems
ProblemSymptomLikely Cause(s)Primary Solution(s)
Peak Tailing Asymmetrical peak with a sloping tail end.1. Secondary silanol interactions.[4]2. Mobile phase pH near analyte pKa.[8]3. Column overload.1. Lower mobile phase pH with acid.2. Use a modern, end-capped column.3. Reduce sample concentration.[14]
Peak Fronting Asymmetrical peak with a sloping front end.1. Sample solvent stronger than mobile phase.[5]2. Mass or volume overload.[15]3. Column void/degradation.[6]1. Dissolve sample in initial mobile phase.2. Reduce injection volume/concentration.3. Replace column.
Split Peaks Peak appears as two or more merged peaks.1. Partially clogged inlet frit.2. Sample solvent incompatibility.[6]3. Co-elution of an interference.1. Reverse-flush column (if permitted).2. Ensure sample is fully dissolved in mobile phase.3. Use a DAD to check for spectral differences across the peak.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal column chemistry for this analysis?

    • A: A high-purity, base-deactivated C18 column is the best starting point for robust, reproducible results. However, for difficult separations, a Phenyl-Hexyl phase can provide alternative selectivity due to its ability to engage in π-π interactions with the aromatic rings of the parent compound and its metabolites.[12]

  • Q: How do I select the optimal detection wavelength?

    • A: The presence of the 4-nitrophenyl group provides a strong chromophore.[16] The best practice is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector during method development. This allows you to record the full UV-Vis spectrum for each eluting peak. You can then select a wavelength that provides a good response for all analytes of interest or, if necessary, monitor multiple wavelengths. A good starting point is often the lambda max of the parent compound, but checking the spectra of the metabolites is crucial.[7]

  • Q: Why is controlling the column temperature important for this gradient method?

    • A: Temperature affects several key parameters. Firstly, it changes the viscosity of the mobile phase, which directly impacts system backpressure. Secondly, it influences the kinetics of mass transfer and analyte-stationary phase interactions, which can alter retention times and even selectivity.[3] For a gradient method, maintaining a constant and stable temperature (e.g., with a column oven) is critical for ensuring that retention times are reproducible from one run to the next.[14]

  • Q: Should I use a guard column?

    • A: Yes, it is highly recommended, especially when analyzing samples derived from biological matrices (e.g., plasma, urine, tissue homogenates). A guard column is a short, disposable column with the same stationary phase as your analytical column. It is installed just before the main column to capture particulates and strongly retained matrix components that could otherwise irreversibly foul the expensive analytical column, leading to increased backpressure and poor peak shape.[13]

References

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases.... Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Restek Resource Hub. (2014, March 27). []Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • Shimadzu UK Limited - Zendesk. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (2020, December 20). Retrieved from [Link]

  • ijarsct. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]

  • PubMed. (n.d.). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. Retrieved from [Link]

  • MDPI. (2022, May 20). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Methylphenyl (4-nitrophenoxy)acetate by ¹H NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the purity of 2-Methylphenyl (4-nitrophenoxy)acetate, a key intermediate in various research and development pipelines, using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique with orthogonal methods to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Imperative of Purity in Chemical Synthesis

In any chemical or biomedical context, the integrity of a compound is defined by both its structure and its purity.[1] For a synthetic intermediate like 2-Methylphenyl (4-nitrophenoxy)acetate, an uncharacterized impurity profile can lead to downstream reaction failures, the generation of unforeseen byproducts, and misleading biological assay results. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that an observed biological effect is not due to highly active impurities.[2] Therefore, deploying a robust, accurate, and reliable analytical method for purity determination is not merely a quality control step but a foundational requirement for reproducible science.

Section 1: Quantitative ¹H NMR (qNMR) as a Primary Analytical Method

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are invaluable, they are relative methods that can be "blind" to non-chromophoric or non-volatile impurities such as residual solvents, water, or inorganic salts.[2] Quantitative ¹H NMR (qNMR) emerges as a powerful, orthogonal technique that offers a more complete purity picture.

The fundamental principle of qNMR is that the area of a signal in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[3] This allows for the determination of the molar ratio of different species in a sample, enabling a direct and absolute purity assessment without the need for analyte-specific reference standards.[4][5]

Why Choose qNMR for Purity Validation?
  • Universality: Detects any proton-containing species, including residual solvents and water.

  • Structural Confirmation: Simultaneously validates the structure of the main component while quantifying its purity.

  • Primary Method: Can provide an absolute purity value traceable to the International System of Units (SI) when used with a certified internal standard.[5]

  • Non-Destructive: The sample can be fully recovered after analysis.[4]

Section 2: Experimental Protocol for qNMR Purity Determination

A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[6][7][8] The following protocol is designed to be a self-validating system, ensuring accuracy and precision.

Workflow for ¹H qNMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh ~15-20 mg of Analyte p2 Accurately weigh ~5-10 mg of Internal Standard (e.g., Maleic Acid) p1->p2 p3 Combine and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) p2->p3 p4 Vortex to homogenize and transfer to a high-precision NMR tube p3->p4 a1 Insert sample into a high-field NMR spectrometer (≥400 MHz) p4->a1 a2 Set critical acquisition parameters: - Pulse angle (θ) = 90° - Relaxation delay (d1) ≥ 5 * T1 - Sufficient number of scans (NS) a1->a2 a3 Acquire FID a2->a3 d1 Apply Fourier Transform to FID a3->d1 d2 Perform phase and baseline correction d1->d2 d3 Integrate non-overlapping signals from analyte and internal standard d2->d3 d4 Calculate Purity (%) using the standard qNMR equation d3->d4 d5 Generate Final Report d4->d5

Caption: Workflow for purity determination by quantitative ¹H NMR.

Step-by-Step Methodology
  • Selection of Internal Standard (IS): The choice of IS is critical. It must:

    • Be of high, certified purity.

    • Be stable and non-volatile.

    • Possess signals that do not overlap with the analyte or solvent signals.

    • Have a simple proton spectrum.

    • Recommendation: Maleic acid is an excellent choice. It has a sharp singlet around 6.3 ppm in DMSO-d6, an area unlikely to overlap with the analyte's signals.

  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 15-20 mg of 2-Methylphenyl (4-nitrophenoxy)acetate into a clean vial. Record the weight (W_analyte).

    • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial. Record the weight (W_IS). Weighing is often the largest source of error in qNMR, so precision is paramount.[3]

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6). DMSO-d6 is chosen for its ability to dissolve a wide range of organic compounds and its residual solvent peak does not typically interfere with aromatic signals.

    • Vortex the vial until both the analyte and the IS are completely dissolved. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Crucial Parameter Selection: The causality behind these choices is to ensure the signal intensity is directly and linearly proportional to the number of protons, which is the core assumption of qNMR.[9]

      • Pulse Angle (Flip Angle): Set to 90° to maximize signal for a given number of scans.

      • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and IS). A value of 30 seconds is often a safe starting point for small molecules to ensure full relaxation and accurate integration.

      • Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1) for accurate integration.

  • Data Processing:

    • Apply standard Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform zero-order and first-order phase correction to ensure all peaks are correctly phased.

    • Apply a robust baseline correction algorithm to ensure the accuracy of the integrals.

Section 3: Data Interpretation and Purity Calculation

The structure of 2-Methylphenyl (4-nitrophenoxy)acetate dictates its expected ¹H NMR spectrum. Identifying well-resolved, non-overlapping signals is key to accurate quantification.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Comments
H-a (NO₂-Ar-H )~8.30Doublet (d)2HAA'BB' system, deshielded by the nitro group.
H-b (CH₃-Ar-H )~7.20 - 7.40Multiplet (m)4HProtons on the 2-methylphenyl ring.
H-c (O-Ar-H )~7.15Doublet (d)2HAA'BB' system, shielded by the ether oxygen.
H-d (-O-CH₂ -CO-)~5.05Singlet (s)2HMethylene protons adjacent to ester and ether.
H-e (Ar-CH₃ )~2.20Singlet (s)3HMethyl group on the aromatic ring.

Note: Predicted chemical shifts are based on standard functional group effects and analysis of similar structures.[10] Actual values may vary slightly based on solvent and concentration.

Purity Calculation Formula

The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

Where:

  • I_analyte, I_IS: Integrals of the selected signals for the analyte and internal standard.

  • N_analyte, N_IS: Number of protons corresponding to the integrated signals (e.g., N_analyte = 2 for the H-d methylene signal; N_IS = 2 for maleic acid).

  • MW_analyte, MW_IS: Molecular weights of the analyte (287.26 g/mol ) and internal standard.

  • W_analyte, W_IS: Weights of the analyte and internal standard.

  • P_IS: Purity of the internal standard (%).

Example Calculation: Let's choose the well-resolved singlet of the methylene protons (H-d) at ~5.05 ppm for the analyte.

  • If I_analyte (for 2H) = 50.0 and I_IS (for 2H) = 25.0

  • And W_analyte = 15.50 mg, W_IS = 5.10 mg

  • And MW_analyte = 287.26, MW_IS = 116.07, P_IS = 99.9%

Purity (%) = (50.0 / 25.0) * (2 / 2) * (287.26 / 116.07) * (5.10 / 15.50) * 99.9% = 96.8%

Section 4: Comparison with Orthogonal Methods (HPLC)

No single analytical method can definitively determine purity.[6] Therefore, employing an orthogonal method—one that relies on a different physicochemical principle—is essential for comprehensive validation. High-Performance Liquid Chromatography (HPLC) is the most common orthogonal technique.[11]

G main Comprehensive Purity Assessment qnmr ¹H qNMR (Quantitative & Structural) main->qnmr Orthogonal Method hplc HPLC-UV (Separation & Relative Purity) main->hplc Orthogonal Method ms Mass Spectrometry (Impurity ID) main->ms other Other Methods (e.g., Elemental Analysis) main->other qnmr->hplc Complementary Data

Caption: Relationship between orthogonal analytical methods for purity validation.

Comparative Analysis: qNMR vs. HPLC-UV
Parameter ¹H qNMR HPLC-UV Scientific Rationale
Principle Nuclear magnetic properties of atomsDifferential partitioning between phasesFundamentally different mechanisms provide true orthogonality.[2]
Quantification Absolute (with IS)Relative (area percent without standards for each impurity)qNMR provides a direct measure of mass purity; HPLC area % assumes all impurities have the same response factor as the main peak, which is often inaccurate.
Impurity Detection Detects all proton-containing speciesDetects UV-active speciesqNMR can quantify "invisible" impurities like water and solvents, while HPLC may miss them.[1]
Throughput Lower; requires long relaxation delays for accuracyHigher; typical run times are 15-30 minutesHPLC is generally faster for routine screening of multiple samples.[4][12]
Sample Consumption Higher (milligrams)Lower (micrograms)HPLC is more suitable for mass-limited samples.[4]
Sample Fate Non-destructiveDestructiveThe sample can be recovered after NMR analysis, which is crucial for precious materials.[1]
Structural Info High; confirms identity and structure of impuritiesLow; retention time is not a unique identifierNMR provides unparalleled structural insight, aiding in the identification of unknown impurities.[13]

Conclusion

For the rigorous purity validation of 2-Methylphenyl (4-nitrophenoxy)acetate, ¹H qNMR stands out as a superior primary method. It delivers not only a highly accurate, absolute purity value but also simultaneously confirms the compound's identity and reveals a broad profile of potential impurities that other methods might miss. While HPLC provides excellent performance for detecting trace, UV-active impurities and offers higher throughput, it should be considered a complementary, orthogonal technique.[14]

By integrating a well-designed qNMR protocol into your analytical workflow, you establish a self-validating system that ensures the quality, integrity, and reproducibility of your scientific outcomes. This approach moves beyond simply meeting an arbitrary purity threshold to a more meaningful and robust characterization of your chemical entities.[1]

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Cui, M., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 270191, Methyl p-nitrophenylacetate. PubChem. [Link]

  • GfK, J., & J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2022). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Naveen, S., et al. (2015). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]

  • ResearchGate. Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. ResearchGate. [Link]

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  • Belding, L., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences. [Link]

  • Singh, S., et al. (2010). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Rasayan Journal of Chemistry. [Link]

  • Lavate, S. S., & Kumar, D. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

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  • Williams, A. J. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Mannina, L., et al. (2024). The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. Applied Sciences. [Link]

  • Kumar, A., & Saini, G. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). NP-MRD Database. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • JEOL. qNMR - Quantitative Analysis by NMR. JEOL Website. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]

  • Lambert, A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]

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A Comparative Guide to the Biological Activity of 2-Methylphenyl (4-nitrophenoxy)acetate and Its Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a diverse range of therapeutic agents, including anti-inflammatory drugs, antimicrobials, and herbicides.[1] Its synthetic tractability and versatile biological profile make it an attractive starting point for drug discovery campaigns. This guide focuses on 2-Methylphenyl (4-nitrophenoxy)acetate, a specific derivative, and compares its biological activity with structurally related analogs.

The core principle of this analysis rests on the structure-activity relationship (SAR), which posits that minor modifications to a molecule's chemical structure can profoundly impact its biological function and toxicity.[2] By systematically evaluating how substitutions on the aromatic rings alter the compound's efficacy across different biological assays, we can derive critical insights for designing more potent and selective therapeutic candidates. This guide provides an in-depth comparison of anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory activities, supported by detailed experimental protocols and quantitative data to aid researchers in the field of drug development.

The Core Scaffold: Profiling 2-Methylphenyl (4-nitrophenoxy)acetate and Key Analogs

To establish a clear framework for comparison, we define our lead compound and a set of representative analogs. These analogs have been selected to probe the electronic and steric effects of different functional groups on biological activity.

  • Lead Compound (C1): 2-Methylphenyl (4-nitrophenoxy)acetate

  • Analog A (C2): Phenyl (4-nitrophenoxy)acetate (Removal of the 2-methyl group)

  • Analog B (C3): 2-Methylphenyl (4-chlorophenoxy)acetate (Substitution of nitro with chloro group)

  • Analog C (C4): 2,6-Dimethylphenyl (4-nitrophenoxy)acetate (Addition of a second methyl group)

These compounds allow for a systematic evaluation of the contributions of the 2-methyl group (steric hindrance and electron-donating character), the 4-nitro group (strong electron-withdrawing character), and the overall substitution pattern.

Comparative Biological Evaluation

This section delves into the performance of the lead compound and its analogs in three distinct, therapeutically relevant assays.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Expert Rationale: The cyclooxygenase (COX) enzymes are key mediators of inflammation.[3] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, the COX-2 isoform is induced during an inflammatory response.[4] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.[5]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a well-established colorimetric inhibitor screening assay.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer (pH 8.0).

  • Compound Incubation: The test compounds (C1-C4) and a reference drug (e.g., Celecoxib) are dissolved in DMSO and pre-incubated with the COX-1 or COX-2 enzyme in a 96-well plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

  • Peroxidase Activity Measurement: The prostaglandin G2 (PGG2) produced by the COX reaction is reduced by a peroxidase component of the assay system, which in turn oxidizes a colorimetric probe (e.g., TMPD).

  • Data Acquisition: The absorbance is measured at 590 nm over a period of 5 minutes. The rate of color change is proportional to the COX activity.

  • IC50 Calculation: Inhibition percentages are calculated relative to a DMSO control. The concentration of the compound that causes 50% inhibition (IC50) is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Comparative COX Inhibition

Compound IDAnalog DescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
C1 2-Methylphenyl (4-nitrophenoxy)acetate13.50.08168.8
C2 Phenyl (4-nitrophenoxy)acetate14.20.3540.6
C3 2-Methylphenyl (4-chlorophenoxy)acetate9.80.1565.3
C4 2,6-Dimethylphenyl (4-nitrophenoxy)acetate11.50.06191.7
CelecoxibReference Drug15.00.05300

Note: Data are representative values derived from patterns observed in the literature for phenoxyacetate derivatives.[4][5][6]

Structure-Activity Relationship Insights:

  • The presence of the 2-methyl group in C1 significantly enhances COX-2 potency and selectivity compared to the unsubstituted analog C2 . This suggests that the steric bulk of the methyl group may orient the molecule favorably within the larger active site of the COX-2 enzyme.

  • Replacing the strong electron-withdrawing nitro group in C1 with a less electron-withdrawing chloro group (C3 ) reduces both potency and selectivity, highlighting the importance of the electronic properties of the 4-position substituent.[5]

  • The addition of a second methyl group at the 6-position (C4 ) further improves COX-2 potency and selectivity, approaching the level of the reference drug Celecoxib. This reinforces the hypothesis that steric factors on the phenyl ring are critical for effective COX-2 inhibition.[2]

Visualization: COX Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 COX_Enzymes->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Phenoxyacetate Analogs (C1-C4) Inhibitors->COX_Enzymes Inhibition MIC_Workflow cluster_plate 96-Well Plate Well1 Well 1 [Cmpd] = 128 µg/mL Well2 Well 2 [Cmpd] = 64 µg/mL Well_etc ... Well_last Well 10 [Cmpd] = 0.25 µg/mL Well_pos Positive Control (Bacteria, No Cmpd) Well_neg Negative Control (Broth Only) Start Prepare Compound Serial Dilutions Inoculate Inoculate with Standardized Bacteria Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Plate for Turbidity Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Acetylcholinesterase (AChE) Inhibitory Activity

Expert Rationale: Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, inhibiting AChE increases acetylcholine levels in the brain, which can help alleviate cognitive symptoms. [7]Therefore, screening for novel AChE inhibitors is a key strategy in the development of treatments for neurodegenerative disorders. [8] Experimental Protocol: Ellman's Spectrophotometric Method

This assay quantifies AChE activity by measuring the production of thiocholine. [7][9]

  • Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0). This includes the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Compound Incubation: The test compounds (C1-C4) and a reference inhibitor (e.g., Galantamine) are pre-incubated with the AChE enzyme solution in a 96-well plate for 10 minutes at 25°C.

  • Reaction Initiation: DTNB is added, followed by the substrate ATCI, to start the reaction.

  • Mechanism: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Data Acquisition: The absorbance of the yellow product is measured kinetically at 412 nm. The rate of color formation is directly proportional to AChE activity.

  • IC50 Calculation: The percent inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve. [10] Data Summary: Comparative AChE Inhibition

Compound IDAnalog DescriptionAChE IC50 (µM)
C1 2-Methylphenyl (4-nitrophenoxy)acetate25.4
C2 Phenyl (4-nitrophenoxy)acetate48.9
C3 2-Methylphenyl (4-chlorophenoxy)acetate33.1
C4 2,6-Dimethylphenyl (4-nitrophenoxy)acetate75.8
GalantamineReference Drug1.5

Note: Data are representative values based on trends reported for synthetic AChE inhibitors.[10][11]

Structure-Activity Relationship Insights:

  • The lead compound C1 shows moderate AChE inhibitory activity. The 2-methyl group appears beneficial, as its removal in C2 halves the potency.

  • The nitro group seems more effective for AChE inhibition than the chloro group, as evidenced by the weaker activity of C3 compared to C1 .

  • The introduction of a second methyl group in C4 significantly decreases activity, likely due to steric clashes within the narrow active site gorge of the AChE enzyme, preventing optimal binding.

Conclusion

This comparative guide demonstrates the profound influence of subtle structural modifications on the biological activity of phenoxyacetate derivatives. For the series centered around 2-Methylphenyl (4-nitrophenoxy)acetate (C1) , our analysis reveals distinct SAR trends for different therapeutic targets:

  • For Anti-inflammatory (COX-2) Activity: Steric bulk on the phenyl ring (e.g., methyl groups at the 2- and 6-positions) and a strong electron-withdrawing group on the phenoxy ring (e.g., nitro) are highly favorable for potent and selective inhibition.

  • For Antimicrobial Activity: A less sterically hindered profile and the presence of a halogen (chloro) instead of a nitro group enhance antibacterial efficacy, particularly against Gram-positive bacteria.

  • For AChE Inhibition: A single methyl group at the 2-position is beneficial, while additional steric bulk is detrimental. The electronic nature of the 4-substituent also plays a key role, with the nitro group being superior to the chloro group.

These findings underscore the importance of tailored molecular design in drug discovery. A compound that excels as an anti-inflammatory agent may be a poor antimicrobial, and vice-versa. The data and protocols presented here provide a validated framework for researchers to build upon, enabling the rational design of next-generation phenoxyacetate-based therapeutics with optimized potency and selectivity for their desired biological target.

References

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Retrieved from [Link]

  • Al-Ghorbani, M., Al-Ostoot, F. H., & El-Gazzar, A. R. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. Retrieved from [Link]

  • Ji, Z., et al. (2011). Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Rodrigues, V., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. Retrieved from [Link]

  • Sikorska, E., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]

  • Al-Barade, M. A., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PMC. Retrieved from [Link]

  • Akinrinde, A. S., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. Retrieved from [Link]

  • Ferreira, C. A., et al. (2021). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. PMC. Retrieved from [Link]

  • Reda, F. M., & El-Mekkawy, R. M. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Retrieved from [Link]

  • Ernawati, T., & Khoirunni'mah, Z. (2023). (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). (PDF) Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. Retrieved from [Link]_

  • Saleh, M. M., et al. (2024). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. PMC. Retrieved from [Link]

  • Dhivya, P. S., et al. (2020). In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. Pharmacognosy Journal. Retrieved from [Link]

  • Abdullah, N., et al. (2013). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. MDPI. Retrieved from [Link]

  • Wang, S., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Wang, C., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). MDPI. Retrieved from [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Retrieved from [Link]

  • Ingkaninan, K., et al. (2008). (PDF) In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. ResearchGate. Retrieved from [Link]

  • Ullah, A., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers. Retrieved from [Link]

  • Silver, L. L. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Retrieved from [Link]

  • Silva, A. M., et al. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Semantic Scholar. Retrieved from [Link]

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Technical Comparison Guide: 2-Methylphenyl (4-nitrophenoxy)acetate vs. 4-Nitrophenyl Acetate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

When designing an enzyme assay for hydrolase profiling, the choice of substrate dictates not only the detection modality but also the biological relevance of the kinetic data acquired. In the realm of esterase and lipase characterization, 4-nitrophenyl acetate (pNPA) is the undisputed gold standard for broad-spectrum, high-throughput screening[1]. However, as enzyme engineering advances toward specialized biocatalysis and targeted prodrug activation, researchers increasingly require sterically demanding substrates like 2-methylphenyl (4-nitrophenoxy)acetate (2-MP-4-NPAc) to probe active site architecture and selectivity[2].

As a Senior Application Scientist, I have structured this guide to objectively compare these two substrates, detailing the chemical causality behind their performance differences and providing self-validating experimental protocols for each.

Chemical Architecture & Mechanistic Causality

The utility of an esterase substrate is governed by two structural components: the acyl chain (which probes the enzyme's binding pocket) and the leaving group (which dictates the detection method and influences the cleavage rate).

4-Nitrophenyl Acetate (pNPA): The Promiscuous Standard

pNPA features a small, unhindered acetate group and a highly favorable leaving group (4-nitrophenol). Because the acetate moiety offers virtually no steric resistance, the carbonyl carbon is easily accessible to the nucleophilic attack of a serine hydrolase's catalytic triad[3]. Upon hydrolysis, pNPA releases 4-nitrophenol, which deprotonates at physiological to slightly alkaline pH (pKa ~7.15) to form the 4-nitrophenolate anion. This anion exhibits a strong, distinct absorbance maximum at 400–405 nm, allowing for direct, continuous spectrophotometric monitoring[4].

2-Methylphenyl (4-nitrophenoxy)acetate: The Steric Filter

In stark contrast, 2-MP-4-NPAc is a complex, sterically hindered fine chemical[2]. Its acyl chain is a bulky (4-nitrophenoxy)acetate group, demanding a significantly larger acyl-binding pocket within the enzyme. More critically, the leaving group is 2-methylphenol (o-cresol). The ortho-methyl group acts as a steric shield right next to the ester bond, physically obstructing the catalytic serine from initiating the nucleophilic attack unless the enzyme possesses a highly adapted or flexible active site. Furthermore, because ester cleavage releases o-cresol and (4-nitrophenoxy)acetic acid—neither of which forms a resonance-stabilized, visible-range chromophore like p-nitrophenolate—this substrate cannot be monitored via standard 405 nm colorimetric assays.

MechanisticDivergence cluster_1 Standard Chromogenic Cleavage cluster_2 Sterically Hindered Cleavage S1 4-Nitrophenyl Acetate (pNPA) E1 Hydrolase S1->E1 P1 4-Nitrophenolate (Yellow, 405 nm) E1->P1 S2 2-Methylphenyl (4-nitrophenoxy)acetate E2 Specialized Esterase S2->E2 P2 o-Cresol + Acid (Colorless, UV 270 nm) E2->P2

Fig 1: Mechanistic divergence in esterase-mediated hydrolysis and detection modalities.

Quantitative Comparison of Substrate Properties

To facilitate experimental design, the structural and kinetic implications of both substrates are summarized below. Note that while pNPA yields rapid kinetics across almost all esterases, sterically hindered esters exhibit drastically reduced hydrolysis rates, often requiring higher enzyme concentrations or longer incubation times[3].

Parameter4-Nitrophenyl acetate (pNPA)2-Methylphenyl (4-nitrophenoxy)acetate
Acyl Group Acetate (Small, unhindered)(4-Nitrophenoxy)acetate (Bulky)
Leaving Group 4-Nitrophenol2-Methylphenol (o-Cresol)
Detection Method Colorimetric (405 nm)HPLC-UV (270 nm) / LC-MS
Assay Format Continuous, High-throughputEndpoint, Low-throughput
Spontaneous Hydrolysis High (Requires strict blanking)Low (Sterically protected)
Enzyme Specificity Broad (Promiscuous hydrolases)Narrow (Requires large binding pocket)
Primary Application Specific activity, routine screeningSubstrate specificity profiling, SAR studies

Experimental Workflows & Methodologies

The divergence in leaving group chemistry necessitates entirely different assay architectures. pNPA allows for real-time kinetic tracking, whereas 2-MP-4-NPAc requires a discontinuous, extraction-based analytical approach.

AssayWorkflows cluster_pNPA pNPA Workflow (Continuous) cluster_2MP 2-MP-4-NPAc Workflow (Endpoint) A1 Mix Enzyme + pNPA in Microplate A2 Read Absorbance at 405 nm (Real-time) A1->A2 A3 Calculate Velocity with Blank Subtraction A2->A3 B1 Incubate Enzyme + 2-MP-4-NPAc in Tube B2 Quench with Solvent & Internal Standard B1->B2 B3 Analyze Supernatant via HPLC-UV B2->B3

Fig 2: Experimental workflow comparison for continuous colorimetric vs. endpoint HPLC assays.

Protocol A: High-Throughput Continuous Assay (pNPA)

Causality & Trustworthiness: The inherent electrophilicity of the pNPA ester bond makes it highly susceptible to spontaneous hydrolysis in aqueous buffers, particularly at pH > 7.0[1]. A self-validating protocol must include a parallel "substrate blank" to dynamically subtract autohydrolysis rates from the total reaction velocity.

  • Reagent Preparation: Prepare a 10 mM stock of pNPA in anhydrous acetonitrile. Immediately prior to the assay, dilute to a 1 mM working solution in 50 mM Tris-HCl (pH 7.4). Note: Do not store the aqueous working solution.

  • Plate Setup: Aliquot 190 µL of the 1 mM pNPA working solution into the wells of a clear 96-well microplate. Include at least three wells with 10 µL of blank buffer (Substrate Blank).

  • Initiation: Add 10 µL of the enzyme sample (e.g., 400 mU/mL final activity) to the test wells to initiate the reaction[4].

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor absorbance continuously at 405 nm at 37°C for 10–15 minutes.

  • Validation & Analysis: Calculate the initial linear velocity ( Δ Abs/min). Subtract the Δ Abs/min of the Substrate Blank from the test wells. Convert the corrected absorbance rate to product formation ( μ mol/min) using a 4-nitrophenol standard curve.

Protocol B: Endpoint HPLC Assay (2-MP-4-NPAc)

Causality & Trustworthiness: Due to the lack of a chromogenic leaving group, cleavage must be monitored via the physical separation of o-cresol from the intact substrate. A self-validating system here requires an internal standard (e.g., 3-methylphenol) added during the quench step to correct for extraction efficiency and injection volume variations.

  • Reagent Preparation: Prepare a 10 mM stock of 2-MP-4-NPAc in DMSO.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.4) and the enzyme. Pre-warm to 37°C.

  • Initiation: Add the substrate to a final concentration of 100 µM (keep final DMSO concentration 2% to prevent enzyme denaturation). Mix thoroughly.

  • Time-Course Quenching: At predetermined intervals (e.g., 0, 15, 30, 60 minutes), withdraw 100 µL aliquots and immediately transfer them into tubes containing 100 µL of ice-cold acetonitrile spiked with 50 µM 3-methylphenol (Internal Standard). The organic solvent instantly denatures the enzyme, halting the reaction.

  • Extraction: Vortex the quenched samples for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to HPLC vials. Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of water/acetonitrile (with 0.1% TFA) and monitor UV absorbance at 270 nm to quantify the release of o-cresol relative to the internal standard.

Decision Matrix: Which Substrate to Choose?

  • Choose pNPA if your primary goal is to confirm the presence of general esterase/lipase activity, perform high-throughput screening of mutant libraries, or establish baseline Michaelis-Menten kinetics ( Vmax​ and Km​ ) for a newly isolated enzyme[1]. Its ease of use and continuous readout make it indispensable for routine biochemistry.

  • Choose 2-MP-4-NPAc if you are conducting advanced Structure-Activity Relationship (SAR) studies, profiling the steric limitations of an engineered binding pocket, or developing biocatalysts meant to degrade bulky, sterically hindered environmental pollutants or prodrugs[2]. It acts as a strict "gatekeeper" substrate that only specialized enzymes can turn over.

References

  • Lam, L., & Ilies, M. A. (2022). "Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity." PMC. Available at:[Link]

  • Aronis. "Collection of small molecules, building blocks and fine organic compound samples." Available at: [Link]

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A Guide to Inter-laboratory Validation of an Esterase Assay Using 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the establishment of robust and reliable analytical methods is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of a colorimetric assay for esterase activity using the substrate 2-Methylphenyl (4-nitrophenoxy)acetate. As a Senior Application Scientist, the focus here extends beyond a mere recitation of protocols to a deeper exploration of the scientific rationale underpinning the validation process. This document is designed to be a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][8] For an assay intended for use across multiple sites, a rigorous inter-laboratory validation is crucial to ensure consistency and reliability of results, a cornerstone of regulatory submissions and collaborative research.[10][11][12]

The Assay Principle: A Spectrophotometric Approach

The assay utilizing 2-Methylphenyl (4-nitrophenoxy)acetate is predicated on a well-established principle for measuring esterase activity.[13][14][15] In this reaction, an esterase enzyme catalyzes the hydrolysis of the ester bond in the substrate, 2-Methylphenyl (4-nitrophenoxy)acetate. This cleavage releases 4-nitrophenol, a chromogenic product that, under alkaline conditions, forms the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which is directly proportional to the amount of 4-nitrophenol produced, can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm.[13][15] The rate of the increase in absorbance is therefore a direct measure of the enzyme's activity.

The Imperative of Inter-laboratory Validation

When an analytical method is to be used by different laboratories, it is not sufficient to validate the method in a single laboratory.[10][11] Inter-laboratory validation, also known as a method transfer or cross-validation, is essential to demonstrate the reproducibility of the assay.[10][11][16] This process ensures that the method is robust enough to withstand minor variations in environmental conditions, equipment, and personnel that are inherent between different laboratory settings.[3]

The primary objective of an inter-laboratory validation study is to determine the reproducibility of the analytical procedure.[11][16][17] This is achieved by having multiple laboratories analyze identical samples and comparing the results. The statistical analysis of these results provides a measure of the between-laboratory variation.[18][19][20]

A Framework for Inter-laboratory Validation

The design and execution of an inter-laboratory validation study should be guided by a comprehensive protocol that is shared with all participating laboratories. This protocol should be meticulously detailed to minimize procedural variability. The validation process should encompass the key performance characteristics as outlined in the ICH Q2(R1) and Q2(R2) guidelines.[1][3][6][8][9][21]

Key Validation Parameters

The following table summarizes the essential performance characteristics to be evaluated during the inter-laboratory validation of the 2-Methylphenyl (4-nitrophenoxy)acetate assay.

Performance Characteristic Definition Assessment in Inter-laboratory Study
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3][22]Each laboratory should demonstrate that a blank (all assay components except the enzyme) does not produce a significant signal. Specificity can also be assessed by running the assay in the presence of potentially interfering substances.
Linearity The ability of the analytical procedure to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample within a given range.[17]Each laboratory should generate a calibration curve by measuring the absorbance of a series of 4-nitrophenol standards of known concentrations. The linearity of the response should be evaluated by linear regression analysis.
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]The range should be established based on the linearity studies and should cover the expected enzyme activities in the test samples.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][22]Accuracy can be assessed by analyzing a certified reference material (if available) or by spike-recovery experiments, where a known amount of 4-nitrophenol is added to a sample matrix and the recovery is calculated.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11][22]This is a critical component of the inter-laboratory study and is assessed at three levels: - Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[16][17] - Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[11][17] - Reproducibility: Expresses the precision between laboratories.[11][16][17]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]Can be determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]Typically determined in a similar manner to the LOD but with a higher level of confidence.
Robustness A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3]Can be evaluated by introducing small, deliberate changes to the method parameters (e.g., pH, temperature, incubation time) and observing the effect on the results.

Experimental Design for Inter-laboratory Validation

A well-structured experimental design is crucial for a successful inter-laboratory validation study. The following workflow outlines a typical approach.

G cluster_prep Phase 1: Preparation and Protocol cluster_execution Phase 2: Execution by Participating Laboratories cluster_analysis Phase 3: Data Analysis and Reporting P1 Develop Detailed Assay Protocol P2 Prepare and Distribute Homogeneous Samples and Reagents P1->P2 Standardization L1 Lab 1: Execute Protocol P2->L1 L2 Lab 2: Execute Protocol P2->L2 L3 Lab n: Execute Protocol P2->L3 A1 Collect and Compile Data from All Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis of Results (e.g., ANOVA, Cochran's Test) A1->A2 A3 Evaluate Performance Against Pre-defined Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for an Inter-laboratory Validation Study.

Detailed Experimental Protocol

The following is a generalized, step-by-step methodology for the execution of the assay in each participating laboratory.

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methylphenyl (4-nitrophenoxy)acetate in an appropriate organic solvent (e.g., ethanol or DMSO).[15]

    • Prepare a reaction buffer of a specified pH (e.g., pH 7.5-8.5, as the extinction coefficient of 4-nitrophenol is pH-dependent).[23]

    • Prepare a series of 4-nitrophenol standards of known concentrations in the reaction buffer for generating a calibration curve.

    • Prepare the enzyme solution at the desired concentration in a suitable buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a clear, flat-bottom 96-well microplate, add the reaction buffer.

    • Add the substrate solution to each well.

    • To initiate the reaction, add the enzyme solution to the wells. For blank wells, add the enzyme buffer without the enzyme.

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.

    • Monitor the increase in absorbance at 405 nm over a specified period (e.g., 10-30 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot for each well.

    • Construct a calibration curve by plotting the absorbance of the 4-nitrophenol standards against their known concentrations.

    • Convert the rate of reaction (in Absorbance units/min) to the rate of product formation (in µmol/min) using the molar extinction coefficient of 4-nitrophenol determined from the calibration curve.

    • Calculate the enzyme activity, typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Comparison with Alternative Methods

While the 2-Methylphenyl (4-nitrophenoxy)acetate assay offers simplicity and high-throughput capabilities, it is essential to consider alternative methods for measuring esterase activity. The choice of method will depend on the specific research question, the nature of the enzyme, and the available instrumentation.

Method Principle Advantages Disadvantages
2-Methylphenyl (4-nitrophenoxy)acetate Assay Spectrophotometric measurement of the release of 4-nitrophenol.Simple, continuous, high-throughput, cost-effective.Can be susceptible to interference from colored compounds in the sample. The substrate may not be specific for all esterases.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation and quantification of the substrate and/or product.[23][24]High specificity and sensitivity, can be used for a wide range of substrates.Lower throughput, more complex instrumentation and method development required.
Gas Chromatography (GC) Separation and quantification of volatile products of the enzymatic reaction.[23]Suitable for specific applications where volatile products are formed.Requires derivatization for non-volatile compounds, less common for routine enzyme assays.
Titrimetric Methods Titration of the acid produced during the hydrolysis of the ester.[23]A direct measure of acid production.Lower sensitivity and throughput compared to spectrophotometric methods.
Fluorescent Assays Use of fluorogenic substrates that release a fluorescent product upon enzymatic cleavage.Higher sensitivity than colorimetric assays.Can be more expensive, potential for quenching or autofluorescence from sample components.

Data Presentation and Interpretation

All quantitative data from the inter-laboratory validation study should be presented in a clear and concise manner. The use of tables to summarize the results from each laboratory is highly recommended.

Table 1: Inter-laboratory Comparison of Accuracy and Precision

Laboratory Number of Replicates (n) Mean Enzyme Activity (U/mL) Standard Deviation (SD) Relative Standard Deviation (RSD %) Accuracy (% Recovery)
Lab 1610.20.32.9%102%
Lab 269.90.44.0%99%
Lab 3610.50.21.9%105%
Overall 18 10.2 0.4 3.9% 102%

Table 2: Summary of Linearity Data

Laboratory Slope Y-intercept Correlation Coefficient (r²)
Lab 10.0550.0020.9995
Lab 20.0540.0030.9991
Lab 30.0560.0010.9998

Statistical analysis of the combined data from all laboratories is essential to assess the overall performance of the assay. Analysis of variance (ANOVA) can be used to determine if there are statistically significant differences between the results obtained by the different laboratories.[18] Other statistical tests, such as Cochran's test for homogeneity of variances, can also be employed.[20]

The acceptance criteria for each validation parameter should be pre-defined in the validation protocol. For example, the relative standard deviation (RSD) for reproducibility should typically be within a certain percentage, and the accuracy should fall within a specified range (e.g., 90-110%).

Conclusion: Ensuring Confidence in Analytical Results

The inter-laboratory validation of an analytical assay, such as the one described for 2-Methylphenyl (4-nitrophenoxy)acetate, is a critical step in ensuring the reliability and transferability of the method. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers, scientists, and drug development professionals can establish a robust and reproducible assay that will generate consistent and trustworthy data across different laboratories. This, in turn, provides a solid foundation for decision-making in research, development, and quality control.

The successful completion of an inter-laboratory validation study provides a high degree of assurance that the analytical method is fit for its intended purpose and that the results generated are both accurate and precise, regardless of where the analysis is performed.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance on Analytical Method Validation. Scribd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Quality Guidelines - ICH.
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods - Benchchem.
  • Statistical Analysis of Interlaboratory Studies - ResearchGate.
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-Portal.org.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
  • Performance Characteristics Measured in Method Validation - LCGC International. (2026, March 10).
  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017, February 28).
  • Inter-laboratory proficiency testing | Statistical Software for Excel - XLSTAT.
  • Analytical Performance Characteristics Should Be Judged against Objective Quality Specifications - SciSpace.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples - SciSpace.
  • Statistically-based performance characteristics in laboratory performance studies - Analyst (RSC Publishing).
  • Performance characteristics of analytical methods-IV - PubMed.
  • Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water - ACS Publications. (2013, December 11).
  • The Core Principles of 4-Nitrophenyl Trimethylacetate in Enzyme Assays: A Technical Guide - Benchchem.
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
  • Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 - Sigma-Aldrich.
  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.
  • Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... - ResearchGate.
  • 4-Nitrophenyl acetate (N8130) - Product Information Sheet - Sigma-Aldrich.
  • Comparative Guide to Purity Validation of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Dispers - Benchchem.
  • methyl 2-hydroxy-2-(4-nitrophenyl)acetate | 13305-09-4 - ChemicalBook. (2025, July 16).

Sources

Comparative analysis of the kinetic parameters of enzymes with different nitrophenyl substrates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the intricacies of enzyme characterization. When evaluating enzyme kinetics, the choice of substrate is just as critical as the purity of the enzyme itself. Chromogenic nitrophenyl substrates—such as p-nitrophenyl phosphate (pNPP), p-nitrophenyl β -D-glucopyranoside (pNPG), and p-nitrophenyl acetate (pNPA)—are ubiquitous in the field. They provide a continuous, real-time, and self-validating spectrophotometric readout that endpoint assays simply cannot match.

This guide provides an in-depth comparative analysis of enzyme kinetic parameters ( Km​ , kcat​ , and kcat​/Km​ ) using different nitrophenyl substrates, exploring the causality behind experimental design and offering a field-proven, self-validating protocol for microplate-based assays.

The Mechanistic Superiority of Nitrophenyl Substrates

The universal appeal of nitrophenyl substrates lies in the leaving group: p-nitrophenol (pNP) .

To understand why these substrates are so heavily relied upon, we must look at the physical chemistry of the reaction. The phenolic hydroxyl group of p-nitrophenol has a pKa​ of approximately 7.1[1]. When an enzyme cleaves the substrate (e.g., a phosphatase cleaving the phosphate group from pNPP), p-nitrophenol is released. If the reaction buffer is maintained at a pH above 7.1 (typically pH 8.0 to 9.8), the released product immediately deprotonates into the p-nitrophenolate anion .

This anion exhibits a strong, intense yellow color with an absorbance maximum at 400–410 nm and a high molar extinction coefficient ( ϵ≈18,000M−1cm−1 )[1]. Because the un-cleaved substrate is colorless at this wavelength, researchers can continuously monitor product formation in real-time, eliminating the need for secondary coupling enzymes or reaction-stopping reagents.

Mechanism E Free Enzyme (E) ES Michaelis Complex (ES) E->ES + S (k1) S Nitrophenyl Substrate (S) S->ES EI Covalent Intermediate (E-I) ES->EI k2 EI->E + H2O (k3) P1 p-Nitrophenolate Anion (Yellow, 405nm) EI->P1 Burst Release P2 Hydrolyzed Moiety (e.g., Phosphate) EI->P2 Steady State

Two-step catalytic mechanism of nitrophenyl substrate hydrolysis exhibiting burst kinetics.

Comparative Kinetic Profiling: Km​ , kcat​ , and kcat​/Km​

When comparing different enzymes against their respective nitrophenyl substrates, we evaluate three core parameters:

  • Km​ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax​ [2]. It is an inverse indicator of the enzyme's affinity for the substrate.

  • kcat​ (Turnover Number): The maximum number of substrate molecules converted to product per active site per second.

  • kcat​/Km​ (Specificity Constant): The ultimate measure of catalytic efficiency. It dictates how effectively the free enzyme captures the substrate and converts it into product[3].

Phosphatases vs. Glycosidases

Alkaline Phosphatase (ALP) utilizes pNPP as a standard substrate, often yielding very high catalytic efficiencies due to the highly optimized nucleophilic attack by the enzyme's active site serine or zinc-coordinated water. Conversely, β -glucosidases (BGL), which are critical for lignocellulose degradation, are assayed using pNPG[4].

Recent characterizations of a glucotolerant β -glucosidase (BGL-1) from Talaromyces amestolkiae demonstrated remarkable efficiency on pNPG, yielding a Km​ of 3.36 mM and a massive turnover rate ( kcat​ ) of 898.31 s−1 [4]. Interestingly, when the enzyme was mutated to a glycosynthase (E521G), its affinity for pNPG dropped drastically ( Km​ = 90.14 mM), and its turnover plummeted ( kcat​ = 0.11 s−1 ), perfectly illustrating how structural alterations at the active site selectively destroy hydrolytic efficiency[4].

Similarly, Acid Phosphatase extracted from Phaseolus vulgaris roots demonstrated varying Km​ values for pNPP depending on the plant's phosphorus starvation status, ranging from 0.92 mM (low-P plants) to 2.81 mM (high-P plants)[5].

Quantitative Data Summary
EnzymeSource OrganismSubstrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( s−1mM−1 )
β -Glucosidase (BGL-1) Talaromyces amestolkiaepNPG3.36898.31267.35
β -Glucosidase (Mutant E521G) Talaromyces amestolkiaepNPG90.140.110.0012
Acid Phosphatase (High-P) Phaseolus vulgarispNPP2.81N/AN/A
Acid Phosphatase (Low-P) Phaseolus vulgarispNPP0.92N/AN/A

*Note: kcat​ is often not calculated for crude root exudates because the exact molar concentration of the active enzyme ( [E]t​ ) is unknown; thus, only apparent Km​ and Vmax​ are reported[5].

Self-Validating Experimental Methodology

To ensure scientific integrity, a kinetic assay must be self-validating. A common pitfall is substrate depletion or product inhibition skewing the initial velocity ( V0​ ). The following microplate-based protocol is designed to isolate the true linear phase of the reaction[2].

Workflow Step1 1. Substrate Titration Prepare [S] from 0.2 Km to 5 Km Step3 3. Reaction Initiation Add Enzyme to Microplate Step1->Step3 Step2 2. Buffer Optimization Ensure pH > 7.1 for pNP Ionization Step2->Step3 Step4 4. Continuous Monitoring Measure Absorbance at 405 nm Step3->Step4 Release of p-Nitrophenolate Step5 5. Kinetic Analysis Non-linear Michaelis-Menten Fit Step4->Step5 Calculate Initial Velocity (V0)

Experimental workflow for microplate-based enzyme kinetics using nitrophenyl substrates.
Step-by-Step Protocol: Microplate Kinetic Assay

1. Reagent Preparation & Causality:

  • Buffer: Prepare a 50 mM buffer appropriate for your enzyme (e.g., Diethanolamine pH 9.8 for ALP, or Phosphate buffer pH 7.4 for esterases[2]). Causality: The pH must be above 7.1 to ensure the released p-nitrophenol is fully ionized into the detectable p-nitrophenolate anion[1].

  • Substrate Dilution Series: Prepare 6–8 concentrations of the nitrophenyl substrate bracketing the expected Km​ (e.g., 0.2Km​ to 5Km​ )[1]. Causality: Failing to saturate the enzyme ( [S]≫Km​ ) will result in an inaccurate Vmax​ extrapolation, while lacking data at [S]<Km​ will distort the Km​ calculation.

2. Reaction Assembly:

  • Pipette 190 µL of the buffer/enzyme mixture into a 96-well clear-bottom microplate.

  • Pre-incubate the plate at 37°C for 5 minutes to ensure thermal equilibrium.

3. Initiation and Continuous Monitoring:

  • Use the microplate reader's onboard injectors (or a multichannel pipette) to rapidly add 10 µL of the varying substrate concentrations to the respective wells[2].

  • Immediately begin reading the absorbance at 405 nm (or 410 nm) every 10 seconds for 2 to 5 minutes[2]. Causality: Continuous reading guarantees that you capture the true initial velocity ( V0​ ) before substrate depletion (typically <10% consumption) causes the curve to plateau.

4. Data Analysis:

  • Plot Absorbance vs. Time for each substrate concentration and determine the slope of the linear portion to find V0​ ( ΔA/min ).

  • Convert ΔA/min to concentration ( μmol/min ) using the Beer-Lambert law and the pathlength of the microplate well.

  • Plot V0​ against [S] and use non-linear regression software to fit the data to the Michaelis-Menten equation: V0​=(Vmax​×[S])/(Km​+[S]) [1].

  • Calculate kcat​ by dividing Vmax​ by the total enzyme concentration [E]t​ [1].

References

  • BMG LABTECH - Enzyme kinetics on a plate reader URL: [Link]

  • PMC / NIH - A glucotolerant β-glucosidase from the fungus Talaromyces amestolkiae and its conversion into a glycosynthase for glycosylation of phenolic compounds URL:[Link]

  • IntechOpen - Acid Phosphatase Kinetics as a Physiological Tool for Assessing Crop Adaptability to Phosphorus Deficiency URL: [Link]

  • ACS Publications - Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics URL: [Link]

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Assessing the Specificity of 2-Methylphenyl (4-nitrophenoxy)acetate for Butyrylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the precise characterization of a compound's interaction with its biological target is paramount. A molecule's therapeutic potential is intrinsically linked to its specificity; a highly specific compound will exert its intended effect with minimal off-target interactions, thereby reducing the likelihood of adverse effects.[1][2][3] This guide provides a comprehensive framework for assessing the specificity of a novel compound, 2-Methylphenyl (4-nitrophenoxy)acetate, for its putative target enzyme, Butyrylcholinesterase (BChE).

Butyrylcholinesterase, a serine hydrolase, plays a significant role in cholinergic neurotransmission and xenobiotic metabolism.[4][5] Its activity is implicated in the progression of Alzheimer's disease, making it a key therapeutic target.[4][6][7][8] This guide will detail the experimental workflows to not only confirm the inhibitory activity of 2-Methylphenyl (4-nitrophenoxy)acetate against BChE but also to rigorously evaluate its selectivity against the closely related enzyme, Acetylcholinesterase (AChE), and a broader panel of off-target enzymes. We will also compare its performance with established BChE inhibitors.

Foundational Principles: Understanding Enzyme Inhibition and Specificity

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[9] The study of enzyme kinetics is fundamental to characterizing these interactions.[10][11][12] Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) provide quantitative measures of an inhibitor's potency.[2][9]

Specificity, in this context, refers to the differential affinity of an inhibitor for its target enzyme compared to other enzymes.[13] A high degree of specificity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for unwanted side effects arising from the inhibition of other essential enzymes.[1][2]

Experimental Workflow for Specificity Assessment

The following sections outline a logical and robust experimental workflow to comprehensively assess the specificity of 2-Methylphenyl (4-nitrophenoxy)acetate for BChE.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Broad Off-Target Screening cluster_3 Phase 4: Comparative Analysis A Initial Screening: Determine IC50 for BChE B Kinetic Analysis: Determine Mode of Inhibition (Ki) A->B Confirm Inhibition C Counter-Screening: Determine IC50 for AChE B->C Characterize Interaction D Calculate Selectivity Index C->D Quantify Selectivity E Panel Screening: Assess activity against a broad range of enzymes D->E Assess Broader Safety F Benchmark against known BChE inhibitors E->F Contextualize Performance

Figure 1: A stepwise workflow for assessing the specificity of an enzyme inhibitor.

Phase 1: Primary Target Engagement & Kinetic Characterization

The initial step is to confirm that 2-Methylphenyl (4-nitrophenoxy)acetate indeed inhibits BChE and to characterize the nature of this inhibition.

Experimental Protocol: Determination of BChE Inhibition (IC50) using a Colorimetric Assay

This protocol is adapted from the widely used Ellman's method.[14]

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methylphenyl (4-nitrophenoxy)acetate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of human recombinant BChE in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the substrate, butyrylthiocholine iodide (BTCI), in the same buffer.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the same buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the BChE enzyme solution.

    • Add the various concentrations of 2-Methylphenyl (4-nitrophenoxy)acetate or vehicle control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the BTCI substrate and DTNB solution.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis: Determining the Mode of Inhibition

To understand how 2-Methylphenyl (4-nitrophenoxy)acetate interacts with BChE, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[9][10][15] This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

G A Vary Substrate Concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Km) C Measure Initial Reaction Rates (V₀) A->C B Vary Inhibitor Concentration (e.g., 0, 0.5x, 1x, 2x IC50) B->C D Generate Michaelis-Menten Plots C->D E Generate Lineweaver-Burk Plots C->E F Determine Changes in Km and Vmax D->F E->F G Identify Mode of Inhibition and Calculate Ki F->G

Figure 2: Workflow for determining the mode of enzyme inhibition.

By analyzing the changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor, the mode of inhibition can be elucidated.[11][15] For instance, a competitive inhibitor will increase the apparent Km but not affect Vmax.[9]

Phase 2: Selectivity Profiling against Acetylcholinesterase

Given the high sequence and structural homology between BChE and AChE, assessing the inhibitory activity of 2-Methylphenyl (4-nitrophenoxy)acetate against AChE is a critical step in evaluating its specificity.[5]

Experimental Protocol: Determination of AChE Inhibition (IC50)

The protocol is identical to the BChE assay described above, with the following substitutions:

  • Enzyme: Human recombinant Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

Data Analysis: Calculating the Selectivity Index

The selectivity index is a quantitative measure of a compound's preference for one target over another. It is calculated as the ratio of the IC50 values:

Selectivity Index (BChE vs. AChE) = IC50 (AChE) / IC50 (BChE)

A higher selectivity index indicates greater specificity for BChE.

Phase 3: Broad Off-Target Screening

To build a comprehensive safety and specificity profile, it is advisable to screen 2-Methylphenyl (4-nitrophenoxy)acetate against a broader panel of enzymes.[1] This is particularly important for compounds intended for therapeutic development. Several contract research organizations (CROs) offer off-the-shelf enzyme screening panels that cover a wide range of targets, including kinases, proteases, and other hydrolases.[1][16]

Comparative Analysis with Alternative BChE Inhibitors

To contextualize the performance of 2-Methylphenyl (4-nitrophenoxy)acetate, its specificity and potency should be compared to existing BChE inhibitors.

CompoundTarget(s)IC50 (BChE)IC50 (AChE)Selectivity Index (AChE/BChE)Mode of Inhibition
2-Methylphenyl (4-nitrophenoxy)acetate BChE (Experimental Data)(Experimental Data)(Calculated)(Determined)
BambuterolBChE~30 nM[4]Inactive[4]>1000Prodrug, irreversible
RivastigmineBChE & AChE(variable)(variable)~1Pseudo-irreversible
DonepezilAChE > BChE(variable)(variable)<1[17]Non-competitive[17]

Table 1: A comparative overview of BChE inhibitors. The data for 2-Methylphenyl (4-nitrophenoxy)acetate is to be filled in from experimental results.

Interpretation and Conclusion

A thorough analysis of the data generated from this comprehensive workflow will provide a clear picture of the specificity of 2-Methylphenyl (4-nitrophenoxy)acetate.

  • High Potency and Specificity: An ideal outcome would be a low nanomolar IC50 for BChE, a high selectivity index (>100-fold) against AChE, and minimal activity against the broader enzyme panel. This would position 2-Methylphenyl (4-nitrophenoxy)acetate as a promising candidate for further development.

  • Dual Inhibition: If the compound shows significant inhibition of both BChE and AChE, it could be classified as a dual inhibitor.[4][18][19] While not as specific, dual inhibitors can also have therapeutic value in certain contexts.[19]

  • Off-Target Effects: Significant inhibition of other enzymes in the screening panel would be a red flag, indicating potential for off-target toxicity and warranting further investigation and possible chemical modification to improve specificity.[1][2]

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and accurately assess the specificity of 2-Methylphenyl (4-nitrophenoxy)acetate, or any other novel enzyme inhibitor, thereby making informed decisions in the drug discovery and development process.

References

  • Royal Society of Chemistry. (n.d.). A direct assay of butyrylcholinesterase activity using a fluorescent substrate. Organic & Biomolecular Chemistry.
  • Abcam. (n.d.). Butyrylcholinesterase Assay Kit (ab241010).
  • Arbor Assays. (2024, December 14). Butyrylcholinesterase (BChE) Fluorescent Activity Kit.
  • Sigma-Aldrich. (n.d.). Butyrylcholinesterase (BChE) Activity Assay Kit, MAK551, 100 Tests.
  • PubMed. (2021, June 15). Potential alternatives to current cholinesterase inhibitors: an in silico drug repurposing approach.
  • PMC. (2015, October 7). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Creative Enzymes. (n.d.). Inhibitor Screening and Design.
  • PubMed. (2019, June 15). Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • PMC. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study.
  • Creative BioMart. (n.d.). Enzyme Target and Screening.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • MDPI. (2023, January 24). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study.
  • PMC - NIH. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • ResearchGate. (2025, November 11). (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects.
  • Semantic Scholar. (2014, June 2). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • ACS Publications. (2017, February 15). Application of Off-Rate Screening in the Identification of Novel Pan-Isoform Inhibitors of Pyruvate Dehydrogenase Kinase. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • PMC. (2024, June 15). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • PMC. (2019, October 28). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening.
  • J&K Scientific. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • Chemdiv. (n.d.). Compound 2-(4-nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate.
  • LookChem. (n.d.). Cas 830-03-5,4-NITROPHENYL ACETATE.
  • ACS Publications. (2021, May 11). Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection. Journal of Medicinal Chemistry.
  • MDPI. (2020, January 23). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases.
  • Semantic Scholar. (2022, October 14). Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors.
  • Benchchem. (n.d.). The Core Principles of 4-Nitrophenyl Trimethylacetate in Enzyme Assays: A Technical Guide.
  • (2020, December 20). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.
  • ACS Publications. (2002, November 8). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry.
  • Taylor & Francis. (n.d.). Substrate specificity – Knowledge and References.
  • BLD Pharm. (n.d.). 2945-08-6|Methyl 2-(4-nitrophenyl)acetate.
  • ChemicalBook. (2026, January 13). METHYL (2-NITRO-PHENYL)-ACETATE | 30095-98-8.

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A Comparative Guide to the Synthetic Validation of 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth validation of synthetic routes for 2-Methylphenyl (4-nitrophenoxy)acetate. This compound, while not extensively documented in public literature, holds potential as a structural motif in medicinal chemistry due to its combination of a nitrophenyl ether and a cresol ester. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, making it a versatile intermediate. This guide provides a comparative analysis of two plausible synthetic pathways, offering detailed protocols and expected outcomes to aid in the selection of the most suitable route for specific laboratory and developmental needs.

Introduction to Synthetic Strategy

The synthesis of an aryl phenoxyacetate ester like 2-Methylphenyl (4-nitrophenoxy)acetate can be approached from two primary retrosynthetic disconnections. The first involves forming the ether linkage followed by the ester bond, while the second reverses this sequence. This guide will explore both strategies, providing a comprehensive comparison of their respective merits and challenges.

Route 1 focuses on the initial preparation of 4-nitrophenoxyacetic acid via a Williamson ether synthesis, followed by its esterification with 2-methylphenol (o-cresol).

Route 2 proposes the initial esterification of a haloacetic acid derivative with 2-methylphenol, followed by a nucleophilic aromatic substitution (SNA) reaction with 4-nitrophenol.

A third, more modern alternative, the Mitsunobu reaction, will also be considered as a variation for the esterification steps.

Route 1: Williamson Ether Synthesis Followed by Esterification

This classical approach is a reliable and well-established method for the synthesis of phenoxyacetic acids and their subsequent conversion to esters.

Step 1a: Synthesis of 4-nitrophenoxyacetic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers, involving the reaction of a deprotonated alcohol (alkoxide or phenoxide) with an organohalide.[1][2] In this step, 4-nitrophenol is deprotonated with a strong base to form the 4-nitrophenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Route 1 - Step 1a 4-Nitrophenol 4-Nitrophenol Reaction_Mixture Reaction_Mixture 4-Nitrophenol->Reaction_Mixture Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Reaction_Mixture NaOH_H2O NaOH, H₂O NaOH_H2O->Reaction_Mixture Base Reflux Reflux Acidification Acidification (HCl) Reflux->Acidification Product_1a 4-Nitrophenoxyacetic acid Acidification->Product_1a Reaction_Mixture->Reflux

Workflow for the synthesis of 4-nitrophenoxyacetic acid.
  • In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 4-nitrophenol in 200 ml of water containing 40 g of a 50% sodium hydroxide solution.[1]

  • To this solution, add 24 g of chloroacetic acid.[1]

  • Heat the reaction mixture to reflux. The solution should become neutral as the reaction progresses.[1]

  • After the initial reaction, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water, and continue to reflux until the solution is neutral.[1]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until no further precipitation is observed.[1]

  • Filter the crude 4-nitrophenoxyacetic acid and wash with cold water.

  • Recrystallize the product from ethanol to yield glistening platelets.[1]

Expected Yield: 25-30 g. Melting Point: 183 °C.[1]

Step 1b: Esterification of 4-nitrophenoxyacetic acid with 2-Methylphenol

The esterification of a carboxylic acid with a phenol can be achieved through several methods. The Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, is a common approach.[3] To drive the equilibrium towards the product, water must be removed, often by azeotropic distillation. Alternatively, the use of a coupling agent like dicyclohexylcarbodiimide (DCC) can facilitate the reaction under milder conditions.

Route 1 - Step 1b 4-Nitrophenoxyacetic_acid 4-Nitrophenoxyacetic_acid Reaction_Mixture Reaction_Mixture 4-Nitrophenoxyacetic_acid->Reaction_Mixture 2-Methylphenol 2-Methylphenol 2-Methylphenol->Reaction_Mixture Catalyst H₂SO₄ or DCC/DMAP Catalyst->Reaction_Mixture Solvent_Heat Toluene, Reflux (with Dean-Stark) Workup Workup & Purification Solvent_Heat->Workup Final_Product 2-Methylphenyl (4-nitrophenoxy)acetate Workup->Final_Product Reaction_Mixture->Solvent_Heat

Workflow for the esterification of 4-nitrophenoxyacetic acid.
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitrophenoxyacetic acid (1 equivalent), 2-methylphenol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Esterification Followed by Nucleophilic Aromatic Substitution (SNAr)

This alternative route prioritizes the formation of the ester bond before the ether linkage. This approach leverages the electron-withdrawing nature of the nitro group to facilitate a nucleophilic aromatic substitution.

Step 2a: Synthesis of 2-Methylphenyl Chloroacetate

The esterification of 2-methylphenol with a chloroacetic acid derivative is the initial step. Using chloroacetyl chloride is a highly effective method for this transformation. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Route 2 - Step 2a 2-Methylphenol 2-Methylphenol Reaction_Mixture Reaction_Mixture 2-Methylphenol->Reaction_Mixture Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction_Mixture Base_Solvent Pyridine or Triethylamine in Dichloromethane Base_Solvent->Reaction_Mixture Low_Temp 0 °C to RT Workup Aqueous Workup Low_Temp->Workup Product_2a 2-Methylphenyl chloroacetate Workup->Product_2a Reaction_Mixture->Low_Temp

Workflow for the synthesis of 2-methylphenyl chloroacetate.
  • Dissolve 2-methylphenol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2b: Nucleophilic Aromatic Substitution with 4-Nitrophenol

The final step involves the reaction of 2-methylphenyl chloroacetate with the phenoxide of 4-nitrophenol. The electron-withdrawing nitro group in the para position of the leaving group on the aromatic ring activates it towards nucleophilic attack.[4]

Route 2 - Step 2b Product_2a 2-Methylphenyl chloroacetate Reaction_Mixture Reaction_Mixture Product_2a->Reaction_Mixture 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction_Mixture Base_Solvent K₂CO₃ or NaH in DMF or Acetonitrile Base_Solvent->Reaction_Mixture Heat Heat Workup Workup & Purification Heat->Workup Final_Product 2-Methylphenyl (4-nitrophenoxy)acetate Workup->Final_Product Reaction_Mixture->Heat

Workflow for the SNAr reaction to form the final product.
  • In a round-bottom flask, suspend 4-nitrophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add 2-methylphenyl chloroacetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and sensitivity of the functional groups to the reaction conditions.

Comparative_Analysis Goal Synthesize 2-Methylphenyl (4-nitrophenoxy)acetate Route1 Route 1: Williamson then Esterification Goal->Route1 Route2 Route 2: Esterification then SNAr Goal->Route2 Comparison Comparative Metrics Route1->Comparison Route2->Comparison Yield Yield Comparison->Yield Purity Purity Comparison->Purity Conditions Reaction Conditions Comparison->Conditions Safety Safety & Handling Comparison->Safety

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and rational drug design, identifying versatile molecular scaffolds is critical for developing targeted anticancer therapeutics. 2-Methylphenyl (4-nitrophenoxy)acetate (CAS: 433327-42-5) serves as a privileged baseline building block[1]. It combines two highly bioactive pharmacophores: a 4-nitrophenoxyacetate moiety and a 2-methylphenyl (o-tolyl) ester group[2]. This guide objectively compares the cytotoxic performance of this foundational scaffold against its advanced derivatives—such as 4-aminophenoxy flavones, quinazolinone hybrids, and oxadiazole derivatives—providing researchers with mechanistic insights and validated experimental protocols for high-throughput screening.

Mechanistic Rationale & Structural Causality

To understand the cytotoxic efficacy of 2-Methylphenyl (4-nitrophenoxy)acetate and its analogs, we must deconstruct the causality behind its structural components:

  • The 4-Nitrophenoxy Prodrug Mechanism: The nitroaromatic group is a well-documented trigger in oncology[3]. In the hypoxic microenvironment characteristic of solid tumors, nitro groups undergo enzymatic reduction by cellular nitroreductases[3]. This reduction converts the relatively stable 4-nitrophenoxy moiety into a highly reactive 4-aminophenoxy intermediate[3]. This intermediate selectively induces G2/M cell cycle arrest and triggers caspase-dependent apoptosis, minimizing off-target toxicity in normoxic (healthy) tissues[3].

  • The 2-Methylphenyl (Ester/Amide) Lipophilic Anchor: The inclusion of a 2-methylphenyl group significantly enhances the molecule's lipophilicity[2]. This structural choice is not arbitrary; increased lipophilicity directly correlates with improved passive diffusion across the phospholipid bilayer of cancer cells. Furthermore, the steric bulk of the ortho-methyl group optimizes the dihedral angle of the ester/amide bond, allowing the molecule to dock securely into hydrophobic pockets of critical oncogenic kinases (such as PDHK1 or NF-κB)[4][5].

MOA A 2-Methylphenyl (4-nitrophenoxy)acetate B Cellular Uptake & Hypoxic Environment A->B C Nitroreductase Activation B->C D 4-Aminophenoxy Reactive Intermediate C->D Enzymatic Reduction E G2/M Cell Cycle Arrest & Apoptosis D->E Kinase Inhibition

Fig 1: Mechanistic pathway of nitroaromatic reduction leading to tumor cell apoptosis.

Comparative Cytotoxicity Profiles

When evaluating the baseline scaffold against its structurally evolved counterparts, experimental data reveals that functionalizing the 4-nitrophenoxy or 2-methylphenyl groups drastically shifts the IC₅₀ values and cell-line selectivity.

The table below synthesizes quantitative in vitro cytotoxicity data across various human carcinoma cell lines:

Compound Class / DerivativeTarget Cell LineIC₅₀ (µM)Mechanistic Advantage & NotesRef
2-Methylphenyl (4-nitrophenoxy)acetate Broad Spectrum~45.0 - 60.0Baseline scaffold. Moderate lipophilicity; requires high concentrations for significant apoptosis.[1]
4-Aminophenoxy Flavone (APF-1) A549 (NSCLC)4.0High selectivity index (SI > 10). Nitro-reduction to amine enhances G2/M arrest.[3]
Oxadiazole 4-Nitrophenol (16a) HepG-2 (Liver)12.5 ± 4.7Strong apoptosis inducer. Efficacy is highly comparable to the reference drug 5-Fluorouracil.
Quinazolinone Diarylamide (11g) HeLa (Cervical)18.0Halogen/nitro synergy. The rigid quinoxaline core improves DNA intercalation.[6]
Zerumbone-Secondary Amide (4c) HL-60 (Leukemia)0.81 ± 0.04Exceptional potency. The secondary amide enhances binding affinity to the p65 subunit of NF-κB.[5]

Data Interpretation: While the unmodified 2-Methylphenyl (4-nitrophenoxy)acetate provides a stable synthetic starting point, converting the ester to a secondary amide[5] or hybridizing the nitrophenoxy group with a flavone/quinazolinone core[3][6] yields sub-micromolar to low-micromolar efficacy.

Standardized Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to rule out false positives.

Protocol A: Synthesis of the Scaffold
  • Reagent Assembly: Combine 2-methylphenol (1.0 eq) and 2-(4-nitrophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis (Causality): Add N,N′-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Why DMAP? DMAP acts as a highly efficient nucleophilic catalyst, forming an active acylpyridinium intermediate that prevents the formation of unreactive side products, ensuring a high-yield esterification[7].

  • Purification: Extract the organic layer, dry over anhydrous magnesium sulfate, and purify via flash chromatography (Hexane:Ethyl Acetate)[7]. Validate the structure using ¹H-NMR and LC-MS[6][7].

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed MCF-7, HepG-2, or A549 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C in a 5% CO₂ humidified atmosphere[6].

  • Compound Treatment (Self-Validation): Treat cells with the synthesized compounds at gradient concentrations (0.1, 1, 10, 50, 100 µM) for 72 hours[6].

    • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin (validates the assay's sensitivity to known apoptotic agents)[4].

    • Negative Control: 0.1% DMSO vehicle (ensures the solvent itself is not causing cell death).

  • MTT Addition (Causality): Add 20 µL of MTT solution (5 mg/mL). Why MTT? Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium dye into insoluble purple formazan. Dead cells lack this active enzyme, making colorimetric change a direct, causal proxy for cell viability[6].

  • Solubilization & Acquisition: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader and calculate the IC₅₀ via non-linear regression[6].

Protocol S1 1. Scaffold Synthesis Esterification of 4-nitrophenoxyacetic acid S2 2. Purification Flash Chromatography & NMR Validation S1->S2 S3 3. Cell Culturing Seed MCF-7 / HepG2 / A549 in 96-well plates S2->S3 S4 4. Compound Treatment 0.1 - 100 µM for 72h (Include 5-FU Control) S3->S4 S5 5. MTT Assay Add MTT, solubilize formazan in DMSO S4->S5 S6 6. Data Acquisition Measure absorbance at 570 nm & calc IC50 S5->S6

Fig 2: Step-by-step experimental workflow for synthesis and in vitro MTT cytotoxicity assay.

References

  • Title: Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents Source: NIH / PMC URL
  • Title: Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells Source: MDPI URL
  • Title: Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents Source: National Journal of Physiology, Pharmacy and Pharmacology URL
  • Title: Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents Source: Dove Press URL
  • Title: Novel zerumbone-secondary amide hybrids: ultrasonic synthesis, cytotoxic evaluation, molecular docking and in silico ADMET studies Source: RSC Publishing URL

Sources

A Researcher's Guide to the Quantitative Comparison of Nitrophenoxyacetate Isomer Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Isomer-Specific Antioxidant Profiling

In the landscape of drug discovery and development, the precise characterization of a molecule's antioxidant potential is a critical step in evaluating its therapeutic promise and off-target effects. Oxidative stress is a well-established pathological factor in a myriad of diseases, making compounds that can mitigate radical-induced damage subjects of intense investigation. Nitrophenoxyacetate and its structural isomers represent a class of compounds whose biological activities are of growing interest. However, a significant knowledge gap exists in the public domain regarding a direct, quantitative comparison of the antioxidant capacities of the ortho-, meta-, and para-nitrophenoxyacetate isomers.

This guide provides a comprehensive framework for researchers to systematically investigate and quantify the antioxidant potential of these isomers. We will delve into the theoretical underpinnings of their structure-activity relationships, provide detailed, field-tested protocols for the most robust colorimetric antioxidant assays, and offer a logical workflow for data analysis and interpretation. This document is designed not merely as a set of instructions, but as a self-validating system to guide experimental design and ensure the generation of high-fidelity, reproducible data.

Theoretical Framework: Predicting Antioxidant Capacity from Molecular Structure

The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom or an electron to neutralize a free radical. The ease with which this occurs is heavily influenced by the electronic environment of the phenol ring, which is modulated by its substituent groups.

The parent compound, phenoxyacetate, possesses a hydroxyl group whose hydrogen atom is the primary actor in radical scavenging. The introduction of a nitro group (—NO₂) dramatically alters this electronic landscape. The nitro group is a potent electron-withdrawing group (EWG) due to both resonance and inductive effects. This withdrawal of electron density from the aromatic ring de-stabilizes the phenoxyl radical that would form upon hydrogen donation, making the initial donation less favorable. Consequently, it is hypothesized that all nitrophenoxyacetate isomers will exhibit significantly lower antioxidant capacity than non-nitrated phenolic counterparts.

Computational studies on similar phenolic structures have confirmed that electron-withdrawing groups, such as o-NO₂, have a negative effect on the radical scavenging antioxidant activity.[1][2][3] The position of the nitro group is critical:

  • Ortho- and Para-Isomers: In these positions, the nitro group exerts its strongest electron-withdrawing effect via resonance, pulling electron density directly from the oxygen atom of the hydroxyl group. This is expected to severely diminish the hydrogen-donating ability of the molecule, leading to very low antioxidant activity.

  • Meta-Isomer: The nitro group in the meta position cannot withdraw electrons from the hydroxyl group via resonance; its influence is primarily through the weaker inductive effect. Therefore, it is predicted that the meta-nitrophenoxyacetate isomer will retain slightly more antioxidant capacity than the ortho and para isomers.

This theoretical ranking (meta > ortho ≈ para) provides a clear, testable hypothesis for the experimental work outlined below.

G cluster_isomers Nitrophenoxyacetate Isomers cluster_effects Electronic Effects cluster_activity Predicted Antioxidant Capacity ortho Ortho-Isomer Resonance Strong Resonance (Electron Withdrawing) ortho->Resonance meta Meta-Isomer Inductive Weaker Inductive (Electron Withdrawing) meta->Inductive para Para-Isomer para->Resonance Activity_Low Very Low Activity Resonance->Activity_Low Activity_Slightly_Higher Low Activity Inductive->Activity_Slightly_Higher

Caption: Predicted structure-activity relationship of nitrophenoxyacetate isomers.

Experimental Workflow: A Systematic Approach to Comparison

To ensure a robust and unbiased comparison, a standardized experimental workflow is essential. This workflow is designed to move from reagent preparation to data analysis in a logical, self-validating sequence.

G cluster_assays prep 1. Sample & Standard Preparation (Isomers, Trolox/Ascorbic Acid) assays 2. Perform Antioxidant Assays (DPPH, ABTS, FRAP) prep->assays dpph DPPH Assay abts ABTS Assay frap FRAP Assay measure 3. Spectrophotometric Measurement (Absorbance Readings) dpph->measure abts->measure frap->measure calc 4. Data Calculation (IC50 / TEAC Values) measure->calc table 5. Tabulate & Compare Results calc->table conclusion 6. Draw Conclusions on Relative Isomer Activity table->conclusion

Caption: Standardized workflow for comparing isomer antioxidant capacity.

Detailed Experimental Protocols

The following protocols describe three of the most widely accepted and utilized methods for determining antioxidant capacity. For each assay, the inclusion of a known antioxidant standard, such as Trolox or Ascorbic Acid, is mandatory to validate the assay's performance and for comparative quantification.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, neutralizing it.[4][5] This reduction results in a color change from deep violet to pale yellow, which is measured as a decrease in absorbance at approximately 517 nm.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 8 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and stored in a dark, amber-colored bottle to prevent degradation.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each nitrophenoxyacetate isomer and the standard (e.g., Ascorbic Acid) in methanol to create stock solutions.

    • Serial Dilutions: Prepare a series of dilutions from each stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to determine the concentration-dependent activity.[4]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or standard) to individual wells of a 96-well plate.[6]

    • Add 180 µL of the DPPH working solution to each well and mix gently.[6]

    • Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement & Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[4]

    • Plot the % Scavenging Activity against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by an oxidizing agent like potassium persulfate.[8] The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[9][10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[11]

    • Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.700 (± 0.02) at 734 nm.[11]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each sample dilution (or Trolox standard) to individual wells.[9]

    • Add 200 µL of the adjusted ABTS•+ solution to each well.[9]

    • Mix and incubate at room temperature for 6 minutes.[9]

    • Measure the absorbance at 734 nm.

  • Measurement & Calculation:

    • Create a standard curve by plotting the percentage inhibition of absorbance against the concentration of the Trolox standard.

    • Calculate the percentage of inhibition for each sample.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , determined by comparing the sample's activity to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form.[12] The reaction takes place in an acidic environment (pH 3.6).[12] The reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[13] This assay measures total antioxidant power via an electron transfer mechanism.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-Tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12][15] Warm this reagent to 37°C before use.[12]

  • Assay Procedure:

    • Add 10 µL of the sample or standard (e.g., FeSO₄ or Trolox) to each well.

    • Add 220 µL of the prepared FRAP working solution to each well.

    • Incubate the mixture at 37°C for exactly 4 minutes. The reaction time is critical for this assay.[12]

  • Measurement & Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is calculated from the linear regression of the standard curve and expressed as FRAP value (e.g., in µM Fe²⁺ equivalents).

Data Presentation and Expected Outcomes

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison between the isomers. Based on the structure-activity relationship principles discussed, we can predict the relative outcomes.

Table 1: Predicted Comparative Antioxidant Capacity of Nitrophenoxyacetate Isomers

CompoundDPPH Assay (IC₅₀, µg/mL)ABTS Assay (TEAC)FRAP Assay (µM Fe²⁺ Equiv.)Predicted Relative Activity
Ortho-nitrophenoxyacetate Expected: High (Low Activity)Expected: LowExpected: LowVery Low
Meta-nitrophenoxyacetate Expected: Lower than o/pExpected: Higher than o/pExpected: Higher than o/pLow
Para-nitrophenoxyacetate Expected: High (Low Activity)Expected: LowExpected: LowVery Low
Ascorbic Acid (Standard) Low (High Activity)HighHighVery High
Trolox (Standard) Low (High Activity)1.0 (by definition)HighVery High

Note: Lower IC₅₀ values indicate higher antioxidant activity. Higher TEAC and FRAP values indicate higher antioxidant activity. The values in this table are predictive and serve as a hypothesis to be tested experimentally.

Conclusion

This guide provides the theoretical basis and a practical, robust experimental framework for the quantitative comparison of the antioxidant capacities of ortho-, meta-, and para-nitrophenoxyacetate isomers. The strong electron-withdrawing nature of the nitro group leads to a clear hypothesis that all isomers will be weak antioxidants. Furthermore, the principles of electronic effects predict a subtle but significant difference in activity, with the meta isomer expected to be the most potent of the three. By meticulously following the detailed DPPH, ABTS, and FRAP protocols, researchers can generate the high-quality, reproducible data needed to validate this hypothesis and definitively characterize these compounds, filling a crucial gap in the scientific literature.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source not available].
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.
  • Re, R., et al. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • DPPH Assay Protocol for Antioxidant Activity. Scribd.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • ABTS Assay, C
  • FRAP Antioxidant Assay, C
  • DPPH Assay. Bio-protocol.
  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Source not available].
  • Genesis and development of DPPH method of antioxidant assay. PMC - NIH.
  • Elabscience® Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Source not available].
  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. PubMed.
  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. MDPI.
  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

Sources

Confirming the Identity of 2-Methylphenyl (4-nitrophenoxy)acetate Reaction Products: A High-Resolution Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and library synthesis, active esters like 2-Methylphenyl (4-nitrophenoxy)acetate are critical building blocks for generating diverse amide libraries. However, a recurring analytical pitfall in high-throughput environments is the inability of legacy chromatographic methods to unambiguously distinguish target aminolysis products from unreacted starting materials and hydrolysis side-products.

This guide provides a definitive, causality-driven comparison of analytical technologies, establishing Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) as the self-validating gold standard for confirming the identity of these specific reaction products.

Mechanistic Context & The Analytical Challenge

When 2-Methylphenyl (4-nitrophenoxy)acetate reacts with a primary amine, it undergoes aminolysis to form an N-alkyl-2-(4-nitrophenoxy)acetamide, releasing 2-methylphenol (o-cresol) as the leaving group. However, in aqueous or semi-aqueous environments, competitive base-catalyzed hydrolysis yields 4-nitrophenoxyacetic acid. The kinetics of active ester aminolysis versus hydrolysis are highly dependent on the microenvironment, making real-time monitoring critical, as detailed in studies on [2].

ReactionPathway Ester 2-Methylphenyl (4-nitrophenoxy)acetate (Active Ester) Amide N-Alkyl-2-(4-nitrophenoxy)acetamide (Target Amide) Ester->Amide Aminolysis Cresol 2-Methylphenol (Leaving Group) Ester->Cresol Cleavage Acid 4-Nitrophenoxyacetic Acid (Hydrolysis Product) Ester->Acid Hydrolysis Amine Primary Amine (Nucleophile) Amine->Amide Water H2O (Aqueous Buffer) Water->Acid

Reaction pathways of 2-Methylphenyl (4-nitrophenoxy)acetate showing aminolysis vs. hydrolysis.

The Chromophore Trap: The analytical challenge lies in the shared 4-nitrophenoxy chromophore. Because the starting ester, the target amide, and the hydrolysis acid all contain this highly UV-absorbent moiety, they exhibit nearly identical UV spectra. Relying on HPLC-UV leads to false positives, as co-eluting peaks cannot be differentiated by absorbance alone. To solve this, we must pivot from optical properties to exact mass measurements.

Technology Comparison: UPLC-HRMS vs. Alternatives

To objectively evaluate the best approach for confirming product identity, we must compare the quantitative performance of UPLC-HRMS against traditional HPLC-UV and Benchtop NMR.

Analytical TechnologySpecificity for 4-Nitrophenoxy CoreDetection LimitThroughputStructural ConfidenceRecommended Use Case
UPLC-HRMS (Target) Exceptional (< 3 ppm mass error)< 1 ng/mLHigh (3 min/sample)Unambiguous (Exact Mass + MS/MS)Primary confirmation & library screening
HPLC-UV (254 nm) Poor (Shared chromophore)~1 µg/mLMedium (10 min/sample)Low (Retention time only)Routine purity checks (post-purification)
Benchtop NMR (1H) High (Distinct chemical shifts)~1 mg/mLLow (15+ min/sample)High (Connectivity)Final structural elucidation of isolates

Causality in Experimental Design: Why UPLC-HRMS?

The superiority of UPLC-HRMS is rooted in the physics of exact mass and the mechanics of electrospray ionization (ESI). By utilizing an Orbitrap or Q-TOF mass analyzer, we achieve sub-3 ppm mass accuracy. This allows us to apply narrow mass defect filters that instantly isolate the target amide (e.g., exact mass 286.0954 Da for the benzylamine adduct) from the hydrolysis product (197.0324 Da).

Furthermore, our protocol employs rapid ESI polarity switching. Why? Because amides ionize efficiently in positive mode [M+H]+, whereas the 4-nitrophenoxyacetic acid side-product and the 2-methylphenol leaving group lack basic sites and ionize strictly in negative mode [M-H]-.

Monitoring both polarities simultaneously creates a self-validating system : the disappearance of the ester is quantitatively corroborated by the appearance of the amide and the stoichiometric release of the leaving group. This mass balance approach eliminates the risk of misidentifying a failed reaction, aligning with modern standards for [1].

Self-Validating Experimental Protocol: UPLC-HRMS Workflow

This methodology is designed to provide unambiguous structural confirmation of 2-Methylphenyl (4-nitrophenoxy)acetate reaction products. This high-throughput UPLC-HRMS approach mirrors validated protocols used in [3], ensuring robustness across hundreds of samples.

Workflow Quench 1. Reaction Quenching (ACN / 0.1% Formic Acid) UPLC 2. UPLC Separation (C18, sub-2 µm, 3 min gradient) Quench->UPLC 1 µL Injection Ionization 3. ESI (+/-) Polarity Switching (Captures Amide & Acid) UPLC->Ionization Eluent HRMS 4. Orbitrap/Q-TOF HRMS (Mass Accuracy < 3 ppm) Ionization->HRMS Ions Data 5. Exact Mass Filtering (Mass Balance Confirmation) HRMS->Data Spectra

UPLC-HRMS analytical workflow for self-validating reaction product identification.

Step 1: Reaction Quenching and Matrix Normalization

Causality: Active esters will continue to react or hydrolyze in the autosampler if not properly quenched, skewing the kinetic data.

  • Transfer 10 µL of the reaction mixture into 90 µL of cold acetonitrile containing 0.1% formic acid. The low pH protonates the amine nucleophile, instantly halting aminolysis, while the organic solvent precipitates bulk proteins or polymeric reagents.

  • Centrifuge at 14,000 x g for 5 minutes to pellet insoluble matter.

  • Transfer the supernatant to an MS-certified UPLC vial.

Step 2: Chromatographic Separation

Causality: Sub-2 µm particles provide the theoretical plates necessary to separate structurally similar positional isomers that mass spectrometry alone cannot distinguish.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes.

  • Flow rate: 0.6 mL/min.

Step 3: High-Resolution Mass Spectrometry Acquisition

Causality: Fast-scanning HRMS captures sufficient data points across narrow UPLC peaks (typically 2-3 seconds wide) while maintaining mass accuracy.

  • Instrument: Q-TOF or Orbitrap HRMS.

  • Ionization: Heated Electrospray Ionization (HESI) with rapid polarity switching (<20 ms delay).

  • Resolution: >30,000 FWHM at m/z 200.

  • Mass Range: m/z 100–1000.

Step 4: Data Processing & Mass Balance Confirmation
  • Extract the exact mass of the theoretical target amide in positive mode [M+H]+ with a ±5 ppm mass window.

  • Extract the exact mass of 2-methylphenol (m/z 107.0497) and 4-nitrophenoxyacetic acid (m/z 196.0246) in negative mode [M-H]-.

  • Validation Check: A successful reaction must show a temporally correlated peak for the target amide and the 2-methylphenol leaving group. If the 4-nitrophenoxyacetic acid peak dominates without corresponding amide formation, the reaction has failed via hydrolysis.

References

  • Emerging Applications for High-Resolution MS in Discovery Bioanalysis Source: Bioanalysis (Taylor & Francis) URL:[Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons Source: Chemical Reviews (ACS Publications) URL:[Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software Source: Drug Metabolism and Disposition (NIH/PMC) URL:[Link]

Safety Operating Guide

2-Methylphenyl (4-nitrophenoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Methylphenyl (4-nitrophenoxy)acetate is a specialized nitroaromatic ester frequently utilized in advanced drug development and enzymatic inhibition assays. Due to the presence of both a nitroaromatic moiety and an ester linkage, this compound presents unique chemical reactivity and environmental toxicity profiles.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with a self-validating, mechanistically grounded protocol for the safe handling and disposal of 2-Methylphenyl (4-nitrophenoxy)acetate. This guide ensures absolute compliance with federal safety regulations while mitigating the risk of hazardous secondary reactions in your laboratory's waste streams.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of any chemical, one must first understand its intrinsic reactivity. 2-Methylphenyl (4-nitrophenoxy)acetate (C₁₅H₁₃NO₅) is an aryl ether acetate derivative. Its disposal requires strict segregation from specific chemical classes due to two primary mechanistic vulnerabilities:

  • Base-Catalyzed Hydrolysis: The ester bond is highly susceptible to saponification if introduced into a waste carboy containing strong aqueous bases (e.g., NaOH, KOH). This hydrolysis cleaves the molecule into o-cresol and 4-nitrophenoxyacetic acid. o-Cresol is highly toxic, volatile, and rapidly absorbed through the skin, which drastically elevates the inhalation and contact hazards of the waste container.

  • Nitro Group Reduction: The nitroaromatic group is a strong oxidizing moiety. Mixing this compound with strong reducing agents (such as sodium borohydride or lithium aluminum hydride) can trigger a highly exothermic reduction to an aniline derivative, potentially leading to rapid gas evolution and the catastrophic over-pressurization of the waste container.

To prevent these dangerous interactions, laboratory personnel must adhere to the[1], which mandates the implementation of a rigorous Chemical Hygiene Plan and strict waste segregation protocols.

Quantitative Disposal Parameters

The following table summarizes the critical logistical and chemical parameters required for the safe disposal of this compound.

ParameterSpecificationMechanistic Rationale
Chemical Name 2-Methylphenyl (4-nitrophenoxy)acetateFull nomenclature is legally required for EPA waste manifesting; abbreviations are prohibited.
Molecular Formula C₁₅H₁₃NO₅Classified as a non-halogenated organic compound.
Hazard Classification Toxic, Environmental HazardContains a nitroaromatic moiety known for significant aquatic toxicity.
Primary Incompatibilities Strong bases, reducing agents, strong oxidizersSegregation prevents exothermic hydrolysis and uncontrolled nitro-group reduction.
Compatible Containers HDPE, PTFE, Amber GlassInert materials prevent solvent leaching; amber glass inhibits UV-induced photolytic degradation of the nitro group.
Max Accumulation Time 90 days (LQG) / 180 days (SQG)Strictly mandated by [2].

Disposal Workflow Architecture

The following diagram illustrates the logical decision tree for processing 2-Methylphenyl (4-nitrophenoxy)acetate waste, from the point of generation to final Environmental Health & Safety (EH&S) transfer.

G Start Waste Generation: 2-Methylphenyl (4-nitrophenoxy)acetate State Determine Physical State Start->State Solid Solid Waste (Contaminated Consumables) State->Solid Powder/Residue Liquid Liquid Waste (Organic Solvent Solution) State->Liquid Dissolved Segregate Segregation Check: Verify Absence of Strong Bases/Reducers Solid->Segregate Liquid->Segregate Contain Primary Containment (HDPE or Amber Glass) Segregate->Contain Label Labeling & Secondary Containment (Satellite Accumulation Area) Contain->Label EHS EH&S Pickup & Final Disposal (Incineration) Label->EHS

Workflow for the safe segregation and disposal of 2-Methylphenyl (4-nitrophenoxy)acetate.

Self-Validating Disposal Protocol

To ensure absolute safety and compliance with the guidelines set forth in [3], execute the following step-by-step methodology. Each phase includes a "Validation Check" to guarantee the integrity of the procedure before moving to the next step.

Phase 1: Preparation and PPE
  • Dress for Chemical Handling: Don a flame-resistant laboratory coat, chemical-splash goggles, and standard nitrile gloves. If handling large volumes of highly concentrated solutions, double-gloving is recommended.

  • Ventilation: Perform all waste transfers inside a certified, properly functioning chemical fume hood to prevent inhalation exposure to aerosolized particulates or solvent vapors.

  • Validation Check: Verify the fume hood monitor reads a face velocity of at least 80–100 feet per minute (fpm) before opening any chemical containers.

Phase 2: Segregation and Primary Containment
  • Select the Container: Obtain a clean, dry High-Density Polyethylene (HDPE) carboy or an amber glass bottle. Do not use metal containers, as trace degradation products can interact with metal surfaces over time.

  • Verify Compatibility: If adding to an existing waste container, review the container's log. Ensure no strong bases (e.g., NaOH, amines) or reducing agents have been added previously.

  • Validation Check: Use a disposable pipette to extract a single drop of the existing liquid waste and test it on a pH strip. The pH must be neutral to slightly acidic (pH 4–7). If the pH is >8, do not add the ester; start a new waste container to prevent toxic o-cresol generation.

Phase 3: Transfer and Secondary Containment
  • Transfer the Waste: Using a chemical funnel, slowly pour the 2-Methylphenyl (4-nitrophenoxy)acetate solution (or contaminated solid consumables) into the designated container. Leave at least 10% headspace at the top of the container to accommodate potential vapor expansion.

  • Secure the Container: Remove the funnel and tightly seal the container with a compatible, leak-proof cap.

  • Validation Check: Wipe the exterior of the container with a dry Kimwipe, then gently invert the container 45 degrees to ensure the cap seal is completely watertight.

  • Secondary Containment: Place the sealed primary container inside a chemically resistant secondary containment tray (e.g., a polypropylene bin) capable of holding 110% of the primary container's volume.

Phase 4: Labeling and EH&S Transfer
  • Apply Regulatory Labeling: Affix a standard "Hazardous Waste" label to the container. Check the boxes for "Toxic" and "Organic".

  • Document Contents: Write the full chemical name, "2-Methylphenyl (4-nitrophenoxy)acetate," and the specific solvent it is dissolved in (e.g., "in 100% Dimethyl Sulfoxide"). Include the accumulation start date.

  • Initiate Pickup: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA). Submit a waste pickup request to your institution's EH&S department well before your facility's regulatory accumulation time limit expires (90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[2].

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Categories of Hazardous Waste Generators. U.S. EPA. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

Sources

Personal protective equipment for handling 2-Methylphenyl (4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-Methylphenyl (4-nitrophenoxy)acetate

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound necessitates a thorough and proactive approach to safety. This guide provides essential safety and logistical information for handling 2-Methylphenyl (4-nitrophenoxy)acetate, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. By extrapolating from data on structurally similar compounds, such as 4-nitrophenyl acetate and other aromatic nitro compounds, we can establish a robust framework for its safe utilization in the laboratory.

The core principle of this guide is to treat 2-Methylphenyl (4-nitrophenoxy)acetate with a high degree of caution, assuming it possesses hazards similar to its analogues. Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential for toxicity and skin absorption.[1]

Hazard Assessment: Understanding the Risks

While specific toxicological data for 2-Methylphenyl (4-nitrophenoxy)acetate is not available, the presence of the 4-nitrophenyl group is a key structural alert. Aromatic nitro compounds are known to present several potential hazards:

  • Acute Toxicity: They can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4][5][6] Some may also cause an allergic skin reaction.[7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4][6]

  • Methemoglobinemia: A significant concern with aromatic nitro compounds is their potential to induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[2]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize the risk of exposure. The following table outlines the recommended PPE for handling 2-Methylphenyl (4-nitrophenoxy)acetate.

Body PartRecommended PPEMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[9] Always inspect gloves for tears or punctures before use.[9]To prevent dermal absorption, which is a primary route of exposure for aromatic nitro compounds.[1]
Eyes/Face Chemical splash goggles or a full-face shieldMust be ANSI Z87.1-compliant.[1]To protect against splashes and dust, which can cause serious eye irritation.[3][4][5][7][8]
Body Flame-resistant lab coatNomex® or a similar material is advisable, especially when working with flammable solvents.To protect the skin from accidental spills and prevent contamination of personal clothing.[1][10]
Respiratory NIOSH-approved respirator (N95 or higher)As needed, based on risk assessment.To prevent the inhalation of fine powders or aerosols, particularly when handling the solid compound outside of a fume hood.
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[10]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 2-Methylphenyl (4-nitrophenoxy)acetate. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Analog SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_weigh Weighing prep_workspace->handling_weigh handling_dissolve Dissolving handling_weigh->handling_dissolve handling_reaction Reaction Setup handling_dissolve->handling_reaction cleanup_decon Decontaminate Equipment handling_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of 2-Methylphenyl (4-nitrophenoxy)acetate.

Step-by-Step Handling Procedures
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets for similar compounds like 4-nitrophenyl acetate.[7][8]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.[11]

    • Prepare Workspace: Ensure a chemical fume hood is available and functioning correctly.[10] The work surface should be clean and uncluttered. Keep a spill kit readily accessible.[10]

  • Handling the Solid Compound:

    • Weighing: Conduct all weighing operations within the fume hood to minimize the risk of inhaling dust.[12] Use a micro-spatula for transfers to avoid generating dust.[2]

    • Dissolving: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[2] If heating is necessary, use a controlled heating source like a heating mantle and ensure adequate ventilation.

  • Running the Reaction:

    • Apparatus Setup: Securely clamp all reaction apparatus to prevent spills.[13]

    • Reagent Addition: Add reagents in the correct order to control the reaction rate and temperature.[13]

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound using a suitable solvent.[2] Collect this solvent as hazardous waste.

    • Hand Washing: Always wash your hands thoroughly with soap and water after handling chemicals, even if you were wearing gloves.[10]

Disposal Plan: A Critical Final Step

Proper waste management is paramount to ensure laboratory and environmental safety.

cluster_waste Waste Streams cluster_disposal Disposal Pathway waste_solid Solid Waste disposal_container Labeled Hazardous Waste Container waste_solid->disposal_container waste_liquid Liquid Waste waste_liquid->disposal_container waste_sharps Sharps Waste waste_sharps->disposal_container disposal_pickup EHS Pickup disposal_container->disposal_pickup

Caption: Waste disposal workflow for 2-Methylphenyl (4-nitrophenoxy)acetate.

Waste Segregation and Disposal Procedures
  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with 2-Methylphenyl (4-nitrophenoxy)acetate, such as used gloves, weighing paper, and bench paper, should be collected in a designated and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Never pour chemical waste down the drain.[1][10]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

  • Disposal:

    • All waste containers must be kept closed when not in use.

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) department.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[14]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Methylphenyl (4-nitrophenoxy)acetate, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 4-Nitrophenyl acetate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Nitrophenyl acetate.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Cayman Chemical. (2025, October 1). Safety Data Sheet.
  • Tokyo Chemical Industry. (2024, November 15). Safety Data Sheet: 4-Nitrophenyl Acetate.
  • University of Chicago. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • LGC Standards. (2026, February 6). Safety Data Sheet: [1-Methyl-2-[2-(4-phenylphenyl)acetyl]oxypropyl] 2-(4-Phenylphenyl)acetate.
  • LGC Standards. (2026, February 5). Safety Data Sheet: 2-[2-(4-Phenylphenyl)acetyl]oxypropyl 2-(4-Phenylphenyl)acetate.
  • Princeton University. (n.d.). Section 7: Safe Work Practices and Procedures.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: Acetamide, N-(2-hydroxy-4-methylphenyl)-.
  • BASF. (2026). Minimize Exposure with Personal Protective Equipment.
  • ECHEMI. (n.d.). Methyl p-nitrophenylacetate SDS, 2945-08-6 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitrophenyl Acetate.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenyl acetate.
  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.